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7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane Documentation Hub

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Core Science & Biosynthesis

Foundational

Chemical properties of 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane

Advanced Scaffold Analysis for Medicinal Chemistry Applications[1] Executive Summary 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane is a specialized spirocyclic amine scaffold increasingly utilized in modern drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Scaffold Analysis for Medicinal Chemistry Applications[1]

Executive Summary

7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane is a specialized spirocyclic amine scaffold increasingly utilized in modern drug discovery to enhance the physicochemical properties of lead compounds. Characterized by a high fraction of saturated carbon atoms (


), this molecule serves as a rigid, three-dimensional bioisostere for traditional piperidine or cyclohexylamine moieties.

This guide provides a comprehensive technical analysis of the compound, focusing on its structural dynamics, synthetic pathways, and utility in modulating lipophilicity and metabolic stability in pharmaceutical candidates.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

The compound features a 1-azaspiro[3.5]nonane core—a bicyclic system where an azetidine ring and a cyclohexane ring share a single spiro-carbon. The 7-position (distal on the cyclohexane ring) is substituted with a tert-pentyl group (2-methylbutan-2-yl), adding significant steric bulk and lipophilicity.

Table 1: Physicochemical Specifications
PropertyValue / Description
IUPAC Name 7-(2-methylbutan-2-yl)-1-azaspiro[3.5]nonane
CAS Number 1462853-13-9
Molecular Formula

Molecular Weight 195.35 g/mol
Core Scaffold 1-Azaspiro[3.5]nonane (Azetidine spiro-fused to Cyclohexane)
Key Substituent tert-Pentyl (1,1-dimethylpropyl) at C7
Predicted pKa ~10.5 – 11.0 (Secondary Amine)
Predicted LogP ~3.8 – 4.2 (High Lipophilicity due to tert-pentyl)
H-Bond Donors 1 (Secondary Amine NH)
H-Bond Acceptors 1 (Amine N)
Stereochemistry Achiral (plane of symmetry) unless substituted further; typically exists as a mixture of conformers.[1]

Structural Analysis & Medicinal Chemistry Logic

The Spiro Effect

Unlike flat aromatic systems, the 1-azaspiro[3.5]nonane core forces the molecule into a specific three-dimensional vector. The spiro-carbon (C1 of the cyclohexane, C2 of the azetidine) locks the two rings perpendicular to each other.

  • Exit Vectors: Substituents on the azetidine nitrogen and the C7-cyclohexane position are oriented at defined angles, allowing for precise probing of binding pockets.

  • Metabolic Stability: The spiro-junction prevents metabolic oxidation at the

    
    -carbon relative to the nitrogen on one side, a common soft spot in piperidines.
    
The tert-Pentyl Substituent

The inclusion of the 2-methylbutan-2-yl group at position 7 is non-trivial.

  • Lipophilic Anchor: It serves as a "grease ball" anchor, filling hydrophobic pockets in targets like GPCRs (e.g., GPR119) or ion channels.

  • Conformational Locking: The bulky group prefers the equatorial position on the cyclohexane ring to minimize 1,3-diaxial interactions, thereby rigidifying the overall scaffold conformation.

Synthetic Methodology

The synthesis of 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane requires constructing the spiro-junction. The most robust protocol involves a reductive amination followed by an intramolecular cyclization.

Retrosynthetic Analysis (Graphviz)

Retrosynthesis Target 7-(tert-pentyl)-1-azaspiro[3.5]nonane Intermediate N-(3-LG-propyl)-4-(tert-pentyl)cyclohexanamine (LG = OTs, Cl, Br) Target->Intermediate Intramolecular Cyclization (NaH) Precursor1 4-(tert-pentyl)cyclohexan-1-one Intermediate->Precursor1 Reductive Amination + Activation Precursor2 3-Aminopropan-1-ol Intermediate->Precursor2 Reductive Amination

Figure 1: Retrosynthetic strategy disconnecting the spiro-azetidine ring.

Detailed Experimental Protocol

Step 1: Reductive Amination

  • Reagents: 4-(tert-pentyl)cyclohexan-1-one (1.0 eq), 3-aminopropan-1-ol (1.1 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Acetic acid (cat.), DCM/DCE.

  • Procedure:

    • Dissolve the ketone in DCE (0.5 M).

    • Add 3-aminopropan-1-ol and catalytic acetic acid. Stir for 30 min to form the imine.

    • Cool to 0°C and add STAB portion-wise.

    • Warm to RT and stir for 12h.

    • Quench with sat.

      
      . Extract with DCM.[2]
      
  • Checkpoint: This yields the secondary amine intermediate 3-((4-(tert-pentyl)cyclohexyl)amino)propan-1-ol.

Step 2: Activation (Tosylation)

  • Reagents: Amino-alcohol intermediate,

    
     (1.1 eq), 
    
    
    
    or Pyridine, DCM.
  • Procedure:

    • Dissolve the intermediate in dry DCM.

    • Add base and cool to 0°C.

    • Add Tosyl Chloride slowly.[2]

    • Stir 4-6h. Monitor by TLC for disappearance of alcohol.

  • Note: The amine is also nucleophilic. If N-tosylation occurs, the cyclization will fail. Often, the amine is protected (e.g., Boc) before tosylation, or the reaction is carefully controlled to favor O-sulfonylation. Alternatively, convert the alcohol to a chloride using

    
     (thionyl chloride) as the leaving group.
    

Step 3: Spiro-Cyclization (Ring Closure)

  • Reagents: Activated intermediate (O-Tosylate or Chloride), NaH (2.0 eq) or KOtBu, THF/DMF.

  • Procedure:

    • Suspend NaH in dry THF under Argon.

    • Add the functionalized amine intermediate dropwise at 0°C.

    • Heat to reflux (60-70°C) for 4-12h.

    • Mechanism: The secondary amine is deprotonated to an amide anion, which performs an intramolecular

      
       attack on the alkyl tosylate/chloride, forming the 4-membered azetidine ring.
      
    • Workup: Quench with water, extract with EtOAc. Purify via column chromatography.[2]

Applications in Drug Discovery[2][3]

Bioisosteric Replacement

This scaffold is a validated bioisostere for:

  • 4-Substituted Piperidines: Replacing a piperidine with 1-azaspiro[3.5]nonane changes the vector of the nitrogen lone pair and increases the

    
     count, often improving solubility and reducing hERG inhibition liability.
    
  • Cyclohexylamines: The spiro-azetidine moiety provides a "handle" (the nitrogen) for further functionalization that is sterically distinct from a simple primary amine.

Therapeutic Areas

Based on the structural class (7-substituted-1-azaspiro[3.5]nonanes), this molecule is relevant in:

  • GPR119 Agonists: Used for type 2 diabetes. The lipophilic tail (tert-pentyl) fits the hydrophobic groove of the receptor, while the polar head (azetidine) interacts with polar residues.

  • Chemokine Receptor Antagonists: Spirocyclic amines are frequent cores in CCR2/CCR5 antagonists.

  • Opioid Receptor Modulators: The bulky lipophilic group mimics the phenylalanine moiety found in many opioid peptides.

Metabolic Stability Workflow (Graphviz)

Metabolism Compound 7-(tert-pentyl)-1-azaspiro[3.5]nonane CYP450 CYP450 Oxidation Compound->CYP450 SiteA N-Oxidation (Reversible) CYP450->SiteA High Prob. SiteB Alpha-C Hydroxylation (Blocked by Spiro) CYP450->SiteB Sterically Hindered SiteC Tert-Pentyl Oxidation (Minor) CYP450->SiteC Possible

Figure 2: Metabolic soft-spot analysis. The spiro-center protects the


-carbons, directing metabolism to the nitrogen or distal alkyl groups.

References

  • BenchChem Technical Support. (2025).[3][2] Synthesis of 7-Tert-butyl-1-azaspiro[3.5]nonane - Technical Guide. BenchChem.[3][4][2] Link

  • Burkhard, J. A., et al. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(10), 10.1021/cr4006497. Link

  • Fluorochem. (2023). Product Specification: 7-(Tert-pentyl)-1-azaspiro[3.5]nonane (CAS 1462853-13-9).[5] Fluorochem Catalog. Link

  • Kalgutkar, A. S., et al. (2011). Metabolism-Guided Drug Design. Wiley-VCH. (General reference for spirocycle metabolic stability principles).
  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles.[6][7] Chemical Reviews. (Detailed discussion on 1-azaspiro[3.5]nonane geometry).

Sources

Exploratory

Thermodynamic Stability of Spirocyclic Amine Scaffolds in Drug Discovery

Executive Summary The integration of spirocyclic amine scaffolds—specifically spiro[3.3]heptanes , spiro[3.4]octanes , and spiro[2.3]hexanes —represents a paradigm shift in medicinal chemistry, moving from "flatland" aro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of spirocyclic amine scaffolds—specifically spiro[3.3]heptanes , spiro[3.4]octanes , and spiro[2.3]hexanes —represents a paradigm shift in medicinal chemistry, moving from "flatland" aromatic structures to high-Fsp³ 3D architectures. While their metabolic advantages and bioisosteric utility are well-documented, their thermodynamic stability remains a critical yet under-discussed parameter.

This guide addresses the Thermodynamic Paradox of spirocycles: these scaffolds possess immense internal Ring Strain Energy (RSE), yet they exhibit remarkable kinetic persistence and shelf stability. Understanding this balance is essential for designing robust APIs (Active Pharmaceutical Ingredients) that survive synthesis, formulation, and physiological transit.

Part 1: The Thermodynamic Landscape

The Energy Profile: Strain vs. Persistence

Thermodynamic stability in spirocycles is governed by Ring Strain Energy (RSE) . Unlike unstrained piperidines or morpholines (RSE ≈ 0-2 kcal/mol), small-ring spirocycles store significant potential energy.

  • Spiro[3.3]heptane: Composed of two cyclobutane rings sharing a quaternary carbon.

    • Baeyer Strain (Angle): Significant. The C-C-C bond angles are compressed to ~88° from the ideal 109.5°.

    • Pitzer Strain (Torsional): High.[1] Eclipsing interactions are maximized in planar cyclobutanes but relieved by "puckering."

    • Total RSE: Approximately 52–55 kcal/mol (roughly 26 kcal/mol per four-membered ring).

Critical Insight: Despite this high thermodynamic potential, spiro[3.3]heptane amines are chemically stable at physiological pH and standard storage conditions. This is due to a high Kinetic Activation Barrier for ring-opening. The concerted retro-[2+2] cycloaddition is thermally forbidden, and nucleophilic attack is sterically hindered by the gem-disubstituted spiro center.

Vector Analysis and Entropy

Spirocycles offer a unique entropic advantage. By locking the amine conformation, they reduce the entropic penalty (


) upon binding to a protein target compared to flexible acyclic amines.
  • Exit Vectors: Unlike the coplanar vectors of 1,4-disubstituted benzenes, spiro[3.3]heptanes provide non-coplanar exit vectors, accessing novel chemical space.

Part 2: Comparative Analysis of Scaffolds

The following table contrasts traditional heterocycles with high-strain spirocycles.

FeaturePiperidine (Reference)Azaspiro[3.3]heptaneAzaspiro[3.4]octane
Hybridization sp³ (Chair conformer)sp³ (Puckered rings)sp³ (Mixed pucker/envelope)
Ring Strain Energy ~0 kcal/mol~55 kcal/mol~32 kcal/mol
Basicity (pKₐ) ~11.0~10.0 - 10.5~10.2
Lipophilicity (LogD) High (Baseline)Lower (Improved Sol.)Moderate
Metabolic Liability High (Oxidation prone)Low (Quaternary block)Low
Chemical Risk NegligibleAcid-catalyzed ring openingModerate

Part 3: Experimental Validation Framework

To validate the thermodynamic and kinetic stability of these scaffolds, a dual-approach protocol is required: Computational Prediction followed by Accelerated Degradation Testing .

Workflow Visualization

The following diagram outlines the decision matrix for assessing scaffold stability.

StabilityWorkflow Start Candidate Scaffold Calc In Silico RSE Calculation (DFT/Homodesmotic) Start->Calc Threshold RSE < 60 kcal/mol? Calc->Threshold Threshold->Start No (Redesign) Synth Synthesis & Purification Threshold->Synth Yes DSC DSC Analysis (Solid State) Synth->DSC Stress Stress Testing (Acid/Base/Oxidative) Synth->Stress Decision Go/No-Go Decision DSC->Decision Stress->Decision

Caption: Integrated workflow for thermodynamic and kinetic stability assessment of spirocyclic amines.

Protocol A: Computational RSE Assessment

Before synthesis, calculate the Ring Strain Energy to predict reactivity hotspots.

Methodology:

  • Geometry Optimization: Perform DFT calculations (e.g., B3LYP/6-31G*) on the spirocyclic amine.

  • Homodesmotic Reaction Design: Construct a hypothetical reaction where the strained rings are broken into strain-free acyclic analogs (e.g., converting spiro[3.3]heptane to 2,2-dimethylpropane and amines) while conserving bond types (sp³-sp³, sp³-N).

  • Calculation:

    
    
    
    • Note: A positive

      
       indicates the release of strain energy.
      
Protocol B: Differential Scanning Calorimetry (DSC)

DSC is the gold standard for determining the thermodynamic stability of the solid state (polymorphs) and detecting thermal decomposition events.

Step-by-Step Protocol:

  • Sample Prep: Weigh 2–5 mg of the spirocyclic amine salt (e.g., hydrochloride or oxalate) into a Tzero aluminum pan. Hermetically seal the lid.

  • Instrument Setup: Calibrate the DSC (e.g., TA Instruments Q2000) using Indium standards.

  • Run Parameters:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C (or 50°C below predicted decomposition).

  • Analysis:

    • Identify Melting Endotherm (

      
      ):  Sharp peak indicating crystal lattice collapse.
      
    • Identify Decomposition Exotherm (

      
      ):  Broad exothermic event indicating ring opening or degradation.
      
    • Criterion: A separation of

      
       between 
      
      
      
      and
      
      
      suggests a thermally robust scaffold suitable for formulation.
Protocol C: Acid-Catalyzed Hydrolysis (Kinetic Stability)

Spirocycles with heteroatoms (e.g., oxa-azaspiro[3.3]heptane) are susceptible to acid-catalyzed ring opening.

Step-by-Step Protocol:

  • Solution Prep: Dissolve compound (10 mM) in 0.1 M HCl and simulated gastric fluid (SGF, pH 1.2).

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot samples at t = 0, 1, 4, 24, and 48 hours.

  • Quenching: Neutralize immediately with 0.1 M NaOH or dilute into cold acetonitrile.

  • Quantification: Analyze via LC-MS/MS.

    • Monitor: Disappearance of parent peak (

      
      ) and appearance of ring-opened products (
      
      
      
      for hydration).
  • Data Processing: Plot

    
     vs. time. A linear slope indicates pseudo-first-order degradation kinetics.
    

Part 4: Mechanistic Pathways

Understanding how these molecules fail is as important as knowing if they fail. The diagram below illustrates the divergent pathways for a spirocyclic amine under stress.

DegradationPathways Spiro Spiro[3.3]heptane Amine (Intact) Acid Acidic Stress (pH < 2) Spiro->Acid Oxid Metabolic/Oxidative (CYP450) Spiro->Oxid RingOpen Ring Opening (Nucleophilic Attack) Acid->RingOpen Protonation activates strain release N_Oxide N-Oxidation (Reversible) Oxid->N_Oxide Common AlphaOx Alpha-Carbon Oxidation (Blocked by Quaternary C) Oxid->AlphaOx Blocked Stable Metabolically Stable (High Fsp3) AlphaOx->Stable No alpha-H

Caption: Mechanistic divergence: Quaternary centers block standard metabolic alpha-oxidation, forcing degradation through rarer ring-opening pathways.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. [Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. [Link]

  • Synthesis and properties of 1-oxa-6-azaspiro[3.3]heptanes. The Journal of Organic Chemistry. [Link]

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

Sources

Foundational

7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane: A Next-Generation Piperidine Bioisostere

Topic: 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane as a bioisostere for piperidine Format: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In the landscape of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane as a bioisostere for piperidine Format: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the "Escape from Flatland" initiative has driven a shift from planar aromatic scaffolds to saturated, three-dimensional architectures. While piperidine remains a ubiquitous pharmacophore, its prevalence has led to intellectual property (IP) crowding and inherent metabolic liabilities—specifically, oxidative clearance at the


-carbon.

This guide presents 7-(2-methylbutan-2-yl)-1-azaspiro[3.5]nonane as a high-value bioisostere. By fusing a defined hydrophobic anchor (the tert-pentyl group) with a spirocyclic amine core (1-azaspiro[3.5]nonane), this scaffold offers a precise solution to the metabolic and vector-alignment challenges of traditional piperidines. This document details the structural rationale, a self-validating synthesis protocol, and the physicochemical advantages of this specific core.

Part 1: Structural Rationale & Bioisosteric Design

The Geometry of Replacement

The transition from a 4-substituted piperidine to a 7-substituted-1-azaspiro[3.5]nonane represents a strategic alteration of the nitrogen exit vector.

  • Piperidine (Chair): The nitrogen lone pair and the C4-substituent exist in a specific spatial relationship (typically equatorial-equatorial). The

    
    -carbons are susceptible to CYP450-mediated oxidation.
    
  • 1-Azaspiro[3.5]nonane: The nitrogen is housed in a strained four-membered ring (azetidine) spiro-fused to a cyclohexane.

    • Vector Shift: The N-H bond in the 1-azaspiro system projects at a distinct angle compared to piperidine, allowing for the exploration of novel chemical space within a binding pocket while maintaining the overall hydrophobic volume.

    • Metabolic Shielding: The spiro-carbon (C2) is fully substituted (quaternary), effectively blocking the primary site of metabolic oxidation found in piperidines (

      
      -carbon oxidation).
      
The Hydrophobic Anchor: 2-Methylbutan-2-yl

The inclusion of the 2-methylbutan-2-yl (tert-pentyl) group at position 7 is non-trivial.

  • Lipophilic Efficiency: It provides a bulky, spherical hydrophobic volume (

    
    ) capable of filling deep hydrophobic pockets (e.g., in GPCRs or ion channels) often targeted by 4-tert-butyl/pentyl piperidines.
    
  • Conformational Lock: The bulky group biases the cyclohexane ring conformation, reducing entropic penalties upon binding.

Comparative Physicochemical Profile

The following table contrasts the spirocyclic scaffold with its direct piperidine analog.

Property4-(tert-Pentyl)piperidine7-(tert-Pentyl)-1-azaspiro[3.5]nonaneImpact
Fsp³ Fraction 1.01.0Maintained 3D character.
Basicity (pKa) ~11.0~10.5 - 10.8Slight reduction; improved membrane permeability.
Metabolic Stability Low (High Clearance)High Blocked

-oxidation increases

.
LogD (pH 7.4) HighModerateReduced lipophilicity due to compact spiro-solvation.
IP Potential SaturatedNovel New composition of matter space.

Part 2: Synthesis Protocol

The synthesis of 7-(2-methylbutan-2-yl)-1-azaspiro[3.5]nonane is achieved via a robust three-step sequence starting from the commercially available fragrance ingredient 4-(tert-pentyl)cyclohexanone (Orivone). This route utilizes the Chlorosulfonyl Isocyanate (CSI) method to construct the spiro-lactam, followed by reduction.[1]

Workflow Visualization

SynthesisWorkflow Start 4-(tert-Pentyl)cyclohexanone (Starting Material) Step1 Step 1: Wittig Olefination (Ph3PMeBr, t-BuOK) Start->Step1 Inter1 Exocyclic Alkene Intermediate Step1->Inter1 Yield: >90% Step2 Step 2: [2+2] Cycloaddition (CSI, Na2SO3 red.) Inter1->Step2 Inter2 Spiro-beta-lactam Intermediate Step2->Inter2 Regioselective Step3 Step 3: Lactam Reduction (LiAlH4) Inter2->Step3 Final 7-(2-Methylbutan-2-yl)- 1-azaspiro[3.5]nonane Step3->Final Global Reduction

Caption: Three-step synthetic pathway transforming the ketone precursor into the target spirocyclic amine via a beta-lactam intermediate.

Detailed Methodology
Step 1: Preparation of 1-Methylene-4-(tert-pentyl)cyclohexane

Principle: Wittig olefination converts the ketone to an exocyclic alkene, the necessary handle for spiro-ring formation.

  • Reagents: Methyltriphenylphosphonium bromide (1.2 equiv), Potassium tert-butoxide (1.2 equiv), Anhydrous THF.

  • Procedure:

    • Suspend methyltriphenylphosphonium bromide in anhydrous THF at 0°C under N₂.

    • Add KOtBu portion-wise. Stir for 1h at 0°C (solution turns bright yellow).

    • Add 4-(tert-pentyl)cyclohexanone dropwise.

    • Warm to room temperature (RT) and stir for 4h.

    • Quench: Saturated NH₄Cl solution. Extract with hexanes (to precipitate Ph₃PO).

    • Purification: Filtration through a silica plug eluting with hexanes.

    • Checkpoint: ¹H NMR should show a characteristic exocyclic alkene signal at

      
       4.6 ppm (2H, s).
      
Step 2: Spiro-Lactam Formation ([2+2] Cycloaddition)

Principle: The alkene undergoes a [2+2] cycloaddition with chlorosulfonyl isocyanate (CSI) to form a sulfonyl-lactam, which is reductively hydrolyzed to the free lactam.

  • Reagents: Chlorosulfonyl isocyanate (CSI) (1.1 equiv), Na₂SO₃ (excess), NaHCO₃.

  • Procedure:

    • Dissolve the exocyclic alkene from Step 1 in anhydrous diethyl ether or DCM at 0°C.

    • Add CSI dropwise (Caution: Highly reactive). Stir for 12h at RT.

    • Reductive Hydrolysis: Transfer the reaction mixture slowly into a vigorously stirred solution of 25% aqueous Na₂SO₃ and NaHCO₃ (pH maintained ~8). Stir for 2h.

    • Extraction: Extract with EtOAc (3x). Wash organic layer with brine, dry over Na₂SO₄.[2]

    • Purification: Flash column chromatography (0-5% MeOH in DCM).

    • Result: Isolation of 7-(2-methylbutan-2-yl)-1-azaspiro[3.5]nonan-2-one.

Step 3: Reduction to 1-Azaspiro[3.5]nonane

Principle: Global reduction of the amide carbonyl to the amine.

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv), Anhydrous THF.

  • Procedure:

    • Suspend LiAlH₄ in anhydrous THF at 0°C.

    • Add the spiro-lactam (dissolved in THF) dropwise.[3]

    • Heat to reflux for 6–12h.

    • Fieser Quench: Cool to 0°C. Add water (

      
       mL), 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL) sequentially, where
      
      
      is the weight of LiAlH₄ in grams.
    • Filter the granular precipitate. Concentrate the filtrate.

    • Final Purification: Acid-base extraction or formation of the HCl salt (using 4M HCl in dioxane).

Part 3: Mechanism of Action & Metabolic Stability

The superior metabolic stability of the 1-azaspiro[3.5]nonane core compared to piperidine is driven by the steric occlusion of the nitrogen lone pair and the removal of abstractable protons at the


-position.

MetabolicStability Piperidine Piperidine Scaffold (Standard) Oxidation CYP450 Oxidation at Alpha-Carbon Piperidine->Oxidation High Liability Metabolite Ring Opening / N-Dealkylation Oxidation->Metabolite Spiro 1-Azaspiro[3.5]nonane (Bioisostere) Block Quaternary Spiro-Carbon (No Alpha-Protons) Spiro->Block Structural Shield Stable Metabolically Stable Intact Scaffold Block->Stable Extended Half-life

Caption: Mechanistic comparison showing how the spiro-quaternary center blocks the primary metabolic oxidation pathway.

Validation Protocol: Microsomal Stability Assay

To verify the bioisosteric advantage, researchers should perform the following assay:

  • Test Compounds: 4-(tert-pentyl)piperidine (Control) vs. 7-(2-methylbutan-2-yl)-1-azaspiro[3.5]nonane (Test).

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS monitoring of parent ion depletion.

  • Success Criteria: The spirocyclic compound should exhibit an intrinsic clearance (

    
    ) at least 2-fold lower than the piperidine control.
    

References

  • Mykhailiuk, P. K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Structures. Chemical Reviews. Link

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

  • PubChem. 4-tert-Pentylcyclohexanone (Compound Summary). National Library of Medicine. Link

  • BenchChem. Synthesis and Properties of Azaspiro[3.5]nonane Derivatives. Technical Support Center. Link

Sources

Exploratory

Comprehensive Technical Guide: pKa Profile of 1-Azaspiro[3.5]nonane

Executive Summary In the "Escape from Flatland" era of medicinal chemistry, spirocyclic scaffolds have become indispensable for increasing fraction sp3 ( ) and improving physicochemical properties without sacrificing pot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the "Escape from Flatland" era of medicinal chemistry, spirocyclic scaffolds have become indispensable for increasing fraction sp3 (


) and improving physicochemical properties without sacrificing potency. 1-Azaspiro[3.5]nonane  is a specific isomer where the nitrogen atom resides in the four-membered (azetidine) ring, directly adjacent to the spiro-quaternary carbon.

This structural arrangement creates a unique steric and electronic environment—effectively a 2,2-disubstituted azetidine . Unlike its isomer 7-azaspiro[3.5]nonane (which mimics piperidine) or 2-azaspiro[3.5]nonane (a less hindered azetidine), the 1-azaspiro scaffold exhibits a suppressed pKa relative to the parent heterocycle. This guide analyzes the pKa values, the structural causality, and the implications for drug design, specifically permeability and hERG avoidance.[1]

Part 1: Structural Definition & Isomerism

Before analyzing basicity, it is critical to distinguish the specific isomer, as "spiro azetidine" is often used colloquially for multiple distinct cores.

The 1-Azaspiro[3.5]nonane Core
  • IUPAC Numbering: The numbering starts in the smaller ring (azetidine) at the atom adjacent to the spiro carbon.

  • Connectivity: Nitrogen is at position 1.[2] The spiro carbon is at position 2.

  • Chemical Environment: The nitrogen is part of a strained 4-membered ring and is directly flanked by a quaternary carbon (the spiro center). This constitutes a gem-disubstituted

    
    -amine .
    
Comparative Isomers

The pKa profile differs drastically between these isomers due to the proximity of the spiro-bulk to the nitrogen lone pair.

Isomers cluster_0 Target Scaffold cluster_1 Common Isomers A 1-Azaspiro[3.5]nonane (N adjacent to Spiro) Effective: 2,2-disubstituted Azetidine B 2-Azaspiro[3.5]nonane (N opposite to Spiro) Effective: Unsubstituted Azetidine A->B Regioisomerism C 7-Azaspiro[3.5]nonane (N in 6-ring) Effective: 4,4-disubstituted Piperidine A->C Ring Size Variation

Figure 1: Structural relationships between azaspiro[3.5]nonane isomers.

Part 2: pKa Analysis and Values

Predicted and Experimental Values

While the parent azetidine is a strong base (pKa


 11.29), the 1-azaspiro[3.5]nonane  system exhibits a lower pKa due to the "

-branching effect."
CompoundStructure TypeExperimental pKa (Aq.)

vs Parent
Azetidine Parent Core11.29 -
2-Methylazetidine Mono-

-substituted
10.40 -0.9
1-Azaspiro[3.5]nonane Di-

-substituted (Spiro)
9.0 – 9.8 (Est.)~ -1.5 to -2.3
Piperidine 6-ring Analog11.22 -
7-Azaspiro[3.5]nonane

-substituted Piperidine
~11.0 Minimal

Key Insight: The 1-azaspiro[3.5]nonane amine is 1.5 to 2.0 log units less basic than unsubstituted azetidine.

Mechanistic Causality

The reduction in basicity is driven by steric hindrance to solvation , a phenomenon well-documented in physical organic chemistry (e.g., the trend from methylamine to t-butylamine).

  • Gas Phase vs. Solution: In the gas phase, the inductive effect (+I) of the cyclohexane ring would make the nitrogen more basic (electron-rich).

  • Solvation Penalty (The Dominant Factor): In water, the stability of the ammonium cation (

    
    ) depends heavily on hydrogen bonding with solvent molecules. The bulky spiro-cyclohexane ring at the 
    
    
    
    -position creates a "hydrophobic shield" around the nitrogen, preventing efficient hydration of the protonated form.
  • Result: The equilibrium shifts toward the neutral free base, lowering the pKa.

pKa_Mechanism cluster_gas Electronic Effect (Inductive) cluster_sol Steric Effect (Solvation) - DOMINANT Induction Spiro Carbon (+I Effect) Donates e- density to N GasBase Increases Intrinsic Basicity Induction->GasBase pKa_Drop Lowers pKa (9.0 - 9.8) GasBase->pKa_Drop Overridden by Steric Spiro Cycle Bulk Blocks water approach Hydration Destabilizes Cation (BH+) Steric->Hydration Hydration->pKa_Drop

Figure 2: The conflict between inductive enrichment and steric desolvation in 1-azaspiro systems.

Part 3: Experimental Determination Protocol

For precise pKa determination of novel derivatives, potentiometric titration is the gold standard.

Materials
  • Compound: >5 mg of 1-azaspiro[3.5]nonane derivative (HCl salt preferred).

  • Titrant: 0.1 M KOH (standardized).

  • Medium: 0.15 M KCl (ionic strength adjustor) under inert atmosphere (

    
     or 
    
    
    
    ) to prevent carbonate formation.
Workflow (Potentiometric)
  • Dissolution: Dissolve the hydrochloride salt in degassed water/KCl solution.

  • Acidification: If starting with free base, add excess HCl to fully protonate (

    
    ).
    
  • Titration: Add KOH in micro-aliquots (e.g., 2

    
    L). Record pH after stabilization (
    
    
    
    mV/s).
  • Bjerrum Plot Analysis: Plot

    
     (average number of protons bound) vs pH. The pKa is the pH where 
    
    
    
    .
Cosolvent Extrapolation (Yasuda-Shedlovsky)

If the derivative is insoluble in pure water:

  • Perform titrations in 30%, 40%, and 50% Methanol/Water mixtures.

  • Plot

    
     vs. Weight % Organic Solvent.
    
  • Extrapolate to 0% solvent to obtain aqueous pKa.

Part 4: Implications for Drug Design[3]

Permeability ( )

The suppressed pKa of 1-azaspiro[3.5]nonane is a significant advantage over 7-azaspiro[3.5]nonane or piperidine.

  • At physiological pH (7.4), a base with pKa 11.3 is >99.9% protonated (cationic).

  • A base with pKa 9.5 has a significantly higher fraction of neutral species (~0.8%).

  • Outcome: Improved passive permeability across lipid bilayers.

hERG Liability

High basicity (pKa > 8.5) combined with lipophilicity is a known pharmacophore for hERG channel blockade.

  • While 1-azaspiro[3.5]nonane is still basic, the steric bulk adjacent to the nitrogen can disrupt the specific

    
    -cation interactions required for high-affinity hERG binding.
    
  • Strategy: Use the 1-azaspiro core to lower pKa relative to a piperidine lead while adding steric clash for the hERG pore.

References

  • BenchChem. A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery. (2025).[3][4] Link

  • PubChem. 1-Azaspiro[3.5]nonane Compound Summary. National Library of Medicine. Link

  • Scribd. Azetines and Azetidines: Synthetic Methods and Basicity. (Technical Report). Link

  • University of Tartu. pKa Values of Bases in Non-Aqueous Solvents. Leito Group.[5] Link

  • MilliporeSigma. 2-Azaspiro[3.5]nonane hydrochloride Product Specification.Link

Sources

Foundational

Steric effects of the 2-methylbutan-2-yl group on spiro ring conformation

An In-Depth Technical Guide to the Steric Effects of the 2-Methylbutan-2-yl Group on Spirocyclic Conformations Executive Summary The drive to "escape from flatland" in modern drug discovery has elevated the importance of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Steric Effects of the 2-Methylbutan-2-yl Group on Spirocyclic Conformations

Executive Summary

The drive to "escape from flatland" in modern drug discovery has elevated the importance of sp³-rich architectures, particularly spirocyclic scaffolds. While the rigid, orthogonal nature of spirocycles inherently reduces conformational entropy, the strategic installation of bulky substituents can further lock these systems into highly specific bioactive conformers. This whitepaper provides an advanced mechanistic analysis of how the 2-methylbutan-2-yl group (the tert-amyl group) acts as an asymmetric conformational anchor. By dissecting the steric transmission across the spiro quaternary center, this guide equips researchers with the theoretical framework and self-validating experimental protocols necessary to exploit this bulky moiety in rational drug design.

The "Escape from Flatland": Spirocycles in Modern Drug Design

Spirocyclic compounds—defined by two rings sharing a single quaternary carbon atom—are privileged scaffolds in medicinal chemistry. Unlike fused or bridged bicyclic systems, the spiro linkage forces the two constituent rings into mutually orthogonal planes. This unique three-dimensional geometry increases the fraction of sp³-hybridized carbons (


), which correlates strongly with improved aqueous solubility, reduced off-target promiscuity, and enhanced metabolic stability (1)[1].

However, larger spiro systems (e.g., spiro[5.5]undecanes) retain significant conformational flexibility through independent ring inversions. To minimize the entropic penalty upon target binding, medicinal chemists must pre-organize these scaffolds. This is achieved by introducing severe steric hindrance, forcing the system into a single, deep global energy minimum (2)[2].

The 2-Methylbutan-2-yl Group: A Unique Conformational Anchor

While the tert-butyl group is the classical conformational lock (A-value ≈ 4.7–4.9 kcal/mol), the 2-methylbutan-2-yl (tert-amyl) group offers a more nuanced steric profile.

The critical distinction lies in symmetry. A tert-butyl group possesses


 symmetry; its rotation around the C(ring)–C(quaternary) bond presents identical steric profiles in all three staggered conformations. In contrast, the 2-methylbutan-2-yl group contains an ethyl branch, breaking the symmetry to 

. This asymmetry introduces a secondary layer of conformational control: rotameric restriction .

When attached to a ring, the tert-amyl group not only locks the ring into a chair conformation (occupying the equatorial position to avoid catastrophic 1,3-diaxial interactions), but its ethyl branch must also adopt a specific anti or gauche conformation to minimize steric clash with the adjacent equatorial ring protons (3)[4].

Quantitative Conformational Dynamics

To understand the magnitude of these steric effects, we must compare the thermodynamic parameters of common alkyl substituents.

SubstituentA-value (kcal/mol)SymmetryPreferred Ring ConformationRotational Barrier (kcal/mol)
Methyl ~1.7

Rapid inversionLow (< 3.0)
tert-Butyl ~4.7 - 4.9

Locked (Equatorial)High (~ 5.0)
2-Methylbutan-2-yl ~4.8 - 5.1

Locked (Equatorial) + Restricted RotamerVery High (> 6.5)

Table 1: Thermodynamic and conformational parameters of alkyl substituents. The 2-methylbutan-2-yl group exhibits the highest A-value and rotational barrier due to its asymmetric ethyl branch.

Orthogonal Strain Propagation in Spiro Systems

The true power of the 2-methylbutan-2-yl group is realized in its ability to transmit steric information across the spiro center.

In a spiro[5.5]undecane system, locking the primary ring with an equatorial tert-amyl group forces the axial protons of that ring to project directly toward the secondary ring. Because the rings are held at a strict 90° angle by the spiro carbon, the secondary ring experiences severe 1,3-diaxial-like steric shielding from the primary ring's axial protons. To alleviate this A-strain, the secondary ring is forced into a specific chair or twist-boat conformation (5)[5].

This phenomenon—orthogonal strain propagation —allows medicinal chemists to control the conformation of a remote pharmacophore simply by installing a 2-methylbutan-2-yl group on the adjacent ring.

G A 2-methylbutan-2-yl Substitution B Primary Ring Locking (Equatorial Anchor) A->B Asymmetric Steric Bulk C Spiro Quaternary Center (Orthogonal Transmission) B->C Strain Propagation D Secondary Ring Restriction (Minimized 1,3-Diaxial Clash) C->D Steric Shielding E Bioactive Conformer (Reduced Entropic Penalty) D->E Target Binding

Logical flow of steric transmission from the tert-amyl group to the bioactive conformer.

Self-Validating Experimental Protocols

To accurately elucidate the conformational state of a 2-methylbutan-2-yl substituted spirocycle, researchers must employ a combination of dynamic NMR spectroscopy and quantum mechanical modeling. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Workflow Step1 Synthesis of tert-Amyl Spirocycle Step2 Variable Temp NMR (NOESY) Step1->Step2 Step3 DFT Modeling (M06-2X/def2-TZVP) Step1->Step3 Step4 X-Ray Crystallography Step1->Step4 Step5 Conformer Population Analysis Step2->Step5 Step3->Step5 Step4->Step5

Integrated workflow for elucidating spirocyclic conformations.
Protocol A: Variable-Temperature NOESY NMR (VT-NMR)

Causality: At room temperature (298 K), the rotation of the ethyl branch within the tert-amyl group may occur at a rate comparable to the NMR timescale, leading to signal broadening and time-averaged Nuclear Overhauser Effect (NOE) cross-peaks. By lowering the temperature, we freeze out the individual rotamers, allowing for the precise measurement of through-space distances between the tert-amyl protons and the spiro ring protons. Methodology:

  • Sample Preparation: Dissolve 15 mg of the spirocyclic compound in 0.6 mL of anhydrous CD₂Cl₂ (chosen for its low freezing point of 176 K).

  • Temperature Calibration: Calibrate the NMR probe temperature using a neat methanol standard to ensure accurate VT readings.

  • Cooling Gradient: Acquire 1D ¹H spectra at 10 K intervals from 298 K down to 213 K. Observe the decoalescence of the tert-amyl methyl singlets.

  • NOESY Acquisition: Once the rotamers are frozen (sharp peaks at ~213 K), acquire a 2D NOESY spectrum with a mixing time (

    
    ) of 300–500 ms.
    
  • Self-Validation Step: Integrate the frozen rotamer peaks at 213 K. The sum of these integrals must perfectly match the integration of the time-averaged peak at 298 K. Any discrepancy indicates compound precipitation or degradation, invalidating the run.

Protocol B: Dispersion-Corrected DFT Modeling

Causality: Standard Density Functional Theory (DFT) functionals (e.g., B3LYP) notoriously fail to account for London dispersion forces. In highly congested systems containing a 2-methylbutan-2-yl group, attractive intramolecular dispersion forces between the bulky alkyl group and the spiro scaffold significantly stabilize specific folded rotamers. Therefore, a dispersion-corrected functional is mandatory. Methodology:

  • Conformational Search: Perform a stochastic conformational search using Molecular Mechanics (e.g., OPLS4 force field) to generate a library of starting geometries.

  • Geometry Optimization: Optimize all conformers within a 5.0 kcal/mol window using the M06-2X functional and the def2-TZVP basis set. Include an implicit solvation model (SMD) matching the NMR solvent (Dichloromethane).

  • Self-Validation Step (Frequency Analysis): Perform a vibrational frequency calculation on all optimized geometries. A valid ground-state conformer must yield exactly zero imaginary frequencies. If an imaginary frequency is present, the structure is a transition state saddle point and must be re-optimized along the imaginary normal mode vector.

  • Boltzmann Weighting: Calculate the relative Gibbs free energy (

    
    ) for each validated conformer and determine the population distribution at 298 K and 213 K using the Boltzmann equation. Compare these theoretical populations against the experimental VT-NMR integrals.
    

Conclusion

The 2-methylbutan-2-yl group is far more than a simple lipophilic appendage; it is a highly sophisticated tool for structural rigidification. By exploiting its extreme steric bulk and asymmetric rotameric profile, researchers can dictate the conformation of primary rings and, through orthogonal strain propagation, control the geometry of adjacent spirocyclic pharmacophores. When validated through rigorous, dispersion-corrected computational models and low-temperature NMR, the tert-amyl spirocycle becomes a predictable, highly potent scaffold for next-generation drug discovery (6)[6].

References

  • Positioning of an unprecedented spiro[5.5]undeca ring system into kinase inhibitor space, NIH,[Link]

  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene, NIH,[Link]

  • Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals, Canadian Science Publishing,[Link]

  • Two Squares in a Barrel: An Axially Disubstituted Conformationally Rigid Aliphatic Binding Motif for Cucurbit[6]uril, ACS Publications,[Link]

  • tert-Amyl Compounds of Aluminum and Gallium: Halides, Hydroxides, and Chalcogenides, Rice University,[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Scalable Synthesis of 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to a proposed scalable synthesis of 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane, a novel spirocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to a proposed scalable synthesis of 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane, a novel spirocyclic amine with potential applications in medicinal chemistry and drug discovery. Azaspirocycles are recognized as privileged scaffolds due to their unique three-dimensional structures, which can lead to improved physicochemical and pharmacological properties of drug candidates.[1][2] The synthetic strategy detailed herein is designed for robustness and scalability, enabling the production of significant quantities of the target compound for further research and development. The proposed multi-step synthesis commences with commercially available starting materials and employs well-established, scalable chemical transformations.

Introduction

Spirocyclic scaffolds, particularly those incorporating a nitrogen atom (azaspirocycles), have garnered considerable attention in modern drug discovery. Their inherent rigidity and three-dimensional topology offer a means to "escape from flatland," a concept that has driven the development of novel therapeutic agents with enhanced potency, selectivity, and metabolic stability.[2][3] The 1-azaspiro[3.5]nonane core, in particular, serves as a valuable building block for creating analogues of piperidine-containing drugs, often leading to improved properties.[4]

This guide outlines a proposed synthetic route to 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane. While a direct, published synthesis for this specific molecule is not currently available, the presented protocol is grounded in established methodologies for the synthesis of related azaspirocyclic systems.[5][6] The core strategy involves the construction of a substituted piperidine precursor followed by an intramolecular cyclization to form the desired spirocyclic framework. This approach is designed with scalability in mind, prioritizing reactions and reagents that are amenable to large-scale production.

Proposed Synthetic Pathway Overview

The proposed synthesis is a multi-step sequence starting from 4-cyanocyclohexanone. The key steps include the introduction of the 2-methylbutan-2-yl group via a Grignard reaction, followed by functional group manipulations to install the necessary components for the final intramolecular cyclization to form the 1-azaspiro[3.5]nonane ring system.

Detailed Experimental Protocols

PART 1: Synthesis of 4-Cyano-1-(2-methylbutan-2-yl)cyclohexan-1-ol

This initial step introduces the key tertiary alkyl substituent onto the cyclohexane ring.

Materials:

  • 4-Cyanocyclohexanone

  • 2-Chloro-2-methylbutane

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Grignard Reagent Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, prepare a solution of 2-chloro-2-methylbutane (1.1 eq) in anhydrous THF.

    • Add a small portion of the 2-chloro-2-methylbutane solution to the magnesium turnings. The reaction should initiate, as evidenced by heat evolution and bubbling. If the reaction does not start, gentle heating may be applied.

    • Once the reaction has initiated, add the remaining 2-chloro-2-methylbutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Grignard Addition:

    • In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 4-cyanocyclohexanone (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the prepared Grignard reagent to the solution of 4-cyanocyclohexanone via a cannula.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-cyano-1-(2-methylbutan-2-yl)cyclohexan-1-ol.

PART 2: Synthesis of 4-(Aminomethyl)-1-(2-methylbutan-2-yl)cyclohexan-1-ol

This step reduces the nitrile to a primary amine, a crucial functional group for the subsequent cyclization.

Materials:

  • 4-Cyano-1-(2-methylbutan-2-yl)cyclohexan-1-ol

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

Protocol:

  • Reduction:

    • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (2.0 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve 4-cyano-1-(2-methylbutan-2-yl)cyclohexan-1-ol (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (x mL), 15% aqueous NaOH solution (x mL), and then water (3x mL), where x is the mass of LiAlH₄ in grams.

    • Stir the resulting mixture at room temperature for 1 hour, which should produce a granular precipitate.

    • Filter the precipitate through a pad of Celite® and wash the filter cake thoroughly with THF.

    • Concentrate the filtrate under reduced pressure to obtain the crude 4-(aminomethyl)-1-(2-methylbutan-2-yl)cyclohexan-1-ol, which can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on neutral alumina.

PART 3: Synthesis of 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane

This final step involves the formation of the azetidine ring through an intramolecular cyclization. This can be achieved via a two-step process involving mesylation of the primary amine followed by intramolecular cyclization. A more direct approach, though potentially lower-yielding on a large scale, could involve a Mitsunobu reaction. A plausible scalable approach is presented below.

Materials:

  • 4-(Aminomethyl)-1-(2-methylbutan-2-yl)cyclohexan-1-ol

  • Chloroacetyl chloride

  • Triethylamine (NEt₃)

  • Dichloromethane (DCM)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

Protocol:

  • N-Chloroacetylation:

    • In a round-bottom flask, dissolve 4-(aminomethyl)-1-(2-methylbutan-2-yl)cyclohexan-1-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.

    • Cool the solution to 0 °C.

    • Add chloroacetyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude N-chloroacetyl intermediate.

  • Intramolecular Cyclization and Reduction:

    • This step is analogous to methods used for the synthesis of other azaspirocycles where a lactam intermediate is reduced.[6]

    • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (3.0 eq) in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Dissolve the crude N-chloroacetyl intermediate from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, warm the reaction to reflux and stir for 12-18 hours.

    • Monitor the reaction by LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and perform a Fieser work-up as described in PART 2.

    • Filter the precipitate and concentrate the filtrate.

    • Purify the crude product by vacuum distillation or by column chromatography on neutral alumina to yield the final product, 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane.

Data Presentation

Table 1: Summary of Proposed Synthetic Steps and Expected Yields

StepReactionStarting MaterialProductExpected Yield (%)
1Grignard reaction4-Cyanocyclohexanone4-Cyano-1-(2-methylbutan-2-yl)cyclohexan-1-ol70-80
2Nitrile reduction4-Cyano-1-(2-methylbutan-2-yl)cyclohexan-1-ol4-(Aminomethyl)-1-(2-methylbutan-2-yl)cyclohexan-1-ol80-90
3N-Chloroacetylation, intramolecular cyclization, and reduction4-(Aminomethyl)-1-(2-methylbutan-2-yl)cyclohexan-1-ol7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane50-60

Note: Expected yields are estimates based on similar transformations reported in the literature and would require experimental optimization.

Visualization of the Synthetic Workflow

G cluster_0 Part 1: Grignard Reaction cluster_1 Part 2: Nitrile Reduction cluster_2 Part 3: Azetidine Ring Formation A 4-Cyanocyclohexanone C Grignard Addition (THF, 0 °C to RT) A->C B 2-Chloro-2-methylbutane + Mg B->C D 4-Cyano-1-(2-methylbutan-2-yl)cyclohexan-1-ol C->D E 4-Cyano-1-(2-methylbutan-2-yl)cyclohexan-1-ol F LiAlH4 (THF, reflux) E->F G 4-(Aminomethyl)-1-(2-methylbutan-2-yl)cyclohexan-1-ol F->G H 4-(Aminomethyl)-1-(2-methylbutan-2-yl)cyclohexan-1-ol I 1. Chloroacetyl chloride, NEt3 2. LiAlH4, THF, reflux H->I J 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane I->J

Caption: Proposed synthetic workflow for 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane.

Troubleshooting and Optimization

Low Yield in Grignard Reaction (Part 1):

  • Problem: Incomplete formation of the Grignard reagent or low conversion of the ketone.

  • Solution: Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. The magnesium turnings can be activated with a small amount of iodine or 1,2-dibromoethane. The rate of addition of the alkyl halide should be controlled to maintain a steady reaction.

Incomplete Reduction of Nitrile (Part 2):

  • Problem: Presence of starting material or amide intermediate after the reaction.

  • Solution: Increase the amount of LiAlH₄ and/or extend the reaction time at reflux. Ensure the LiAlH₄ is fresh and highly active.

Low Yield in Final Cyclization (Part 3):

  • Problem: Formation of side products, such as intermolecular condensation products or elimination products.

  • Solution: The two-step approach of N-chloroacetylation followed by reductive cyclization is generally more reliable for scalability than one-pot methods. Careful control of reaction conditions, particularly temperature and reagent stoichiometry, is crucial. The purity of the starting amino alcohol is also important.

G cluster_0 Possible Causes cluster_1 Troubleshooting Steps start Low Product Yield cause1 Impure Starting Materials start->cause1 cause2 Suboptimal Reaction Conditions (Temp, Time, Conc.) start->cause2 cause3 Reagent Decomposition start->cause3 sol1 Re-purify Starting Materials cause1->sol1 sol2 Optimize Reaction Parameters (DOE approach) cause2->sol2 sol3 Use Fresh, High-Purity Reagents cause3->sol3

Sources

Application

Step-by-step preparation of 1-azaspiro[3.5]nonane from cyclohexanone precursors

This Application Note is designed for research scientists and drug development professionals. It details the scalable, step-by-step synthesis of 1-azaspiro[3.5]nonane starting from cyclohexanone .

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and drug development professionals. It details the scalable, step-by-step synthesis of 1-azaspiro[3.5]nonane starting from cyclohexanone .

The selected route utilizes the Graf Isocyanate Method (Chlorosulfonyl Isocyanate [2+2] cycloaddition), which is the industry standard for generating spiro-fused azetidine rings with high atom economy and structural precision.

Executive Summary & Strategic Rationale

The 1-azaspiro[3.5]nonane scaffold represents a "privileged structure" in modern medicinal chemistry. It offers a conformationally restricted bioisostere of piperidine and morpholine, providing distinct vectors for side-chain attachment while lowering lipophilicity (LogP) compared to non-spirocyclic analogs.

Synthetic Strategy: We employ a three-stage linear synthesis:

  • Olefination: Conversion of cyclohexanone to methylenecyclohexane via Wittig reaction.

  • [2+2] Cycloaddition (The Graf Reaction): Reaction with Chlorosulfonyl Isocyanate (CSI) to form the N-chlorosulfonyl-β-lactam, followed by reductive hydrolysis to yield the spiro-lactam.

  • Lactam Reduction: Global reduction of the amide carbonyl to the secondary amine using Lithium Aluminum Hydride (LiAlH4).

Reaction Scheme Visualization

ReactionScheme Cyclohexanone Cyclohexanone (Starting Material) Alkene Methylenecyclohexane (Intermediate A) Cyclohexanone->Alkene Step 1: Ph3PMeBr, KOtBu THF, 0°C -> RT CSI_Adduct N-Chlorosulfonyl β-Lactam Alkene->CSI_Adduct Step 2a: CSI Et2O, 0°C Lactam 1-Azaspiro[3.5]nonan-2-one (Intermediate B) CSI_Adduct->Lactam Step 2b: Reductive Hydrolysis Na2SO3, NaHCO3 Target 1-Azaspiro[3.5]nonane (Final Amine) Lactam->Target Step 3: LiAlH4 THF, Reflux

Caption: Linear synthetic pathway transforming cyclohexanone to the target spiro-azetidine via the critical β-lactam intermediate.

Detailed Experimental Protocols

Step 1: Synthesis of Methylenecyclohexane

Objective: Convert the ketone to an exocyclic alkene. Mechanism: Wittig Olefination.

  • Reagents:

    • Methyltriphenylphosphonium bromide (

      
      ) [1.2 equiv]
      
    • Potassium tert-butoxide (KOtBu) [1.3 equiv]

    • Cyclohexanone [1.0 equiv]

    • Solvent: Anhydrous THF (0.5 M concentration)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer and nitrogen inlet.

  • Ylide Formation: Suspend

    
     in anhydrous THF. Cool to 0°C. Add KOtBu portion-wise over 20 minutes. The solution will turn bright yellow (formation of the phosphorous ylide). Stir for 45 minutes at 0°C.
    
  • Addition: Add cyclohexanone dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. TLC Monitoring: Hexane/EtOAc (9:1); Product

    
     ~0.9 (non-polar).
    
  • Workup: Quench with saturated

    
    . Filter off the triphenylphosphine oxide (TPPO) precipitate through a celite pad. Wash the filtrate with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: The alkene is volatile. Distill carefully at atmospheric pressure (bp ~102-104°C) or use a short silica plug eluting with pentane.

    • Yield Target: 75-85%

Step 2: Synthesis of 1-Azaspiro[3.5]nonan-2-one (The Spiro-Lactam)

Objective: Construct the azetidine ring via [2+2] cycloaddition. Critical Safety Note: Chlorosulfonyl Isocyanate (CSI) is extremely reactive and corrosive. It reacts violently with water to form HCN-like fumes. Handle strictly under inert atmosphere.

  • Reagents:

    • Methylenecyclohexane (from Step 1) [1.0 equiv]

    • Chlorosulfonyl Isocyanate (CSI) [1.1 equiv][1]

    • Sodium Sulfite (

      
      ) [Excess]
      
    • Sodium Bicarbonate (

      
      )
      
    • Solvent: Anhydrous Diethyl Ether (

      
      )
      

Protocol:

  • Cycloaddition: Dissolve methylenecyclohexane in anhydrous

    
     in a dry flask under 
    
    
    
    . Cool to 0°C.[2]
  • CSI Addition: Add CSI dropwise via syringe pump over 30 minutes. Maintain temperature < 5°C.

  • Incubation: Stir at 0°C for 2 hours, then allow to warm to RT overnight. The solution may become cloudy (formation of N-chlorosulfonyl-β-lactam).

  • Reductive Hydrolysis (The "Graf" Workup):

    • Prepare a separate flask with 25% aqueous

      
       solution buffered with solid 
      
      
      
      (pH ~8). Cool this solution to 0°C.
    • Slowly pour the reaction mixture into the vigorously stirred sulfite solution. Caution: Exothermic evolution of gas.

    • Stir vigorously for 1 hour. This step cleaves the N-S bond, releasing the free lactam.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry (

    
    ), and concentrate.
    
  • Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography (50% EtOAc/Hexane).

    • Yield Target: 60-70%

    • Checkpoint: IR spectrum should show a strong carbonyl stretch at ~1740

      
       (β-lactam).
      
Step 3: Reduction to 1-Azaspiro[3.5]nonane

Objective: Reduce the lactam carbonyl to the methylene group.

  • Reagents:

    • 1-Azaspiro[3.5]nonan-2-one [1.0 equiv]

    • Lithium Aluminum Hydride (

      
      ) [2.5 equiv] (2.0M in THF)
      
    • Solvent: Anhydrous THF

Protocol:

  • Setup: Dry RBF, reflux condenser,

    
     atmosphere.
    
  • Charging: Charge

    
     solution into the flask. Cool to 0°C.[2]
    
  • Addition: Dissolve the lactam in minimum THF and add dropwise to the hydride solution.

  • Reflux: Heat to reflux (66°C) for 6-12 hours. Monitor by TLC (disappearance of lactam).

  • Fieser Workup: Cool to 0°C. Quench carefully with:

    • 
       mL water (where 
      
      
      
      = grams of
      
      
      used).
    • 
       mL 15% NaOH.
      
    • 
       mL water.
      
  • Isolation: Stir until a granular white precipitate forms. Filter through Celite.

  • Salt Formation (Optional but Recommended): The free amine is an oil and can absorb

    
    . Dissolve in 
    
    
    
    and add 2M HCl in ether to precipitate the hydrochloride salt.
    • Yield Target: 80-90%

Quality Control & Validation

ParameterSpecificationMethod
Appearance White crystalline solid (HCl salt)Visual
1H NMR (CDCl3)

3.6-3.8 (t, 2H,

),

2.1-2.3 (t, 2H, spiro-

)
400 MHz NMR
13C NMR Distinct quaternary spiro-carbon signal at ~35-40 ppm100 MHz NMR
Mass Spec [M+H]+ = 126.12 (Free base)LC-MS (ESI)
Purity >98%HPLC (C18, AcCN/H2O)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Step 1: Low Yield Wet THF or old KOtBu.Distill THF over Na/Benzophenone; use fresh sublimed KOtBu.
Step 2: Polymerization Temperature too high during CSI addition.Keep reaction strictly at 0°C; dilute reaction mixture further.
Step 2: Ring Opening Hydrolysis pH too acidic.Ensure NaHCO3 is present during sulfite quench to keep pH > 7.
Step 3: Incomplete Reduction Old LiAlH4.Use fresh hydride solution; extend reflux time.

References

  • Graf, R. (1966).[3] Chlorosulfonyl Isocyanate. Organic Syntheses, 46, 23. Link

  • Durst, T., & O'Sullivan, M. J. (1970). Reaction of Chlorosulfonyl Isocyanate with Alkenes. Journal of Organic Chemistry, 35(6), 2043–2045. Link

  • Fitjer, L., & Quabeck, U. (1985). The Wittig Reaction of Cyclohexanone. Synthetic Communications, 15(10), 855-864. Link

  • Overman, L. E. (1984). Applications of the [2+2] Cycloaddition of Isocyanates. Accounts of Chemical Research, 17(8), 296-302. Link

  • PubChem. (2025). 1-Azaspiro[3.5]nonan-2-one Compound Summary. National Library of Medicine. Link

Sources

Method

Advanced Application Note: Reductive Amination Strategies for 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane

Executive Summary The incorporation of spirocyclic amines into pharmaceutical pipelines has surged due to their ability to provide unique 3D vectors, improve metabolic stability, and tune physicochemical properties[1]. A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of spirocyclic amines into pharmaceutical pipelines has surged due to their ability to provide unique 3D vectors, improve metabolic stability, and tune physicochemical properties[1]. Among these, 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane represents a highly specialized, sterically demanding scaffold. The core consists of an azetidine ring spiro-fused to a cyclohexane ring, with a bulky tert-amyl (2-methylbutan-2-yl) group anchoring the cyclohexane conformation.

N-alkylation of this secondary amine via direct reductive amination (DRA) is notoriously difficult. Standard mild conditions often fail due to the extreme steric shielding of the N1 atom by the adjacent C4 spiro center. This application note details the mechanistic causality behind these failures and provides two self-validating, high-yielding protocols designed specifically for the N-alkylation of highly hindered spirocyclic amines.

Structural Analysis & Causality in Reactivity

To successfully functionalize 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane, one must understand the thermodynamic and kinetic barriers inherent to its structure:

  • Steric Bottleneck in Iminium Formation: Reductive amination requires the initial condensation of the amine and carbonyl to form a hemiaminal, followed by dehydration to an iminium ion. The spiro-C4 center creates a tight steric pocket that severely raises the activation energy for this dehydration step.

  • Hydride Trajectory Blockade: The most common DRA reagent, Sodium Triacetoxyborohydride (NaBH(OAc)₃), is exceptionally bulky. While it exhibits excellent chemoselectivity for iminium ions over ketones[2], it cannot easily achieve the necessary Bürgi-Dunitz trajectory to attack the sterically congested iminium carbon of this spirocycle[3].

  • Conformational Rigidity: The tert-amyl group at C7 strongly prefers an equatorial position, locking the cyclohexane ring into a rigid chair conformation. This rigidity prevents the spirocycle from adopting transient conformations that might relieve steric strain during nucleophilic attack.

To bypass these limitations, the reaction must be forced through a stepwise (indirect) mechanism using strong Lewis acids to drive iminium formation, followed by reduction with a sterically unhindered hydride source, or by utilizing open-transition-state reductants[4].

Mechanism SM Carbonyl + Hindered Amine Hemiaminal Hemiaminal (Steric Clash) SM->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Rate-Limiting) Hemiaminal->Iminium -H2O (Requires Ti(OiPr)4) Product Tertiary Amine Product Iminium->Product Hydride Delivery (NaBH3CN/HSiCl3)

Figure 1: Mechanistic pathway highlighting the steric bottlenecks in hindered reductive amination.

Reagent Selection Matrix

The following table summarizes the quantitative expectations and mechanistic rationale for selecting reductive amination reagents for this specific spirocycle.

Reagent SystemMechanism & CausalitySteric ToleranceExpected Yield
NaBH(OAc)₃ / AcOH Direct reduction; the bulky triacetoxyborohydride anion cannot navigate the spiro-adjacent steric field[2].Low< 10% (Often fails)
NaBH₃CN / Ti(OiPr)₄ Stepwise; Ti(OiPr)₄ acts as a Lewis acid and water scavenger to force iminium formation. NaBH₃CN is small enough to attack[3].High65% - 85%
HSiCl₃ / TMEDA Metal-free; TMEDA activates HSiCl₃ to form a hypervalent silicon species that delivers hydride via an open transition state[4].Very High75% - 95%

Validated Experimental Protocols

The following protocols are designed as self-validating systems , incorporating In-Process Controls (IPCs) to ensure each mechanistic milestone is achieved before proceeding.

Protocol A: Titanium(IV) Isopropoxide-Mediated Stepwise Amination

Causality: Ti(OiPr)₄ serves a dual purpose. It coordinates to the carbonyl oxygen to increase electrophilicity, and it reacts with the water generated during iminium formation to form insoluble TiO₂, thereby driving the equilibrium forward thermodynamically.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 50 mL round-bottom flask under Argon, add 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane (1.0 equiv, 1.0 mmol) and the target aldehyde/ketone (1.2 equiv, 1.2 mmol) in anhydrous Dichloromethane (DCM) (10 mL).

  • Pre-Activation: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 equiv, 2.0 mmol) dropwise at room temperature. Stir the reaction mixture for 4–6 hours.

  • IPC 1 (Self-Validation): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Do not proceed until the mass corresponding to the iminium/enamine intermediate accounts for >90% of the amine signal.

  • Reduction: Cool the mixture to 0 °C. Add Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv, 1.5 mmol) dissolved in 2 mL of anhydrous Methanol. Stir and allow to warm to room temperature over 12 hours.

  • IPC 2 (Self-Validation): Confirm the complete consumption of the iminium intermediate via LC-MS.

  • Quench & Workup: Critical Step: Quench the reaction by adding 2M aqueous NaOH (5 mL). This converts the titanium complexes into a granular, easily filterable TiO₂ precipitate, preventing severe emulsion formation. Filter the suspension through a pad of Celite.

  • Purification: Extract the filtrate with EtOAc (3 × 15 mL), wash with brine, dry over Na₂SO₄, and purify via flash column chromatography (DCM:MeOH gradient).

Protocol B: Metal-Free Silane Reduction (HSiCl₃ / TMEDA)

Causality: For exceptionally hindered ketones where Protocol A stalls, Trichlorosilane is preferred. The Lewis base (TMEDA) activates HSiCl₃, allowing hydride transfer via an open transition state that is highly tolerant of steric bulk, bypassing the geometric constraints of cyclic transition states[4].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve the spirocyclic amine (1.0 equiv, 1.0 mmol) and the carbonyl compound (1.2 equiv) in anhydrous Dichloromethane (5 mL).

  • Activation: Add Tetramethylethylenediamine (TMEDA) (1.0 equiv, 1.0 mmol). Cool the system to 0 °C.

  • Reduction: Slowly add Trichlorosilane (HSiCl₃) (1.2 equiv, 1.2 mmol) dropwise. Caution: HSiCl₃ is highly reactive and corrosive.

  • Reaction: Stir the mixture at room temperature for 24–36 hours.

  • IPC (Self-Validation): Monitor the disappearance of the carbonyl compound via TLC (Hexanes:EtOAc).

  • Quench: Dilute the mixture with DCM (10 mL) and carefully quench with saturated aqueous NaHCO₃ (10 mL) at 0 °C. Extract, dry over Na₂SO₄, and purify via standard chromatography.

Workflow Step1 1. Preparation Dry Solvents & Inert Atmosphere Step2 2. Pre-activation Amine + Carbonyl + Ti(OiPr)4 Step1->Step2 IPC1 IPC 1: LC-MS Check Confirm Iminium Formation Step2->IPC1 Step3 3. Reduction Add Hydride (NaBH3CN) IPC1->Step3 >90% Conversion IPC2 IPC 2: LC-MS Check Confirm Imine Consumption Step3->IPC2 Step4 4. Quench & Workup NaOH Quench, EtOAc Extract IPC2->Step4 Complete Step5 5. Purification Flash Chromatography Step4->Step5

Figure 2: Self-validating experimental workflow for the reductive amination of hindered amines.

References

  • [2] Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry - ACS Publications URL:

  • [4] Title: A Facile One-Pot Process for the Formation of Hindered Tertiary Amines Source: PMC - NIH URL:

  • [1] Title: Diversity-Oriented Synthesis of Azaspirocycles Source: Organic Letters - ACS Publications URL:

  • [3] Title: Application Note – Reductive Amination Source: Sigma-Aldrich URL:

Sources

Application

Application Note: N-Functionalization Protocols for 1-Azaspiro[3.5]nonane Scaffolds

Executive Summary & Scaffold Dynamics The 1-azaspiro[3.5]nonane system is a highly valued spirocyclic azetidine scaffold in modern medicinal chemistry. Recognized as a metabolically stable, high-sp³ bioisostere for morph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Dynamics

The 1-azaspiro[3.5]nonane system is a highly valued spirocyclic azetidine scaffold in modern medicinal chemistry. Recognized as a metabolically stable, high-sp³ bioisostere for morpholines, piperazines, and piperidines, this motif improves physicochemical properties while maintaining critical exit vectors[1].

However, functionalizing the nitrogen atom of this scaffold presents unique chemical challenges. The spiro-fused architecture introduces significant steric encumbrance around the secondary amine, while the four-membered azetidine ring maintains a high degree of ring strain (~26 kcal/mol)[2]. Consequently, standard N-alkylation or amidation protocols often result in stalled conversions or unintended ring-opening side reactions[3]. This application note details field-proven, self-validating protocols designed to overcome these steric and electronic barriers.

Mechanistic Causality in N-Functionalization

Successful functionalization of 1-azaspiro[3.5]nonane requires a deliberate selection of reagents based on the scaffold's specific structural dynamics:

  • Amidation (Steric Overcoming): Standard carbodiimides (e.g., EDC, DCC) frequently fail to achieve full conversion due to the slow attack of the hindered secondary amine on the O-acylisourea intermediate. Uronium salts like HATU are mandatory. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which utilizes neighboring group participation to accelerate nucleophilic attack and overcome the steric shielding of the spiro-cyclohexyl ring[1].

  • Sulfonylation (Electrophilic Acceleration): The formation of sulfonamides from this scaffold is highly susceptible to moisture. Water easily outcompetes the hindered azetidine nitrogen for the electrophilic sulfonyl chloride. Utilizing anhydrous conditions with pyridine is critical; pyridine acts not only as an acid scavenger but forms a highly electrophilic sulfonylpyridinium intermediate that forces the reaction forward[4].

  • Reductive Amination (Controlled Hydride Delivery): The choice of reducing agent dictates the success of N-alkylation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the optimal hydride source. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, allowing the initial iminium ion to form at room temperature without prematurely reducing the starting carbonyl, while simultaneously preventing the reductive ring-opening of the strained azetidine[4].

Strategic Workflow

Workflow Core 1-azaspiro[3.5]nonane Amidation N-Amidation (HATU, DIPEA) Core->Amidation Carboxylic Acids (Overcomes sterics) Sulfonylation N-Sulfonylation (R-SO2Cl, Pyridine) Core->Sulfonylation Sulfonyl Chlorides (Moisture sensitive) Alkylation Reductive Amination (NaBH(OAc)3) Core->Alkylation Aldehydes/Ketones (Mild reduction) Arylation N-Arylation (Pd-Catalyst) Core->Arylation Aryl Halides (Cross-coupling)

Divergent N-functionalization pathways for 1-azaspiro[3.5]nonane scaffolds.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each workflow contains built-in analytical checkpoints to verify the reaction trajectory before proceeding to the next step.

Protocol A: N-Amidation via HATU Coupling[1]
  • Pre-activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M) under an inert atmosphere. Add DIPEA (3.0 eq) dropwise.

    • Validation Checkpoint 1: Monitor the solution visually. A transition from colorless to pale yellow within 5–10 minutes confirms the formation of the HOAt active ester. If no color change occurs, the HATU reagent may be degraded.

  • Coupling: Add 1-azaspiro[3.5]nonane (1.0 eq) dropwise to the activated ester solution. Stir at room temperature for 12 hours.

    • Validation Checkpoint 2: Perform LC-MS analysis at the 4-hour mark. The disappearance of the starting amine mass (m/z 126.1 for the free base) validates the coupling trajectory. If conversion is stalled at <50%, spike the reaction with an additional 0.5 eq of HATU/DIPEA to overcome steric stalling.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to thoroughly remove residual DMF. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol B: Anhydrous N-Sulfonylation[4]
  • Preparation: Dissolve 1-azaspiro[3.5]nonane (1.0 eq) in anhydrous DCM (0.3 M) under argon. Cool the reaction vessel to 0 °C using an ice bath. Add anhydrous pyridine (1.5 eq).

  • Electrophile Addition: Slowly add the target sulfonyl chloride (1.2 eq) dissolved in a minimal amount of anhydrous DCM dropwise over 10 minutes.

    • Validation Checkpoint 1: A mild exotherm should be observed upon addition. Maintain at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 4–6 hours.

    • Validation Checkpoint 2: Perform TLC (Hexanes/EtOAc 7:3). If a highly polar baseline spot appears, moisture contamination has occurred, leading to the hydrolysis of the sulfonyl chloride into an inert sulfonic acid.

  • Workup: Wash the reaction mixture sequentially with 1 M HCl (2x) to remove residual pyridine, followed by saturated aqueous NaHCO₃ (2x), and brine (1x). Dry the organic layer over MgSO₄, filter, and concentrate.

Protocol C: Reductive Amination[4]
  • Iminium Formation: Combine 1-azaspiro[3.5]nonane (1.0 eq) and the target aldehyde/ketone (1.1 eq) in 1,2-dichloroethane (DCE, 0.5 M). Stir the mixture at room temperature for 30 minutes.

    • Validation Checkpoint 1: Take a 10 µL aliquot for IR spectroscopy. The attenuation of the carbonyl stretch (~1710 cm⁻¹) and the appearance of an imine/iminium stretch (~1660 cm⁻¹) indicates successful pre-assembly.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Validation Checkpoint 2: Gentle effervescence should occur. If vigorous bubbling is observed, the reaction temperature is too high, which risks the over-reduction of the starting carbonyl material.

  • Workup: Continue stirring at room temperature for 12–16 hours. Quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃. Separate the organic layer, extract the aqueous layer with DCM (3x), dry over Na₂SO₄, and concentrate.

Quantitative Benchmarks & Optimization Data

The following table summarizes the expected quantitative outcomes and critical causality variables for each functionalization pathway applied to the 1-azaspiro[3.5]nonane scaffold.

FunctionalizationPrimary ReagentsTempTimeExpected YieldCritical Causality Variable
Amidation HATU, DIPEA, DMFRT12 h75–85%HOAt active ester overcomes spiro-steric shielding.
Sulfonylation R-SO₂Cl, Pyridine, DCM0 °C → RT6 h80–90%Pyridine acts as both acid scavenger and nucleophilic catalyst.
Reductive Amination NaBH(OAc)₃, DCERT16 h70–85%Mild hydride source prevents azetidine ring-opening.
N-Arylation Pd₂(dba)₃, BINAP, NaOtBu90 °C24 h40–60%Ligand bite angle dictates cross-coupling efficiency against steric bulk.

References

  • Technical Support Center: Synthesis of 7-Tert-butyl-1-azaspiro[3.
  • National Institutes of Health (NIH)
  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities | Chemical Reviews ACS Publications URL
  • An Approach to Alkyl Azetidines for Medicinal Chemistry ChemRxiv URL
  • National Institutes of Health (NIH)

Sources

Method

Application Note: 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane as a Next-Generation Spirocyclic Building Block in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary: The Shift to 3D Architectures For decades, drug discovery was...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary: The Shift to 3D Architectures

For decades, drug discovery was dominated by "flatland" chemistry—molecules rich in sp2-hybridized aromatic rings that were easy to synthesize but often suffered from poor aqueous solubility, high off-target toxicity, and rapid metabolic clearance. In 2009, Lovering et al. published their seminal work on the "Escape from Flatland" hypothesis, demonstrating that increasing the fraction of sp3-hybridized carbons (Fsp3) directly correlates with a compound's probability of clinical success [1].

In modern medicinal chemistry, spirocyclic amines have emerged as the premier bioisosteres to replace traditional, flat piperidine, piperazine, and morpholine rings [2]. Among these, 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane represents a highly specialized, sterically constrained building block. By fusing an azetidine ring to a cyclohexane ring and appending a bulky tert-amyl (2-methylbutan-2-yl) group, this scaffold offers unparalleled control over molecular conformation, basicity, and metabolic stability.

Physicochemical Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, I emphasize that selecting a building block is rarely about simple structural novelty; it is about solving specific pharmacokinetic (PK) and pharmacodynamic (PD) liabilities. The incorporation of 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane addresses three critical areas:

A. Metabolic Shielding via Steric Hindrance

Standard cyclohexane or piperidine rings are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation. The spiro-fusion inherently restricts the ring's conformational flexibility, locking it into a geometry that is less accommodating to the CYP active site. Furthermore, the 2-methylbutan-2-yl (tert-amyl) group acts as a massive steric shield at the 7-position. Unlike linear alkyl chains that undergo rapid


-oxidation, the quaternary carbon of the tert-amyl group is metabolically inert, drastically extending the compound's in vitro half-life.
B. Modulation of Amine Basicity (pKa)

Highly basic amines (pKa > 10) are notorious for causing hERG channel blockade (cardiotoxicity) and poor passive membrane permeability. The nitrogen in a 1-azaspiro[3.5]nonane system is part of a strained 4-membered azetidine ring and is adjacent to a quaternary spiro-carbon. This unique electronic and steric environment lowers the amine's pKa to approximately 8.5–9.0. This subtle reduction ensures the molecule remains sufficiently protonated for solubility while allowing a higher fraction of the neutral species to cross lipid bilayers.

C. Targeting Deep Hydrophobic Pockets

The tert-amyl group is not just a metabolic shield; it is a lipophilic anchor. In targets like the KRAS G12C mutant (a critical node in cellular signaling implicated in solid tumors), the switch-II pocket requires deep, hydrophobic occupancy to lock the protein in its inactive state [3]. The 3D projection of the tert-amyl group perfectly complements such cryptic pockets, improving binding affinity while the azetidine nitrogen serves as a vector for covalent warheads (e.g., acrylamides).

G A Standard Piperidine Core (Low Fsp3, High Clearance) B Spirocyclic Bioisostere (1-azaspiro[3.5]nonane) A->B Escape from Flatland C Steric Anchoring (7-tert-amyl substitution) B->C Hydrophobic Targeting D Optimized Candidate (High Fsp3, High Stability) C->D Clinical Translation

Caption: Workflow illustrating the "Escape from Flatland" optimization strategy using spirocycles.

Quantitative Data: Comparative Profiling

To justify the increased synthetic complexity of using this spirocycle, we must look at the quantitative improvements over traditional flat scaffolds. The table below summarizes the typical physicochemical shifts observed when replacing a standard piperidine with our target building block.

Physicochemical PropertyStandard Piperidine1-Azaspiro[3.5]nonane7-(tert-amyl)-1-azaspiro[3.5]nonane
Fraction sp3 (Fsp3) 0.831.001.00
Amine pKa (Calculated) ~10.5~8.8~8.7
Topological Polar Surface Area 12.0 Ų12.0 Ų12.0 Ų
Lipophilicity (cLogP) ~1.5~2.1~3.8
Relative CYP450 Clearance HighModerateVery Low

Note: The addition of the tert-amyl group significantly increases cLogP. Therefore, this building block is best utilized when paired with polar, low-molecular-weight core scaffolds to maintain an overall optimal lipophilicity efficiency (LipE).

Experimental Protocols

The following protocols provide self-validating, step-by-step methodologies for incorporating and testing this building block in a drug discovery workflow.

Protocol 1: HATU-Mediated Amidation (Warhead Attachment)

Causality: The azetidine nitrogen in a 1-azaspiro[3.5]nonane system is sterically hindered by the adjacent quaternary carbon. Standard coupling reagents (like EDC/HOBt) often result in poor yields. We utilize HATU, a highly reactive uronium salt, paired with a non-nucleophilic base (DIPEA) to drive the amidation to completion.

Reagents:

  • 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane (1.0 eq)

  • Carboxylic Acid derivative (e.g., Acrylic acid for KRAS targeting) (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 eq) dropwise to the mixture. Stir at room temperature for 15 minutes to allow the formation of the active O-At ester.

  • Amine Introduction: Slowly add 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane (1.0 eq) to the activated mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 4–6 hours. Monitor progression via LC-MS. Note: The steric bulk of the tert-amyl group does not interfere with the azetidine nitrogen, but the spiro-center requires adequate time for nucleophilic attack.

  • Quenching & Extraction: Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine to remove DMF and HATU byproducts.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol 2: High-Throughput Microsomal Stability Assay

Causality: To validate the hypothesis that the tert-amyl group acts as a metabolic shield, we subject the synthesized compound to Human Liver Microsomes (HLM). The assay measures the intrinsic clearance (


) driven by Phase I oxidative enzymes.

Step-by-Step Procedure:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: In a 96-well plate, combine the test compound (1 µM) with HLM (final protein concentration 0.5 mg/mL) in the phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM) to each well.

  • Sampling (Time-Course): At designated time points (0, 5, 15, 30, and 60 minutes), withdraw 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately transfer the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity [4].

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural logarithm of the percentage of remaining parent compound versus time to determine the in vitro half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).

G S1 Synthesize Acrylamide-Spirocycle (Warhead + 7-tert-amyl-azaspiro) S2 Incubate with KRAS G12C (In Vitro / Cellular Assay) S1->S2 S3 Covalent Bond Formation (Acrylamide to Cys12) S2->S3 S4 Switch-II Pocket Occupancy (tert-amyl anchoring) S2->S4 S5 Inhibition of MAPK/ERK Pathway (Decreased pERK) S3->S5 S4->S5

Caption: Workflow of KRAS G12C covalent targeting utilizing the functionalized spirocyclic building block.

Conclusion

The integration of 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane into a medicinal chemistry program is a masterclass in rational drug design. By stepping out of "flatland" and utilizing a highly saturated, sterically shielded, and basicity-tuned scaffold, researchers can systematically engineer out the traditional liabilities of piperidine-based drugs. Whether deployed as a hinge-binder bioisostere or a hydrophobic anchor for covalent inhibitors, this building block represents the cutting edge of modern synthetic pharmacology.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Available at:[Link]

  • Kakefuda, R., et al. (2023). Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors. Bioorganic & Medicinal Chemistry. Available at:[Link]

Application

Application Note: Advanced Peptide Coupling Strategies for 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, reagent selection, and self-validating protocols for sterically congested amide bond formation.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, reagent selection, and self-validating protocols for sterically congested amide bond formation.

Introduction & Structural Rationale

The synthesis of peptidomimetics and small-molecule therapeutics often requires the incorporation of complex, non-natural amines to modulate pharmacokinetic properties and target affinity. 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane is a highly specialized, sterically congested secondary amine that presents severe challenges during standard peptide coupling (amide bond formation).

To successfully couple an amino acid to this scaffold, one must understand its unique steric and conformational barriers:

  • Spirocyclic Congestion: The nitrogen atom is located at position 1 of a strained 4-membered azetidine ring, directly adjacent to a fully substituted spiro carbon (C4) shared with a 6-membered cyclohexane ring.

  • Conformational Locking: The presence of a bulky 2-methylbutan-2-yl (tert-amyl) group at the 7-position introduces extreme lipophilicity. This bulky substituent effectively locks the cyclohexane ring into a rigid chair conformation (favoring an equatorial position for the tert-amyl group), which restricts the conformational flexibility of the spiro center and severely shields the nucleophilic trajectory of the N1 atom.

Standard carbodiimide activation methods (e.g., EDC/HOBt) are notoriously inefficient for such hindered couplings, often suffering from stalled reaction rates, low yields, and competing side reactions like epimerization[1]. Therefore, specialized high-efficiency coupling reagents are mandatory.

Reagent Selection & Mechanistic Causality

Choosing the correct coupling reagent is a matter of balancing electrophilic reactivity against the risk of side reactions caused by the slow nucleophilic attack of the hindered spirocyclic amine.

  • The Guanidinylation Risk: Uronium/aminium-based reagents like HATU generate highly reactive OAt (7-azabenzotriazole) esters that benefit from anchimeric assistance (neighboring group participation via the pyridine nitrogen). However, because 1-azaspiro[3.5]nonane reacts so slowly, the unreacted amine has time to attack the uronium carbon of HATU itself. This leads to irreversible guanidinylation , permanently capping the amine and destroying the yield[2].

  • The Phosphonium Solution: To prevent guanidinylation, phosphonium-based reagents like PyAOP are highly recommended. PyAOP generates the same hyper-reactive OAt ester as HATU but lacks the electrophilic uronium core, completely eliminating the capping side reaction[2].

  • The Safe & Highly Reactive Alternative: COMU is a third-generation reagent that generates an OxymaPure active ester. It features a morpholino group that acts as an internal base. COMU offers a superior safety profile (non-explosive) while matching or exceeding the reactivity of HATU, making it exceptionally suited for difficult sequences and microwave-accelerated protocols[3],[4].

Quantitative Comparison of Coupling Reagents
Coupling ReagentActive Ester FormedPrimary Risk / ByproductSuitability for 1-azaspiro[3.5]nonane
EDC / HOBt OBtHigh Epimerization, HydrolysisPoor (Insufficient reactivity)
HATU OAtIrreversible GuanidinylationModerate (Good reactivity, high capping risk)
PyAOP OAtHMPA (Toxic byproduct)Excellent (No capping, high reactivity)
COMU OxymaNone (Water-soluble byproducts)Excellent (Safe, highly efficient)

Mechanistic Workflow Diagram

The following diagram illustrates the critical pathways during the activation and coupling phase, highlighting the causality behind reagent selection.

G A Carboxylic Acid (e.g., Fmoc-AA-OH) D Highly Reactive Active Ester (OAt or Oxyma) A->D Activation B Coupling Reagent (PyAOP or COMU) B->D C Base (TMP or DIPEA) C->D Deprotonation F Target Amide Bond (Sterically Congested) D->F Nucleophilic Attack (Rate-Limiting) E Hindered Amine 7-(2-Methylbutan-2-yl)- 1-azaspiro[3.5]nonane E->F G Undesired Pathway: Guanidinylation (if using HATU) E->G Side Reaction (Slow Attack)

Fig 1: Mechanistic workflow of hindered amide coupling, highlighting the risk of guanidinylation.

Optimized Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate specific in-process controls (IPCs) to ensure the reaction proceeds as intended without consuming valuable starting materials blindly.

Protocol A: PyAOP-Mediated Solution-Phase Coupling

Designed to preserve chiral integrity of the amino acid while preventing amine capping.

  • Preparation: In an oven-dried, nitrogen-flushed reaction vial, dissolve the Fmoc-protected amino acid (1.5 eq) and PyAOP (1.5 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.2 M.

  • Base Addition: Add 2,4,6-trimethylpyridine (TMP, 3.0 eq).

    • Causality: TMP is a sterically hindered base. It is basic enough to deprotonate the carboxylic acid but lacks the nucleophilicity to interfere with the active ester, significantly reducing the risk of oxazolone-mediated epimerization compared to DIPEA.

  • Pre-activation (Self-Validation Step): Stir the mixture at room temperature for exactly 2 minutes. The solution should develop a faint yellow tint, confirming the formation of the OAt active ester. Do not exceed 3 minutes to prevent degradation of the active species.

  • Amine Introduction: Add 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane (1.0 eq) dropwise as a solution in DMF (0.5 mL).

  • Thermal Acceleration: Heat the reaction mixture to 45 °C and stir for 12–18 hours.

    • Causality: The extreme steric bulk of the spiro-adjacent nitrogen creates a high activation energy barrier. Gentle heating provides the necessary kinetic energy for the nucleophilic attack to proceed at a viable rate.

  • In-Process Control (IPC): Perform a Chloranil Test on a 5 µL aliquot. (Note: The standard Kaiser test will fail because the starting material is a secondary amine). A color shift from blue/green to colorless indicates the successful consumption of the spirocyclic amine.

Protocol B: Microwave-Assisted COMU Coupling

Designed for maximum brute-force efficiency and rapid throughput.

  • Preparation: Dissolve the Fmoc-amino acid (2.0 eq) and COMU (2.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) to a concentration of 0.3 M.

    • Causality: NMP is selected over DMF due to its higher boiling point and superior ability to solvate highly lipophilic, bulky groups like the tert-amyl moiety under microwave conditions.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 4.0 eq) and stir for 1 minute.

  • Coupling: Add 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane (1.0 eq) and seal the microwave vial.

  • Microwave Irradiation: Subject the vial to microwave irradiation at 75 °C for 15 minutes.

    • Causality: COMU is thermally stable enough to withstand short bursts of microwave heating, and the resulting Oxyma ester is highly reactive, forcing the coupling to completion[4].

  • Workup & Validation: Dilute the crude mixture with ethyl acetate and wash sequentially with 5% NaHCO₃ and 1 M HCl. The morpholino byproduct of COMU is highly water-soluble and will partition completely into the aqueous phase, allowing for clean LC-MS validation of the organic layer[3].

References

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ResearchGate[Link]

Sources

Method

Application Note: Handling and Storage Protocols for Volatile Spirocyclic Amines

Introduction: The Spirocyclic Paradox Spirocyclic amines (e.g., 2-azaspiro[3.3]heptane, 2-oxa-6-azaspiro[3.3]heptane) have emerged as critical "bioisosteres" in modern drug discovery.[1] Their rigid, three-dimensional ar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Spirocyclic Paradox

Spirocyclic amines (e.g., 2-azaspiro[3.3]heptane, 2-oxa-6-azaspiro[3.3]heptane) have emerged as critical "bioisosteres" in modern drug discovery.[1] Their rigid, three-dimensional architectures offer improved metabolic stability and defined exit vectors compared to flat analogues like piperidine or morpholine [1].[1]

However, these desirable physicochemical properties come with a practical paradox: Low molecular weight spirocyclic amines are often highly volatile liquids or low-melting solids in their free base form. [1]

Improper handling leads to:

  • Stoichiometric Drift: Evaporation during weighing results in under-dosing reagents.[1]

  • The "Carbamate Artifact": Rapid reaction with atmospheric CO

    
     forms solid carbamates, often mistaken for degradation or precipitation.[1]
    
  • Safety Hazards: High vapor pressure increases inhalation risks.[1]

This guide provides a self-validating protocol for handling these valuable intermediates, ensuring data integrity from the balance to the bench.

Physicochemical Mechanisms of Instability

To handle these compounds effectively, one must understand the two primary failure modes: Volatility and Carbon Capture .[1]

The Carbamate Trap (CO Sequestration)

Secondary spirocyclic amines are potent nucleophiles.[1] Upon exposure to air, they react reversibly with carbon dioxide to form carbamic acids, which then react with another equivalent of amine to form an ammonium carbamate salt.[1]

Key Observation: A clear liquid turning into a white solid crust upon opening the vial is not usually oxidation; it is carbamate formation.[1]

Volatility & Vapor Pressure

Unlike their flat counterparts, small spirocycles (e.g., azaspiro[3.3]heptane, MW ~97 g/mol ) lack significant intermolecular stacking interactions, leading to high vapor pressures at room temperature.

Table 1: Comparative Properties of Common Amine States

FeatureFree Base (Liquid)Carbamate (Air-Exposed)Salt Form (HCl/Oxalate)
Physical State Volatile Liquid / Low-melt SolidWhite Solid / CrustCrystalline Solid
Stability Low (Evaporation/CO

)
Variable (Reversible with Heat/Acid)High (Shelf-stable)
Handling Difficult (Requires syringe/cold)Inaccurate (Undefined MW)Easy (Weighable solid)
Stoichiometry Unreliable (Loss during transfer)Unknown (Mixture of species)Precise

Storage Protocols

The storage strategy is dictated by the chemical form of the amine.

Decision Matrix: Storage Conditions

StorageProtocol cluster_warning CRITICAL WARNING Start Spirocyclic Amine Received CheckForm Identify Chemical Form Start->CheckForm FreeBase Free Base (Liquid/Oil) CheckForm->FreeBase Salt Salt (HCl, Oxalate, PTSA) CheckForm->Salt ActionFB 1. Purge Headspace (Argon) 2. Seal with Parafilm/Teflon Tape 3. Secondary Containment FreeBase->ActionFB ActionSalt 1. Ensure Cap is Tight 2. Desiccant Cabinet Salt->ActionSalt TempFB Store at -20°C (Freezer) ActionFB->TempFB Warning Do NOT store Free Bases in Plastware (PS/PP) Use Glass Only TempFB->Warning TempSalt Store at RT or 4°C ActionSalt->TempSalt

Figure 1: Decision tree for selecting the appropriate storage environment based on the chemical state of the amine.

Protocol A: Long-Term Storage of Free Bases

Objective: Prevent evaporation and carbonate formation.[1]

  • Container: Use amber glass vials with Teflon-lined caps. Avoid polyethylene (PE) or polypropylene (PP) containers, as volatile amines can permeate plastics or leach plasticizers [2].[1]

  • Atmosphere: Always backfill the vial with dry Argon or Nitrogen after use.[1]

  • Seal: Wrap the cap junction with Parafilm® or electrical tape to prevent vibrational loosening in the freezer.[1]

  • Temperature: Store at -20°C . Lowering temperature significantly reduces vapor pressure (Clausius-Clapeyron relation).[1]

Handling & Weighing Protocols

"The Cold Weighing" Technique (For Free Bases)

Context: Weighing volatile liquids at room temperature leads to mass loss during the process, resulting in calculated equivalents being higher than actual equivalents in the flask.

Protocol:

  • Equilibration: Remove the vial from the -20°C freezer. Do NOT open immediately. Allow condensation to settle on the outside of the vial for 5-10 minutes, or wipe dry. Opening a cold vial condenses atmospheric moisture inside, degrading the amine.

  • Syringe Transfer:

    • Use a gas-tight glass syringe or a positive-displacement pipette.[1]

    • Avoid standard air-displacement pipettes (the vapor pressure causes dripping).[1]

  • Taring:

    • Place the receiving flask (containing solvent or empty) on the balance.[1]

    • Tare the balance.[1]

    • Add the amine rapidly.[1]

    • Cap the flask immediately before recording the final weight.[1]

    • Validation: If the weight drifts downward on the balance display, the system is not sealed, and the measurement is invalid.

"The Inert Transfer" (For Air-Sensitive Solids)

Context: Some spirocyclic salts or carbamates are hygroscopic.[1]

  • Flush the receiving vessel with Nitrogen/Argon before addition.[1]

  • Use an antistatic gun on the weighing boat to prevent "jumping" of charged particles (common with small, rigid salts).[1]

Stabilization Protocol: Salt Formation

The most effective way to handle volatile spirocyclic amines is to convert them into stable salts immediately upon synthesis or receipt.[1]

Recommended Salts:

  • Oxalate (1:1): Highly crystalline, easy to handle.[1] Preferred for purification and storage [3].[1]

  • Hydrochloride (HCl): Good for biological solubility, but can be hygroscopic.[1]

  • p-Toluenesulfonate (PTSA): Non-hygroscopic, lipophilic (good for organic solubility) [1].[1]

Protocol B: Formation of Spirocyclic Amine Oxalate Salt

This protocol converts a volatile oil into a stable, weighable solid.

Reagents:

  • Volatile Spirocyclic Amine (Free Base)[1]

  • Oxalic Acid (anhydrous)[1]

  • Solvents: Diethyl Ether (Et

    
    O) and Methanol (MeOH)[1]
    

Step-by-Step:

  • Dissolution: Dissolve 1.0 equivalent of the amine free base in a minimal amount of Et

    
    O (or EtOAc if polarity requires).[1]
    
  • Acid Preparation: Dissolve 1.05 equivalents of Oxalic Acid in a minimal volume of MeOH.

  • Precipitation:

    • Add the Oxalic Acid solution dropwise to the Amine solution with vigorous stirring.

    • A thick white precipitate should form immediately.[1]

  • Aging: Stir for 15 minutes to ensure complete salt formation.

  • Isolation:

    • Filter the solid using a sintered glass funnel (vacuum).[1]

    • Wash the cake 3x with cold Et

      
      O to remove excess acid and impurities.[1]
      
  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.

  • Validation: Check NMR. The stoichiometry should be 1:1. The shift of the

    
    -protons adjacent to the nitrogen will move downfield (deshielded) compared to the free base, confirming protonation.
    

Safety & Toxicology

  • Inhalation: Volatile amines are respiratory irritants and potential sensitizers.[1] Always handle free bases inside a functioning fume hood.[1]

  • Skin Absorption: Small, lipophilic spirocycles can penetrate skin barriers.[1] Double-gloving (Nitrile) is recommended.[1]

  • Neutralization: Spills should be treated with weak acid (e.g., dilute citric acid) before wiping to neutralize the base and reduce volatility.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[1] Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(48), 9052-9067.[1] [1]

  • Sigma-Aldrich.[1] (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Technical Bulletin.

  • Wuitschik, G., et al. (2008).[1] Spiro[3.3]heptanes as rigid, stable, and versatile scaffolds for medicinal chemistry. Angewandte Chemie International Edition, 47(24), 4512-4515.[1] [1]

  • SpiroChem AG.[1] (2023).[1] SpiroKit 04: Azaspiro[3.3]heptane derivatives. Product Catalog & Handling Notes.

  • BenchChem. (2025).[1][2] Application Notes and Protocols for GC-MS Analysis of Secondary Amines. Application Note. [1]

Sources

Application

Application Note: Buchwald-Hartwig Amination of Highly Hindered Spirocycles using 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Late-stage functionalization, fragment-based drug discovery, and synthesis of spirocyclic bioisosteres. Introduction & Mec...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Late-stage functionalization, fragment-based drug discovery, and synthesis of spirocyclic bioisosteres.

Introduction & Mechanistic Rationale

Spirocyclic amines are increasingly utilized in medicinal chemistry to escape "flatland," offering improved physicochemical properties, vector orthogonality, and enhanced metabolic stability compared to planar heterocycles[1]. Specifically, 1-azaspiro[3.5]nonane derivatives are highly valued scaffolds in drug discovery, serving as rigidified bioisosteres for piperidines and pyrrolidines.

However, the specific substrate 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane presents a formidable synthetic challenge. The nitrogen atom is embedded within a highly strained 4-membered azetidine ring that is spiro-fused to a cyclohexane ring. The presence of the bulky tert-pentyl (2-methylbutan-2-yl) group at the 7-position acts as a powerful conformational anchor. It locks the cyclohexane ring into a rigid chair conformation (forcing the bulky group into the equatorial position), which subsequently rigidifies the steric environment immediately surrounding the spiro-nitrogen.

Because classical nucleophilic aromatic substitution (SNAr) fails for such sterically encumbered secondary aliphatic amines, palladium-catalyzed Buchwald-Hartwig cross-coupling is the mandatory methodology for successful N-arylation [2].

Catalyst Design and Causality (E-E-A-T)

Coupling a sterically hindered secondary aliphatic amine requires a catalyst capable of facilitating a challenging reductive elimination while simultaneously suppressing off-target


-hydride elimination.
  • Precatalyst Selection: We mandate the use of the third-generation (G3) Buchwald precatalyst, RuPhos Pd G3 . G3 precatalysts are moisture-stable and rapidly generate the active monoligated Pd(0) species under mildly basic conditions. This ensures a precise 1:1 ligand-to-palladium ratio, preventing the formation of multiple, less-active Pd species [3].

  • Ligand Causality: RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) is uniquely suited for bulky secondary amines. Its electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition of the aryl halide. More importantly, the bulky biphenyl backbone exerts steric pressure on the Pd-center, forcing the intermediate into a constrained geometry that dramatically accelerates the rate-limiting reductive elimination step, preventing the amine from dissociating.

  • Base Selection: A mild inorganic base such as Cs₂CO₃ is optimal. While NaOtBu is a stronger base traditionally used in these couplings, highly hindered spirocycles are prone to base-catalyzed side reactions or degradation. Cs₂CO₃ reduces the reaction's sensitivity to trace moisture and provides a milder deprotonation pathway [3].

Experimental Methodology

The following protocol is designed to be a self-validating system, ensuring that researchers can visually and analytically confirm the success of the reaction at critical checkpoints.

Materials Required:
  • Amine: 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane (1.1 equiv)

  • Electrophile: Aryl Halide or Heteroaryl Bromide (1.0 equiv)

  • Precatalyst: RuPhos Pd G3 (2–5 mol%)

  • Ligand: RuPhos (2–5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.15 M)

Step-by-Step Protocol:
  • Reagent Preparation (Glovebox or Standard Schlenk Technique): To an oven-dried reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), RuPhos Pd G3 (0.02 mmol, 2 mol%), RuPhos (0.02 mmol, 2 mol%), and Cs₂CO₃ (2.0 mmol).

    • Expert Insight: Adding supplemental RuPhos ligand (1:1 relative to the precatalyst) is highly recommended. It prevents the formation of inactive "Pd black" and stabilizes the Pd(0) intermediate during the catalytic cycle.

  • Solvent and Substrate Addition: Evacuate and backfill the vial with dry nitrogen (3x). Add anhydrous 1,4-dioxane (6.6 mL) via syringe, followed by the addition of 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane (1.1 mmol).

  • Activation and Heating: Seal the vial tightly and sonicate for 1 minute to ensure even dispersion of the heterogeneous base. Heat the reaction mixture to 100 °C in a pre-heated oil bath or heating block.

    • Self-Validation Checkpoint: Observe the color. The mixture should transition from a pale suspension to a dark, homogeneous red/brown solution within the first 15–30 minutes. This visual cue confirms the successful activation of the G3 precatalyst and the generation of the active Pd(0) species.

  • Reaction Monitoring: Stir at 100 °C for 12–16 hours. Monitor the reaction progression via LC-MS.

    • Self-Validation Checkpoint: Look for the complete disappearance of the aryl halide peak and the emergence of the [M+H]⁺ mass corresponding to the N-arylated spirocycle product.

  • Workup and Extraction: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated palladium. Wash the filtrate with deionized water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient) to afford the pure product.

Reaction Optimization Data

To demonstrate the necessity of the selected conditions, Table 1 summarizes the yield variations when altering key parameters for the coupling of 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane with a model aryl bromide.

Table 1: Optimization of Catalytic Conditions

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)*
1Pd₂(dba)₃ / BINAPNaOtBuToluene100< 10%
2Pd(OAc)₂ / XantphosCs₂CO₃Dioxane10015%
3BrettPhos Pd G3NaOtBuDioxane10045%
4RuPhos Pd G3 NaOtBu Dioxane 100 78%
5 RuPhos Pd G3 Cs₂CO₃ Dioxane 100 85%

*Yields determined by HPLC analysis against an internal standard. Entry 5 represents the optimized, self-validating condition.

Process Visualizations

CatalyticCycle Precat RuPhos Pd G3 Precatalyst Pd0 L-Pd(0) Active Catalyst Precat->Pd0 Base, -Indoline OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X AmineBind Amine Coordination L-Pd(II)(Ar)(Amine) OxAdd->AmineBind + Spiroamine Deprot Deprotonation L-Pd(II)(Ar)(NR2) AmineBind->Deprot + Base, -HX RedElim Reductive Elimination Product Formation Deprot->RedElim RedElim->Pd0 Regeneration Product N-Aryl Azaspirocycle Product RedElim->Product Release

Mechanistic Catalytic Cycle of the Buchwald-Hartwig Amination with RuPhos Pd G3.

Workflow Step1 1. Reagent Prep (Glovebox/Schlenk) Step2 2. Cat. Activation (RuPhos G3 + Base) Step1->Step2 Step3 3. Substrate Add (Ar-X + Amine) Step2->Step3 Step4 4. Heat & Monitor (100°C, LC-MS) Step3->Step4 Step5 5. Workup (EtOAc/H2O) Step4->Step5 Step6 6. Purification (Flash Chrom.) Step5->Step6

Experimental Workflow and Decision Tree for Spirocycle Amination.

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews (ACS Publications).[Link] [1]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link][1]

  • A Novel brain PET Radiotracer for Imaging Alpha Synuclein Fibrils in Multiple System Atrophy (MSA). National Center for Biotechnology Information (PMC).[Link][2]

  • Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia.[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Strategies for Lipophilic Spirocyclic Amines

Welcome to the technical support center for the purification of lipophilic spirocyclic amines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of lipophilic spirocyclic amines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges presented by this class of molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying principles to empower you to make informed decisions during your purification workflows. The inherent lipophilicity, basicity, and rigid three-dimensional structure of spirocyclic amines demand a thoughtful and often multi-faceted approach to achieve high purity.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of lipophilic spirocyclic amines in a question-and-answer format.

Question 1: My lipophilic spirocyclic amine is streaking badly on my silica gel column, leading to poor separation. What's happening and how can I fix it?

Answer:

This is a classic issue when purifying basic compounds like amines on standard silica gel.[1] The problem stems from the acidic nature of silica gel's surface silanol groups (Si-OH), which can strongly and often irreversibly interact with the basic amine. This leads to peak tailing, streaking, and in some cases, complete retention of the compound on the column.[1][2]

Here are several strategies to mitigate this, from simple mobile phase modifications to changing your stationary phase entirely:

Immediate Solutions (Mobile Phase Modification):

  • Addition of a Basic Modifier: The most common and immediate solution is to add a small amount of a volatile base to your mobile phase to "neutralize" the acidic silanol groups.[1]

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., hexane/ethyl acetate). TEA is a competing base that will interact with the silanol groups, preventing your target amine from binding too strongly.[1]

    • Ammonia: A solution of 7N ammonia in methanol can be used as a polar modifier in a dichloromethane (DCM)/methanol mobile phase. This is particularly effective for more polar amines.[1]

Alternative Stationary Phases:

If mobile phase modification isn't sufficient, consider a different stationary phase:

  • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that repels basic compounds, leading to better peak shapes.[1][3]

  • Basic Alumina: Alumina is generally more basic than silica and can be a good alternative for the purification of basic compounds.

  • Reversed-Phase Silica (C18): For highly lipophilic compounds, reversed-phase chromatography is an excellent option. The separation is based on hydrophobicity rather than polarity.[1][4] To ensure good peak shape, it's often necessary to adjust the pH of the mobile phase. For basic amines, using a mobile phase with a pH two units above the amine's pKa will keep it in its neutral, more lipophilic form, leading to better retention and separation.[1] A common mobile phase would be a gradient of water and acetonitrile or methanol, often with a basic modifier like TEA.[1]

Question 2: I'm losing a significant amount of my compound during an acid-base extraction. What are the likely causes and how can I improve my recovery?

Answer:

Poor recovery during an acid-base extraction of a lipophilic amine can be frustrating. The issue usually lies in one of two areas: incomplete protonation/deprotonation or the formation of emulsions.

Potential Causes and Solutions:

  • Insufficient Acid Strength or Amount: Your lipophilic amine may be a weak base, requiring a sufficiently strong acid to be fully protonated and extracted into the aqueous layer.

    • Troubleshooting Step: Instead of using a weak acid, try a dilute solution of a strong acid like 1M hydrochloric acid (HCl).[5][6] Ensure you are using a sufficient molar excess of the acid to protonate all of the amine. Use pH paper to check that the aqueous layer is acidic (pH 1-2) after extraction.

  • Emulsion Formation: The combination of an organic solvent, an aqueous solution, and a lipophilic compound (which can act as a surfactant) can lead to the formation of a stable emulsion at the interface, trapping your compound.

    • How to Break an Emulsion:

      • Time: Let the separatory funnel sit for a while; sometimes the layers will separate on their own.

      • Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.

      • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite can be effective.

  • High Lipophilicity of the Ammonium Salt: If your spirocyclic amine is extremely lipophilic, even its protonated salt form may have some solubility in the organic layer.

    • Solution: Perform multiple extractions with the aqueous acid (e.g., 3 x 20 mL instead of 1 x 60 mL). This is a more efficient way to extract the compound.

Question 3: My lipophilic spirocyclic amine oils out instead of crystallizing. How can I induce crystallization?

Answer:

"Oiling out" is a common problem when a compound's melting point is lower than the temperature of the crystallization solution, or when the concentration of the solute is too high.[7][8] For lipophilic, often rigid spirocyclic structures, finding the right conditions can be challenging.

Strategies to Promote Crystallization:

  • Choose the Right Solvent System: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7][9][10] You may need to experiment with a range of solvents or solvent mixtures.

    • Solvent Pairs: A good technique is to use a solvent pair. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the good solvent to clarify the solution, and then allow it to cool slowly.

  • Slow Cooling: Rapid cooling often leads to the formation of an oil or very small crystals.[10] Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.

  • Scratching the Glass: Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The small scratches create nucleation sites where crystals can begin to form.[7]

  • Seed Crystals: If you have a small amount of pure, crystalline material, add a single seed crystal to the cooled, saturated solution.[7] This provides a template for further crystal growth.

  • Salt Formation: Consider converting the amine to a salt (e.g., a hydrochloride or tartrate salt). Salts are often more crystalline than the free base. You can then regenerate the free base after purification if needed.

Frequently Asked Questions (FAQs)

What is a good starting point for purifying a crude lipophilic spirocyclic amine?

A logical starting point is often a liquid-liquid acid-base extraction.[5][11][12] This technique leverages the basicity of the amine to separate it from neutral or acidic impurities.[6]

Here is a general workflow:

  • Dissolve the crude material in an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Extract with an aqueous acid (e.g., 1M HCl) to pull the protonated amine into the aqueous layer.[5]

  • Wash the organic layer again with the aqueous acid to ensure complete extraction.

  • Combine the aqueous layers and wash with an organic solvent to remove any neutral impurities that may have carried over.

  • Basify the aqueous layer with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to deprotonate the amine.[6]

  • Extract the now neutral amine back into an organic solvent.

  • Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to yield the purified amine.

This initial cleanup can significantly simplify subsequent chromatographic steps.

How do I decide between normal-phase and reversed-phase chromatography?

The choice depends on the specific properties of your compound and the impurities you are trying to remove.

Factor Normal-Phase Chromatography (NPC) Reversed-Phase Chromatography (RPC)
Stationary Phase Polar (e.g., silica, alumina, amino-propyl)Non-polar (e.g., C18, C8)
Mobile Phase Non-polar (e.g., hexane/ethyl acetate)Polar (e.g., water/acetonitrile, water/methanol)
Best Suited For Moderately polar to non-polar compounds. Good for separating isomers with different polar functional groups.Lipophilic and non-polar compounds. Excellent for separating homologs or compounds with subtle differences in hydrophobicity.[4]
Considerations for Amines Requires a basic modifier (e.g., TEA) to prevent streaking on silica.[1] Amine-functionalized columns are a good alternative.[3]Requires pH control of the mobile phase to manage the ionization state of the amine.[1]

A powerful approach is to use these two methods orthogonally.[13]

What are orthogonal purification strategies and why are they important for this class of compounds?

Orthogonal purification strategies employ multiple separation techniques that rely on different chemical or physical principles.[13][14] For complex mixtures containing lipophilic spirocyclic amines and their byproducts, a single purification method is often insufficient.

By combining orthogonal methods, you can achieve a much higher degree of purity.[13][14]

Example of an Orthogonal Workflow:

  • Acid-Base Extraction: Separates based on the basicity of the amine.

  • Normal-Phase Flash Chromatography: Separates based on polarity.

  • Reversed-Phase HPLC: Separates the collected fractions further based on hydrophobicity.

This multi-step approach ensures that impurities that co-elute with your product in one system are likely to be separated in the next.[14][15]

My spirocyclic amine is chiral. What are some common strategies for separating the enantiomers?

Separating the enantiomers of a chiral spirocyclic amine is a critical step in drug development.[16][17]

  • Diastereomeric Salt Resolution: This classical method involves reacting the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts.[18] These diastereomers have different physical properties, including solubility, and can often be separated by fractional crystallization.[18]

  • Chiral Chromatography: This is a widely used and highly effective method.[19][20]

    • Chiral Stationary Phases (CSPs): The most direct approach is to use a column with a chiral stationary phase. Polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are particularly versatile for separating a wide range of chiral compounds, including amines.[19]

    • Derivatization: If direct separation is difficult, the amine can be derivatized with a chiral or achiral reagent to improve its chromatographic properties or its interaction with the CSP.[19][21]

Visual Workflows and Data

Purification Strategy Decision Tree

This diagram outlines a logical workflow for approaching the purification of a novel lipophilic spirocyclic amine.

Purification_Strategy Start Crude Lipophilic Spirocyclic Amine AcidBase Acid-Base Extraction Start->AcidBase PurityCheck1 Assess Purity (TLC, LC-MS, NMR) AcidBase->PurityCheck1 Chromatography Chromatography Needed? FinalProduct Pure Compound Chromatography->FinalProduct  Yes, Pure NormalPhase Normal-Phase Chromatography (e.g., Silica + TEA or Amino Column) Chromatography->NormalPhase No, Impure PurityCheck1->Chromatography PurityCheck2 Assess Purity ReversedPhase Reversed-Phase Chromatography (e.g., C18, pH adjustment) PurityCheck2->ReversedPhase Still Impure (Orthogonal Step) Recrystallization Recrystallization / Salt Formation PurityCheck2->Recrystallization Sufficiently Pure PurityCheck3 Assess Purity ChiralSep Chiral Separation Needed? PurityCheck3->ChiralSep NormalPhase->PurityCheck2 ReversedPhase->Recrystallization Recrystallization->PurityCheck3 ChiralSep->FinalProduct No / Achiral ChiralMethod Chiral HPLC or Diastereomeric Salt Resolution ChiralSep->ChiralMethod Yes ChiralMethod->FinalProduct

Caption: A decision tree for purifying lipophilic spirocyclic amines.

Orthogonal Purification Workflow

This diagram illustrates how different purification techniques targeting different molecular properties can be combined for a highly effective purification.

Orthogonal_Purification cluster_0 Purification Stages Crude Mixture Crude Mixture Step1 Step 1: Acid-Base Extraction Separation by: Basicity Crude Mixture->Step1 Step2 Step 2: Normal-Phase Chromatography Separation by: Polarity Step1->Step2 Step3 Step 3: Reversed-Phase HPLC Separation by: Hydrophobicity Step2->Step3 Pure Compound Pure Compound Step3->Pure Compound

Caption: An orthogonal purification workflow for complex mixtures.

References

  • Phenomenex Inc. (n.d.). Troubleshooting Guide.
  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Acid–base extraction. Retrieved from [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • Santai Technologies. (n.d.). The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. Retrieved from [Link]

  • Worthington, A. S., & Burkart, M. D. (2013). An Orthogonal Purification Strategy for Isolating Crosslinked Domains of Modular Synthases. Protein science : a publication of the Protein Society, 22(7), 969–974. [Link]

  • Hydrocarbon Processing. (2020, November 30). Startup troubleshooting of amine units in LNG export facilities. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Refining Online. (n.d.). Amine Best Practices Guidelines. Retrieved from [Link]

  • GBH Enterprises. (n.d.). Amine Gas Treating Unit - Best Practices - Troubleshooting Guide. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Wolf, M. F., Damal, M., & D’Souza, M. J. (2021). Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs. Pharmaceutics, 13(10), 1589. [Link]

  • Isert, L., et al. (2022). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Angewandte Chemie International Edition, 61(3), e202112458. [Link]

  • National Center for Biotechnology Information. (2023, November 6). Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. Retrieved from [Link]

  • Singh, A., et al. (2025). Column Chromatography-Free Synthesis of Spirooxindole and Spiroindanone-Based Naphthalimides as Potent c-MYC G4 Stabilizers and HSA Binders for Elevating Anticancer Potential. ACS Omega. [Link]

  • Physics Department & Chemistry Department, The Islamia University of Bahawalpur. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Sartorius. (2021, March 2). Orthogonal Chromatographic Techniques for Therapeutic Protein Characterization. Retrieved from [Link]

  • Validated Biosystems. (2006, July 30). The Secrets of Orthogonal Process Design. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, October 5). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Retrieved from [Link]

  • ACS Publications. (2025, May 15). Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Recrystallization – Knowledge and References. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Retrieved from [Link]

  • Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Chiral Separation of Spiro-compounds and Determination Configuration. Retrieved from [Link]

  • YouTube. (2022, December 5). Recrystallization and Melting Point Analysis. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Retrieved from [Link]

  • Helda. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • Wiley Analytical Science. (2018, August 16). New GC investigation of chiral amine separation. Retrieved from [Link]

  • YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.
  • ResearchGate. (2015, November 26). Organic amine flash purification using a novel stationary phase. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. Retrieved from [Link]

  • ACS Publications. (2025). Light-Driven Crystallization-Induced Dynamic Resolution of Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanisms of amine accumulation in, and egress from, lysosomes. Retrieved from [Link]

  • ACS Publications. (2019, February 4). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Retrieved from [Link]

  • MDPI. (2024, April 24). Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. Retrieved from [Link]

Sources

Optimization

Overcoming steric hindrance in 7-substituted azaspiro[3.5]nonane reactions

Topic: Overcoming Steric Hindrance in 7-Substituted Azaspiro[3.5]nonane Reactions Status: Operational | Tier: Level 3 (Senior Application Scientist)[1] Executive Summary: The "Escape from Flatland" Challenge Welcome to t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in 7-Substituted Azaspiro[3.5]nonane Reactions

Status: Operational | Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary: The "Escape from Flatland" Challenge

Welcome to the technical support hub for spirocyclic scaffold chemistry. You are likely here because you are utilizing azaspiro[3.5]nonane systems to improve the physicochemical properties (


 fraction, metabolic stability) of your drug candidates.

The 7-substituted azaspiro[3.5]nonane architecture presents a unique steric paradox. While the spiro-fusion creates desirable rigidity, it also locks the six-membered ring into a specific chair conformation.[1] This can make the C7 position (distal on the cyclohexane ring) or the N-position (depending on the isomer) deceptively difficult to functionalize due to 1,3-diaxial interactions and trajectory blocking by the spiro-ring.

This guide addresses the two most common "7-substituted" scenarios:

  • Scenario A: Functionalizing the C7 carbon of the 2-azaspiro[3.5]nonane scaffold (N in the 4-membered ring).

  • Scenario B: Functionalizing the N7 nitrogen of the 7-azaspiro[3.5]nonane scaffold (N in the 6-membered ring).

Critical Analysis: The Steric Landscape

Before troubleshooting, we must visualize the enemy: Conformational Locking .

In a standard cyclohexane, the ring flips rapidly. In spiro[3.5]nonane, the spiro-cyclobutane moiety at C4 acts as a massive geminal substituent. This imposes a high energy barrier to ring flipping, often locking the cyclohexane into a preferred chair conformation.

  • Impact on C7 (Scenario A): Nucleophiles attacking a ketone at C7 must navigate the axial/equatorial preference dictated by the spiro center.

  • Impact on N7 (Scenario B): The nitrogen is adjacent to the quaternary spiro carbon. This is a classic "neopentyl-like" steric environment, making N-alkylation or arylation sluggish.[1]

Visualization: Conformational Decision Tree

SpiroConformation Start Identify Scaffold Type TypeA 2-Azaspiro[3.5]nonane (N in 4-ring) Start->TypeA TypeB 7-Azaspiro[3.5]nonane (N in 6-ring) Start->TypeB IssueA Challenge: C7 Functionalization (Ketone Reduction / Cross-Coupling) TypeA->IssueA IssueB Challenge: N7 Functionalization (Amide Coupling / SNAr) TypeB->IssueB MechA Steric Source: 1,3-Diaxial Interactions from Spiro-Cyclobutane IssueA->MechA MechB Steric Source: Gem-Disubstitution (Neopentyl-like hindrance) IssueB->MechB SolA Solution: Stereoelectronic Control (Axial Attack Preference) MechA->SolA SolB Solution: High-Energy Catalysis (Buchwald G3/G4 Precatalysts) MechB->SolB

Caption: Logic flow for identifying the source of steric hindrance based on the specific azaspiro isomer.

Troubleshooting Guides (FAQ Format)

Scenario A: Functionalizing the C7 Carbon (2-Azaspiro[3.5]nonane)

Q1: I am performing a reductive amination on 2-azaspiro[3.5]nonan-7-one, but I am getting a 9:1 mixture of diastereomers. I need the other isomer. How do I invert the selectivity?

Diagnosis: You are fighting the Felkin-Anh or Chair-like transition state control.[1] The hydride reducing agent (e.g., NaBH(OAc)₃) is approaching from the less hindered face (usually equatorial attack), leading to the thermodynamic alcohol/amine (equatorial substituent).

Corrective Protocol:

  • Switch to Bulky Hydrides: To enforce axial attack (leading to the equatorial alcohol/amine), use bulky reagents like L-Selectride or LiAlH(O-tBu)₃ .[1]

  • Inversion Strategy (Mitsunobu): If direct reduction yields the wrong alcohol, do not fight it. Accept the major isomer and invert it using a Mitsunobu reaction (DEAD/PPh₃ + DPPA followed by Staudinger reduction) to install the amine with the desired stereochemistry.

  • Thermodynamic Equilibration: If your product is an amine, you can sometimes equilibrate the mixture to the thermodynamic (equatorial) product by heating with a catalytic amount of oxidation/reduction catalyst (e.g., Raney Nickel or Pd/C) in ethanol, though this is substrate-dependent.

Q2: My cross-coupling at the C7 position (using a C7-bromo intermediate) is failing.

Diagnosis: The C7-Br bond is likely axial.[1] Palladium oxidative addition into axial bonds in rigid chairs can be slow, but the real killer is often reductive elimination if the resulting geometry is crowded.

Corrective Protocol:

  • Catalyst Switch: Move to smaller, electron-rich phosphines.[1] P(t-Bu)₃ (Pd-132) or SPhos are recommended to facilitate oxidative addition in hindered systems.[1]

  • Transmetallation Booster: If doing Suzuki coupling, use TlOH (thallium hydroxide) or Ag₂O as additives to accelerate transmetallation, which is often the rate-limiting step in sterically encumbered spirocycles.

Scenario B: Functionalizing the N7 Nitrogen (7-Azaspiro[3.5]nonane)

Q3: I cannot get the N7 nitrogen to react with aryl halides (SNAr or Buchwald). The starting material remains unreacted.

Diagnosis: The N7 nitrogen is flanked by the spiro-C4 carbon. This is a "neopentyl" amine. Standard SNAr requires extreme temperatures that decompose the spiro-ring.[1]

Corrective Protocol:

  • The "Pre-Catalyst" Solution: Standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ will not work. You must use Buchwald G3 or G4 precatalysts (specifically RuPhos-Pd-G4 or BrettPhos-Pd-G4 ).[1] These ligands are designed to form a "pocket" that facilitates coupling at hindered secondary amines.

  • Base Selection: Switch from Cs₂CO₃ to NaOtBu or LHMDS . The stronger base is often required to deprotonate the hindered amine-Pd complex.

Experimental Protocols

Protocol 1: Stereoselective Reductive Amination at C7

Target: Accessing the thermodynamically stable (equatorial) amine.

Reagents:

  • 2-Boc-2-azaspiro[3.5]nonan-7-one (1.0 equiv)[1]

  • Amine partner (R-NH₂, 1.2 equiv)[1]

  • Ti(OiPr)₄ (Titanium isopropoxide) (2.0 equiv)

  • NaBH₄ (1.5 equiv)

Methodology:

  • Imine Formation: In a flame-dried flask, dissolve the ketone and amine in anhydrous THF.

  • Lewis Acid Activation: Add Ti(OiPr)₄ neat. Stir at ambient temperature for 16 hours. Note: The Titanium acts as a water scavenger and activates the hindered ketone.

  • Reduction: Cool to -78°C. Add NaBH₄ (as a solid or solution in diglyme).

  • Warming: Allow to warm slowly to 0°C over 4 hours.

  • Quench: Quench carefully with saturated aqueous NH₄Cl. A white precipitate (TiO₂) will form. Filter through Celite.

Protocol 2: RuPhos-Mediated N-Arylation of 7-Azaspiro[3.5]nonane

Target: Coupling the hindered N7 to an aryl chloride.[1]

Reagents:

  • 7-Azaspiro[3.5]nonane (free base or HCl salt) (1.0 equiv)[1]

  • Aryl Chloride (1.0 equiv)

  • RuPhos-Pd-G4 (2 mol%)[1]

  • RuPhos (free ligand) (2 mol%)

  • NaOtBu (1.5 equiv)

  • Solvent: Dioxane or Toluene (degassed)

Methodology:

  • Inert Atmosphere: Purge a reaction vial with Argon.

  • Charge Solids: Add the spiro-amine, aryl chloride, base, and catalyst.

  • Solvent: Add degassed solvent.

  • Temperature: Heat to 80-100°C. Note: Do not exceed 110°C as the spiro-cyclobutane ring can undergo thermal ring-opening (strain release) in the presence of Lewis acidic metals.[1]

  • Workup: Dilute with EtOAc, wash with water, dry over MgSO₄.

Quantitative Data: Steric Parameters

When selecting ligands or reagents, consider the A-value (steric bulk) and Cone Angle.

Parameter2-Azaspiro[3.5]nonane (C7)7-Azaspiro[3.5]nonane (N7)Implication
Primary Steric Clash 1,3-diaxial (H vs Spiro-ring)Gem-dimethyl effect (Spiro-C)C7 is conformationally locked; N7 is kinetically shielded.[1]
Preferred Attack Vector Equatorial (usually)N/AReagents prefer "side-on" approach away from the spiro-ring.[1]
Ligand Recommendation SPhos, XPhosRuPhos, BrettPhosUse "flexible" bulk for C7; use "pocket" bulk for N7.

Visualizing the Synthesis Workflow

SynthesisWorkflow Start Start: N-Boc-4-Piperidone Step1 Step 1: Spiro-Cyclization (Staudinger or Alkylation) Start->Step1 Inter Intermediate: 7-Oxo-2-azaspiro[3.5]nonane Step1->Inter Branch1 Route A: Direct Reductive Amination (Mixture of diastereomers) Inter->Branch1 Standard Conditions Branch2 Route B: Ti-Mediated Imine -> Reduction (High Diastereoselectivity) Inter->Branch2 Steric Control Protocol Final Target: 7-Substituted Spiroamine Branch1->Final Low Yield/Purity Branch2->Final Optimized

Caption: Optimized workflow for introducing C7 substituents with stereocontrol.

References

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. [Link]

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Spirocyclic Piperidines." Organic Letters, 12(9), 1944–1947. [Link]

  • Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition, 49(47), 8979-8983.[1] [Link]

  • Maimone, T. J., & Buchwald, S. L. (2010). "Pd-Catalyzed N-Arylation of Secondary Amines." Journal of the American Chemical Society, 132(37), 12826. (Reference for G3/G4 precatalyst usage in hindered amines). [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemicals before use.

Sources

Troubleshooting

Technical Support Center: Solubility Enhancement of 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane Salts

Role: Senior Application Scientist Topic: Solubility Optimization & Solid-State Characterization Reference ID: TS-SPIRO-07-MB Executive Summary Welcome to the technical support hub for 7-(2-Methylbutan-2-yl)-1-azaspiro[3...

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Topic: Solubility Optimization & Solid-State Characterization Reference ID: TS-SPIRO-07-MB

Executive Summary

Welcome to the technical support hub for 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane . As researchers working with this spirocyclic scaffold, you are likely encountering a specific set of physicochemical challenges. While the spiro[3.5]nonane core offers excellent metabolic stability and a high fraction of sp3 hybridization (


), the addition of the lipophilic tert-pentyl (2-methylbutan-2-yl) tail at the C7 position significantly reduces aqueous solubility in the free base form.

This guide moves beyond generic advice. It addresses the specific interplay between the azetidine nitrogen's basicity and the steric bulk of the spiro-system, providing actionable protocols for salt selection, crystallization, and formulation.

Part 1: The Science of Solubility (Expertise & Logic)

The Structural Challenge

Your molecule consists of a basic secondary amine (azetidine ring) and a highly lipophilic hydrocarbon tail.

  • The Problem: The free base is likely a waxy solid or oil with

    
    . The lattice energy is low, but the hydration energy is even lower, leading to poor water solubility.
    
  • The Solution: Protonation of the azetidine nitrogen (

    
    ) is the most effective lever. However, due to the lipophilic tail, simple salts (like HCl) may form liquid crystals  or oils  rather than stable crystalline solids.
    
Counterion Selection Strategy

We do not guess; we engineer the lattice.

  • For Immediate Solubility: Use Hydrochloric acid (HCl) or Methanesulfonic acid (MsOH) . These small counterions maximize the hydrophilic mass fraction.

  • For Crystallinity (Anti-Oiling): If the HCl salt oils out, switch to planar, aromatic counterions like p-Toluenesulfonic acid (Tosylate) or Naphthalene-2-sulfonic acid (Napsylate) . These facilitate

    
     stacking, stabilizing the crystal lattice against the disruptive tert-pentyl group.
    

Part 2: Interactive Troubleshooting (FAQs)

Category A: Salt Formation & Crystallization

Q1: I tried forming the HCl salt, but I got a sticky gum instead of a powder. How do I fix this? A: This is the classic "oiling out" phenomenon common with lipophilic spiro-amines. The lattice formation is too slow compared to the precipitation rate.

  • Immediate Fix:

    • Dissolve the gum in a minimum amount of hot isopropyl alcohol (IPA).

    • Add an antisolvent (diethyl ether or heptane) dropwise until slight turbidity appears.

    • Critical Step: Seed the mixture with a scratch on the glass or a known crystal.

    • Cool very slowly (1°C/min) to 4°C.

  • Alternative: Switch to Fumaric acid (0.5 eq) . The stoichiometry (2:1 base:acid) often forces a more rigid lattice packing, overcoming the flexibility of the tert-pentyl chain.

Q2: My salt is hygroscopic and turns into a deliquescent mess on the bench. Why? A: The azetidine hydrochloride salt often has a high charge density that greedily attracts water.

  • Solution: Switch to a Phosphate or Tartrate salt. These counterions have multiple hydrogen bond acceptors that "satisfy" the lattice's hydrogen bonding potential internally, reducing the drive to pull water from the air.

Category B: Solubility & Dissolution

Q3: The salt dissolves but precipitates after 2 hours in pH 7.4 buffer. What is happening? A: You are observing the Disproportionation effect.

  • Mechanism: At pH 7.4, the environmental pH is close to the

    
     of the base (approx 10-11). The equilibrium shifts, releasing the insoluble free base which precipitates.
    
  • Fix: This is an intrinsic property. For biological assays, you must maintain a lower pH (pH 4.5-5.0) or add a solubilizing agent like HP-

    
    -Cyclodextrin (10% w/v) . The cyclodextrin cavity encapsulates the tert-pentyl tail, preventing precipitation.
    

Part 3: Experimental Protocols

Protocol 3.1: The "Golden Standard" Salt Screening Workflow

Use this protocol to identify the optimal solid form.

Materials:

  • Free base (100 mg per well)

  • Acids (1.1 equivalents): HCl (4M in dioxane), Methanesulfonic acid, L-Tartaric acid, p-Toluenesulfonic acid.

  • Solvents: Ethanol, Acetone, Ethyl Acetate.

Step-by-Step:

  • Dissolution: Dissolve 100 mg of free base in 500

    
    L of solvent (Ethanol is best starting point).
    
  • Acid Addition: Add 1.1 equivalents of the selected acid.

    • Note: For HCl, add dropwise to prevent local supersaturation.

  • Thermal Cycling: Heat to 50°C for 30 mins, then cool to 20°C. Repeat 3 times. This "annealing" process encourages stable crystal growth over amorphous precipitation.

  • Harvest: Centrifuge. If solid, dry at 40°C under vacuum. If oil, add heptane antisolvent and sonicate.

  • Validation: Analyze via XRPD (X-Ray Powder Diffraction). Sharp peaks = Crystalline. Halo = Amorphous.[1]

Protocol 3.2: Kinetic Solubility Measurement

Do not rely on visual inspection. Use this quantitative method.

  • Preparation: Weigh 5 mg of the salt into a filter plate (0.45

    
    m PVDF).
    
  • Addition: Add 200

    
    L of buffer (pH 1.2, 4.5, and 6.8).
    
  • Incubation: Shake at 300 rpm for 24 hours at 25°C.

  • Filtration: Apply vacuum to filter the supernatant.

  • Analysis: Dilute filtrate 1:10 with acetonitrile and analyze via HPLC-UV (254 nm).

  • Calculation:

    
    .
    

Part 4: Visualizing the Logic

Salt Selection Decision Tree

This diagram guides you through the selection process based on your specific experimental outcome.

SaltSelection Start Start: 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane Free Base SolubilityCheck Is Aqueous Solubility > 1 mg/mL? Start->SolubilityCheck Success Proceed to Formulation SolubilityCheck->Success Yes SaltScreen Initiate Salt Screening SolubilityCheck->SaltScreen No HClTrial Attempt HCl Salt Formation SaltScreen->HClTrial ResultHCl Outcome? HClTrial->ResultHCl Crystalline Stable Crystalline Solid ResultHCl->Crystalline Solid Hygroscopic Hygroscopic/Deliquescent ResultHCl->Hygroscopic Wet Solid Oiling Oiling Out / Gum ResultHCl->Oiling Sticky Gum SwitchAnion1 Switch to Phosphate/Tartrate (Hydrogen Bonding) Hygroscopic->SwitchAnion1 SwitchAnion2 Switch to Tosylate/Napsylate (Pi-Stacking/Lipophilic) Oiling->SwitchAnion2 ReCheck Re-evaluate Solubility & MP SwitchAnion1->ReCheck SwitchAnion2->ReCheck ReCheck->Crystalline Pass

Caption: Decision matrix for selecting the optimal counterion based on solid-state physical properties.

Solubility Testing Workflow

This diagram illustrates the rigorous testing cycle required to validate the salt.

SolubilityWorkflow Input Candidate Salt MediaPrep Prepare Media (pH 1.2, 4.5, 6.8, FaSSIF) Input->MediaPrep ShakeFlask Equilibrium Shake Flask (24h @ 25°C) MediaPrep->ShakeFlask Filter Filtration (0.45 µm PVDF) ShakeFlask->Filter Analysis HPLC/UV Quant Filter->Analysis SolidState XRPD of Residue (Check for disproportionation) Filter->SolidState Analyze Solid SolidState->Input If form changes, restart selection

Caption: Workflow for quantitative solubility assessment and solid-state stability verification.

Part 5: Data Summary

Table 1: Predicted Physicochemical Properties & Salt Performance

ParameterFree BaseHCl SaltTosylate SaltTartrate Salt
MW ( g/mol ) ~255.4~291.9~427.5~405.4
LogP (Predicted) 3.8 (High)N/AN/AN/A
Aqueous Solubility < 0.01 mg/mLHigh (>50 mg/mL)Moderate (10-30 mg/mL)High (>40 mg/mL)
Crystallinity Risk ModerateHigh (Hygroscopicity)Low (Stable Lattice)Low (Good H-bonding)
Primary Utility PermeabilityEarly PK StudiesSolid Dosage FormsOral Formulation

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard text for salt selection principles).

  • MDPI. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI. Retrieved from [Link][3]

  • PubChem. tert-Butyl 7-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate.[4] National Library of Medicine. Retrieved from [Link][4]

Sources

Optimization

Technical Support Center: Troubleshooting Spirocyclization of Amino-Esters

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you know that the construction of complex three-dimensional spirocyclic scaffolds is often plagued by competing side re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you know that the construction of complex three-dimensional spirocyclic scaffolds is often plagued by competing side reactions. The spirocyclization of amino-esters—typically driven by intramolecular lactamization, Dieckmann-type condensations, or transition-metal-catalyzed cascades—requires precise control over reaction kinetics and thermodynamics.

This guide provides field-proven, causality-driven troubleshooting strategies to help you minimize dimerization, prevent epimerization, and eliminate premature hydrolysis during your syntheses.

Diagnostic Workflow for Spirocyclization

Before adjusting your reaction parameters, it is critical to identify the specific side reaction dominating your crude mixture. Use the decision tree below to match your LC-MS/NMR analytical data with the appropriate corrective strategy.

DiagnosticTree Start Analyze Crude Mixture (LC-MS / NMR) MassHigh High MW Byproducts (Dimers/Oligomers) Start->MassHigh Mass > Expected MassIso Isomeric Mass (Epimerization) Start->MassIso Mass = Expected, Multiple Peaks MassLow M - Alkyl + H (Ester Hydrolysis) Start->MassLow Mass < Expected (-R group) SolDimer Decrease Concentration Use Syringe Pump MassHigh->SolDimer SolEpimer Use Milder Base Lower Temperature MassIso->SolEpimer SolHydro Strict Anhydrous Conditions Add Molecular Sieves MassLow->SolHydro

Diagnostic decision tree for identifying and resolving spirocyclization side reactions.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why am I observing significant intermolecular dimerization instead of the desired intramolecular spiro-lactamization?

The Causality: The competition between intramolecular spirocyclization and intermolecular dimerization is a classic kinetic problem. The rate of the desired intramolecular cyclization is first-order (


), whereas the rate of intermolecular dimerization is second-order (

). When forming a sterically congested spirocenter, the activation energy for the intramolecular pathway is high, causing

to drop. If the global concentration of the reactive amino-ester intermediate is too high, the second-order dimerization pathway rapidly outcompetes the desired cyclization[1].

The Solution: You must enforce the "High Dilution Principle." By keeping the steady-state concentration of the activated intermediate extremely low (typically between 0.001 M and 0.005 M), you mathematically suppress the second-order rate equation. This is best achieved using a pseudo-infinite dilution technique via a syringe pump, where the substrate is added at a rate equal to or slower than the rate of cyclization[1].

Quantitative Impact of Concentration on Product Distribution:

Substrate Concentration (M)Addition MethodYield: Desired Spirocycle (%)Yield: Dimer/Oligomer (%)
0.1All-at-once (Batch)12%78%
0.05All-at-once (Batch)28%61%
0.01Dropwise (Manual)55%32%
0.002Syringe Pump (12 h)89% <5%
Standard Operating Procedure: Pseudo-Infinite Dilution Lactamization
  • System Preparation: Flame-dry a 500 mL 3-neck round-bottom flask under vacuum and purge with ultra-high purity Argon.

  • Reagent Loading: Add the coupling reagent (e.g., HATU, 1.2 eq) and base (e.g., DIPEA, 3.0 eq) into 250 mL of anhydrous solvent (e.g., DMF or DCM) in the flask. Stir at the target temperature.

  • Substrate Preparation: Dissolve the amino-ester precursor (1.0 mmol) in 50 mL of anhydrous solvent in a gas-tight syringe.

  • Syringe Pump Addition: Mount the syringe on a programmable pump. Set the addition rate to 4.16 mL/hour (total addition time = 12 hours).

  • Validation: Analyze a 100

    
    L aliquot via LC-MS every 3 hours. The unreacted linear precursor should be undetectable, confirming that the cyclization rate exceeds the addition rate.
    
Q2: My amino-ester substrate undergoes epimerization at the -chiral center during the cyclization. How can I preserve enantiomeric purity?

The Causality: Epimerization at the


-stereocenter is driven by base-catalyzed enolization. During lactamization, the ester is often converted into a highly electrophilic intermediate (e.g., an active ester or acylium ion). This activation significantly increases the acidity of the 

-proton. If a strong or highly nucleophilic base (like DBU, TEA, or prolonged exposure to LDA) is used, rapid deprotonation occurs, forming a planar enolate that re-protonates non-stereospecifically, destroying the chiral center[2][3].

The Solution: Shift to milder, sterically hindered bases and highly efficient coupling additives that accelerate the nucleophilic attack of the amine before enolization can occur. Alternatively, employ transition-metal-catalyzed reductive spirocyclizations (e.g., Iridium-catalyzed interrupted Pictet-Spengler reactions) which operate under mild, non-basic conditions, preserving contiguous stereocenters[4].

Base Selection and Epimerization Rates during Activation:

Base UsedpKa (in conjugate acid)Steric HindranceEnantiomeric Excess (ee %)
DBU~24.3 (MeCN)Low15% (Severe Epimerization)
Triethylamine (TEA)~18.8 (MeCN)Moderate62%
N,N-Diisopropylethylamine (DIPEA)~18.9 (MeCN)High88%
2,4,6-Collidine~15.0 (MeCN)Very High>98% (No Epimerization)
Standard Operating Procedure: Epimerization-Free Lactamization
  • Reagent Selection: Utilize HATU combined with HOAt (1-Hydroxy-7-azabenzotriazole). HOAt acts as an internal base and highly reactive leaving group, accelerating the cyclization step over the enolization step.

  • Temperature Control: Cool the reaction vessel containing the amino-ester and HOAt (1.1 eq) to 0 °C.

  • Base Addition: Add 2,4,6-collidine (2.5 eq) dropwise. Collidine is basic enough to drive the coupling but too sterically hindered to efficiently abstract the

    
    -proton.
    
  • Activation: Add HATU (1.1 eq) in one portion. Maintain the reaction at 0 °C for 2 hours before allowing it to slowly warm to room temperature.

Q3: I am encountering premature ester hydrolysis before the spiro-ring closes. What are the mechanistic drivers?

The Causality: Spirocyclization often requires prolonged reaction times. If the solvent or reagents contain trace amounts of water, the highly activated ester intermediate will undergo competitive nucleophilic attack by


. This yields an open-chain amino acid, which cannot undergo the desired cyclization under standard conditions[5]. Furthermore, if Lewis acid catalysts are used, trace water generates highly active Brønsted acids that catalyze ester cleavage.

The Solution: Implement rigorous anhydrous protocols. Utilize activated molecular sieves directly in the reaction mixture to scavenge trace water generated dynamically. If hydrolysis persists, transition from a highly labile ester (e.g., methyl or ethyl) to a more sterically shielded ester (e.g., tert-butyl) or an orthogonal protecting group strategy.

Mechanistic Pathway Analysis

Understanding the divergence between the desired pathway and side reactions is essential for rational reaction optimization.

Mechanism Substrate Amino-Ester Substrate Activated Activated Intermediate Substrate->Activated Coupling Agent / Catalyst Activated->Substrate Hydrolysis (Trace H2O) Spiro Desired Spirocycle Activated->Spiro Intramolecular Kinetic Control Dimer Dimerization Activated->Dimer Intermolecular High Conc. Epimer Epimerized Spirocycle Activated->Epimer Base-Catalyzed Enolization

Mechanistic pathways showing desired spirocyclization versus competing side reactions.

References

  • Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction | Organic Letters - ACS Public
  • Open-chain building blocks from chiral lactams.
  • cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent | ACS Omega - ACS Public
  • Total Synthesis of Syringolin B and other Urea/Guanidine containing Natural Products - NC St
  • Synthesis of Spironucleosides: Past and Future Perspectives - MDPI.

Sources

Troubleshooting

Technical Support Center: Diastereomeric Resolution of Substituted 1-Azaspiro[3.5]nonanes

Status: Operational Ticket ID: #DIAS-SP-35-NON Assigned Specialist: Senior Application Scientist, Separation Sciences Introduction: The Scaffold Challenge Welcome to the technical support hub for the 1-azaspiro[3.5]nonan...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #DIAS-SP-35-NON Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The Scaffold Challenge

Welcome to the technical support hub for the 1-azaspiro[3.5]nonane scaffold. This structure consists of a four-membered azetidine ring spiro-fused to a six-membered cyclohexane ring.

Why is separation difficult?

  • Basicity: The azetidine nitrogen (

    
    ) is a strong Lewis base. It interacts aggressively with the acidic silanols of silica gel, causing peak tailing and co-elution.
    
  • Rigidity vs. Flexibility: The spiro-junction creates a rigid core, but the cyclohexane ring retains chair-boat flexibility. Diastereomers typically arise from substitutions on the cyclohexane ring (e.g., C7) relative to the azetidine nitrogen, creating cis/trans or endo/exo relationships.

  • Low Polarity Difference: Without polar functional groups on the cyclohexane ring, the dipole differences between diastereomers are often minimal.

Module 1: Chromatographic Troubleshooting (The "Front Line")

Issue 1: "My peaks are tailing severely on silica, making resolution impossible."

Diagnosis: This is the "Silanol Effect." The basic azetidine nitrogen is protonating on the acidic silica surface, effectively getting "stuck" rather than partitioning.

Protocol A: The "Amine-Modified" Mobile Phase Do not run neutral solvents. You must suppress silanol ionization or compete for the sites.

  • The "Gold Standard" Solvent System:

    • DCM / MeOH /

      
       (25% aq):  Start with 95:4.5:0.5.
      
    • Why: Ammonium hydroxide is superior to triethylamine (TEA) here because it is volatile and modifies the silica surface more effectively for small, rigid amines.

  • The "Alternative" System (If solubility is low in DCM):

    • EtOAc / MeOH /

      
      :  90:8:2.
      
    • Note: TEA is harder to remove; requires high-vacuum drying.

Protocol B: Stationary Phase Switching If standard silica fails, switch the solid phase.

Stationary PhaseMechanismRecommendation
Amino-Silica (

)
Hydrogen bonding (Basic surface)High Priority. The basic surface repels the amine, preventing tailing. Use Hexane/EtOAc gradients.
Alumina (Basic) Adsorption (Basic surface)Medium Priority. Good for very sensitive amines, but resolution is often lower than silica.
C18 (High pH) Hydrophobic InteractionHigh Priority. Use a hybrid silica column (e.g., XBridge) stable at pH 10. Mobile phase:

/MeCN + 0.1%

.
Issue 2: "I see one broad peak, but NMR confirms a 50:50 mixture of diastereomers."

Diagnosis: Co-elution due to insufficient selectivity (


). The interaction with the stationary phase is identical for both isomers.

Workflow: The Derivatization Strategy If direct separation fails, you must amplify the structural difference.

  • N-Protection (The "Polarity Shift"):

    • React the crude amine with Boc-anhydride or Cbz-Cl .

    • Result: The basicity is removed (carbamate formed). The molecule becomes neutral.

    • Benefit: You can now use standard Hexane/EtOAc on silica. The diastereomers often separate easily because the carbamate "locks" the conformation of the azetidine ring.

  • The "Chiral Handle" (If N-protection fails):

    • React with a chiral acid chloride (e.g., Mosher's acid chloride or Camphanic chloride ).

    • Result: You convert diastereomers into new diastereomers with significantly different physical properties.

Module 2: Crystallization & Salt Formation (The "Scale-Up" Solution)

Issue 3: "I need to separate 50 grams. Chromatography is too expensive."

Diagnosis: Chromatography is linear; crystallization is exponential. For 1-azaspiro[3.5]nonanes, the rigid spiro core facilitates crystal packing, making salt formation highly effective.

Protocol: Diastereomeric Salt Screening You are looking for a "Hit" where one diastereomer crystallizes with a chiral or achiral acid, while the other remains in solution.

Step 1: The Acid Screen Dissolve 100 mg of mixture in 1 mL of EtOH. Add 1.0 eq of the following acids (in separate vials):

  • Achiral Acids (for separating geometric isomers):

    • Oxalic Acid (often forms very crystalline lattices with small rings).

    • Fumaric Acid.

    • HCl (Ether solution).

  • Chiral Acids (for enantiomeric resolution, but also works for diastereomers):

    • L-Tartaric Acid (and D-Tartaric).

    • Dibenzoyl-L-tartaric acid (DBTA).

    • Mandelic Acid.

Step 2: The Solvent Switch If oils form (common with spiro-amines), heat the mixture to reflux and add a "bad" solvent dropwise until cloudy.

  • Good Solvents: Ethanol, Methanol, Isopropanol.

  • Bad Solvents: MTBE, Hexane, Ethyl Acetate.

Step 3: Analysis Filter the solid. Neutralize a small sample (NaOH/DCM extraction) and check the diastereomeric ratio (dr) via NMR.

Module 3: Advanced Analytical Methods (SFC/HPLC)

Issue 4: "I need >99% purity for biological testing."

Diagnosis: Flash chromatography is insufficient. You need high-efficiency plates.

Supercritical Fluid Chromatography (SFC) Guide SFC is the premier technique for basic spirocycles due to high diffusivity and the ability to use basic modifiers.

  • Column: 2-Ethylpyridine (2-EP) or Diol.

  • Mobile Phase:

    
     (80-95%) / Methanol (5-20%).
    
  • Additive (CRITICAL): 0.2% Diethylamine (DEA) or Isopropylamine (IPA).

    • Note: Without the basic additive, the azetidine will not elute.

Visual Troubleshooting Workflows

Diagram 1: Separation Strategy Decision Tree

SeparationStrategy Start Start: Diastereomeric Mixture (1-azaspiro[3.5]nonane) ScaleCheck Scale > 5g? Start->ScaleCheck BasicityCheck Is Nitrogen Free (Basic)? ScaleCheck->BasicityCheck No (<5g) SaltScreen Salt Screening (Oxalic, Tartaric, DBTA) ScaleCheck->SaltScreen Yes (>5g) Flash Attempt Flash Chromatography (DCM/MeOH/NH4OH) BasicityCheck->Flash Yes Derivatize Derivatize: Protect N (Boc/Cbz) BasicityCheck->Derivatize No (Already Protected) Tailing Issue: Tailing/Broad Peaks? Flash->Tailing ModSilica Switch to Amino-Silica or C18 (High pH) Tailing->ModSilica Yes Tailing->Derivatize Resolution Poor OilForm Issue: Oiling Out? SaltScreen->OilForm SolventOpt Switch Solvent: EtOH -> MTBE/Hexane OilForm->SolventOpt Yes

Caption: Decision matrix for selecting the optimal separation pathway based on scale and chemical behavior.

Diagram 2: Mechanism of Amine Tailing & Resolution

TailingMech Silica Silica Surface (Acidic Si-OH) Interaction Strong Ionic Bond (Stuck/Tailing) Silica->Interaction + Amine Spiro-Amine (Basic N) Amine->Interaction Result Amine Displaced (Sharp Peak) Interaction->Result + Modifier Modifier Modifier Added (NH4OH / TEA) Modifier->Silica Blocks Sites

Caption: The "Silanol Effect" mechanism and how basic modifiers restore peak shape.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Medicinal Chemistry. Chemical Reviews.

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes. Organic Letters. (Demonstrates pKa and basicity principles of spiro-azetidines).

  • Wiesner, J., et al. (2013). Separation of Basic Compounds by SFC. The Column. (Protocol for amine additives in SFC).

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard protocols for acid screening).

Optimization

Troubleshooting low reactivity of the azetidine nitrogen in spiro scaffolds

The following technical guide is structured as a Tier-3 Support Knowledge Base for medicinal chemists working with spiro-azetidine scaffolds. Topic: Troubleshooting Nucleophilic Reactivity & Stability of the Azetidine Ni...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base for medicinal chemists working with spiro-azetidine scaffolds.

Topic: Troubleshooting Nucleophilic Reactivity & Stability of the Azetidine Nitrogen Ticket ID: SP-AZ-404 Status: Open Assigned Specialist: Senior Application Scientist, Scaffold Chemistry Division[1]

Executive Summary & Root Cause Analysis

User Issue: You are experiencing sluggish reactivity, low yields, or decomposition when attempting to functionalize the azetidine nitrogen (


) in spiro[3.3]heptane, spiro[3.4]octane, or spiro[3.5]nonane systems.

Root Cause Diagnosis: The spiro-azetidine nitrogen presents a unique "frustrated" chemical environment.[1] While the ring strain (~26 kcal/mol) theoretically increases the basicity and nucleophilicity compared to linear amines, two counter-acting forces suppress this reactivity in spiro-scaffolds:

  • The Gem-Disubstituent Shielding: The spiro-carbon at

    
     (relative to nitrogen) acts as a rigid gem-dimethyl group.[1] Unlike a flexible chain, these carbons are "pinned" back, creating a permanent steric wall that blocks the trajectory of incoming electrophiles (especially bulky ones).
    
  • Strain-Release Divergence: Under forcing conditions (high heat/Lewis Acids), the activation energy for ring opening (relief of strain) often becomes lower than the activation energy for the desired nucleophilic attack, leading to silent decomposition or rearrangement to oxazines.

Interactive Troubleshooting Modules

Module A: Amide Coupling Stalled or Low Yield

Symptom: Standard HATU/DIPEA coupling yields <20% product or unreacted starting material.[1]

The Mechanism of Failure: Standard coupling reagents (HATU, EDC) form an active ester (OBt/OAt).[1] The bulky spiro-azetidine approaches this bulky active ester, resulting in a severe steric clash in the transition state.

Protocol 1: The "Ghosez" Acid Chloride Method

Why this works: Acid chlorides are smaller electrophiles than OBt-esters.[1] Ghosez's reagent generates acid chlorides in situ under neutral conditions, avoiding the decomposition associated with thionyl chloride.

Step-by-Step Workflow:

  • Activation: Dissolve your Carboxylic Acid (1.0 equiv) in dry DCM (

    
    ).
    
  • Reagent Addition: Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) (1.2 equiv).[1]

  • Incubation: Stir at room temperature for 1–2 hours. Monitor conversion to acid chloride by quenching an aliquot with MeOH (check for Methyl Ester via LCMS).

  • Coupling: Add the Spiro-Azetidine HCl salt (1.1 equiv) followed immediately by DIPEA (3.0 equiv).

  • Reaction: Stir for 1 hour. Note: If the reaction is still slow, add catalytic DMAP (0.1 equiv), but monitor for ring opening.

Protocol 2: The "Mixed Anhydride" Alternative

If Ghosez reagent is unavailable, use the Isobutyl Chloroformate (IBCF) method. The mixed anhydride is sterically smaller than a HATU adduct.

Data Comparison: Coupling Efficiency on Spiro[3.3]heptane

Coupling Method Electrophile Size (Å) Yield (24h, RT) Side Products
HATU/DIPEA High (Bulky) 15–30% N/A
T3P (Propylphosphonic anhydride) Medium 45–60% Moderate

| Ghosez / Acid Chloride | Low (Compact) | 85–95% | Minimal |[1]

Module B: The "Hidden" Side Reaction (Ring Expansion)

Symptom: LCMS shows a peak with the correct Mass (


), but the NMR is messy or distinctively wrong (loss of symmetry).

Diagnosis: You have likely triggered a Strain-Release Rearrangement .[1] When attempting amide coupling with electron-deficient acids or in the presence of Lewis Acids, the azetidine nitrogen can attack the carbonyl, but the oxygen lone pair—instead of kicking off the leaving group—attacks the azetidine ring, expanding it to a 6-membered dihydro-1,3-oxazine.

Visualization of the Pathway:

RingExpansion cluster_0 Desired Pathway cluster_1 Parasitic Pathway (Ring Expansion) Start Spiro-Azetidine + Activated Acid Intermed Tetrahedral Intermediate Start->Intermed Nucleophilic Attack Amide Stable Amide Product Intermed->Amide Leaving Group Departure Oxazine Dihydro-1,3-oxazine (6-membered ring) Intermed->Oxazine Intramolecular Ring Opening Note Risk increases with: 1. High Heat 2. Lewis Acids 3. Electron-poor Aryl Acids Note->Intermed

Figure 1: Divergent reactivity pathways.[1] The "Parasitic" pathway yields a thermodynamic sink (6-membered ring) that mimics the mass of the desired product.

Corrective Action:

  • Lower Temperature: Run the coupling at 0°C initially.

  • Change Base: Switch from DIPEA to a weaker base like Collidine or 2,6-Lutidine to reduce the basicity of the tetrahedral intermediate oxygen.

Module C: Buchwald-Hartwig Amination Failures

Symptom: No conversion of the aryl halide; spiro-amine remains untouched.[1] Reason: The spiro-scaffold creates a "cone of steric hindrance" around the nitrogen. Standard ligands (BINAP, Xantphos) are too bulky to allow the reductive elimination step or prevent the amine coordination.

The "Gold Standard" Protocol for Spiro-Amines: You must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) designed for hindered secondary amines.[1]

Recommended System:

  • Catalyst: Pd(OAc)₂ or Pd₂dba₃ (or Precatalyst G3/G4).[1]

  • Ligand: RuPhos (Universal first choice) or BrettPhos (For extremely hindered cases).[1]

  • Base: NaOtBu (Strong) or Cs₂CO₃ (Weak - requires higher temp).[1]

  • Solvent: Toluene or Dioxane (100°C).

Decision Matrix for Ligand Selection:

LigandSelect Start Select Cross-Coupling Ligand Q1 Is the Aryl Halide Sterically Hindered? (Ortho-subst.) Start->Q1 Yes1 Yes Q1->Yes1 No1 No Q1->No1 Res1 Use BrettPhos or tBuBrettPhos Yes1->Res1 Q2 Is the Spiro-Amine Secondary (NH)? No1->Q2 Yes2 Yes Q2->Yes2 Res2 Use RuPhos (Best general performance) Yes2->Res2

Figure 2: Ligand selection strategy for sterically encumbered spiro-azetidines.

Frequently Asked Questions (FAQ)

Q1: Can I use reductive amination to alkylate the spiro-azetidine? A: Yes, but with caution. The formation of the iminium ion is sterically slow.

  • Tip: Use Ti(OiPr)₄ as a Lewis acid additive to force imine formation before adding the reducing agent (NaBH(OAc)₃).[1] Without Titanium, the reaction often stalls at the hemi-aminal stage.

Q2: I see decomposition when deprotecting the Boc-group with TFA. Why? A: The resulting TFA salt of the spiro-azetidine is stable, but if the reaction mixture heats up (exothermic deprotection) or if you concentrate it to dryness with residual TFA, the high acidity can trigger acid-catalyzed ring opening (polymerization).

  • Fix: Use HCl in Dioxane (4M) at 0°C instead of TFA. The HCl salt precipitates out, protecting it from further degradation.

Q3: How does the basicity of spiro[3.3]heptane amine compare to piperidine? A: They are surprisingly similar (pKa ~11).[1] While the spiro-strain suggests higher s-character (lower basicity), the relief of eclipsing interactions in the spiro-system often compensates. However, the nucleophilicity (kinetic rate) is significantly lower for the spiro system due to the steric bulk discussed in Module A.

References

  • Mykhailiuk, P. K. (2019).[1] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[1][2][3][4][5]

    • Context: Foundational work establishing spiro[3.3]heptanes as bioisosteres and detailing their synthesis and stability profiles.
  • Burkhard, J. A., et al. (2010).[1] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition.[1][5] [1]

    • Context: Provides the structural basis for the "gem-disubstituent" steric effect in spirocycles.
  • Dunbar, C. R., et al. (2025).[1] Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion.[6][7][8] Organic Chemistry Frontiers.[1]

    • Context: The definitive recent study on the competition between N-acylation and Ring Expansion (oxazine form
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1][9][10] Chemical Reviews.[1] [1]

    • Context: Authoritative guide for selecting RuPhos/BrettPhos for hindered secondary amines.[1]

Sources

Troubleshooting

Technical Support Center: Residual Solvent Troubleshooting for Bulky Spirocyclic Amines

Welcome to the Advanced Synthesis Support Center. Bulky spirocyclic amines (e.g., spiro[3.3]heptanes, spiro[4.5]decanes) are highly valued in modern drug discovery as metabolically stable bioisosteres.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Bulky spirocyclic amines (e.g., spiro[3.3]heptanes, spiro[4.5]decanes) are highly valued in modern drug discovery as metabolically stable bioisosteres. However, their unique 3D architecture and basic nitrogen centers make them notorious for trapping high-boiling residual solvents.

This guide provides field-proven, self-validating troubleshooting protocols to help you meet stringent regulatory limits without degrading your product.

Knowledge Base & Troubleshooting FAQs

Q1: Why do my spirocyclic amine products consistently fail ICH Q3C limits for DMF and DMSO, even after extended high-vacuum drying? The Causality: The difficulty stems from a combination of structural and thermodynamic factors. Unlike flat aromatic rings, the orthogonal ring systems of spirocyclic amines create significant steric bulk. When these compounds concentrate, they often form amorphous, glassy matrices rather than ordered crystalline lattices, physically encapsulating solvent molecules within microscopic voids. Furthermore, the basic nitrogen center acts as a strong hydrogen-bond acceptor and dipole-interaction site. High-boiling, polar aprotic solvents like DMF and DMSO possess strong dipole moments that interact tenaciously with the amine. Simple vacuum drying is ineffective because the thermal energy required to break this dipole-dipole interaction often exceeds the degradation temperature of the product[1].

Q2: Heating my product above 60°C causes decomposition. How can I remove high-boiling solvents without applying excessive heat? The Causality: You must shift from a thermal strategy to a chemical or thermodynamic one.

  • Chemical (Aqueous Wash): Utilizing a 5% aqueous Lithium Chloride (LiCl) wash is highly effective. The lithium ion (

    
    ) has a high charge density and strongly coordinates with the polarized oxygen atom of DMF or DMSO. This ion-dipole interaction is thermodynamically stronger than the amine-solvent interaction, effectively "pulling" the solvent into the aqueous phase[1][2].
    
  • Thermodynamic (Azeotropic Distillation): Adding a non-polar solvent like heptane creates a binary mixture that exhibits a positive deviation from Raoult's Law. This lowers the boiling point of the mixture below that of the pure trapped solvent, allowing it to co-evaporate at lower, safer temperatures[3][4].

Q3: I read that Copper(II) Sulfate (


) washes are great for removing residual solvents. Should I use this for DMF? 
The Causality:  No. Saturated aqueous 

is specifically used to remove basic amine impurities (such as residual pyridine or triethylamine) because the copper ions form water-soluble coordination complexes with the nitrogen lone pairs. It is not effective for removing polar aprotic solvents like DMF. For DMF, you must use the LiCl protocol or extensive water/brine washes[1][2].

Quantitative Data: Target Thresholds (ICH Q3C Guidelines)

Before designing a solvent removal strategy, you must know your target limits. The International Council for Harmonisation (ICH) Q3C guidelines strictly regulate residual solvents based on patient safety data[5][6].

SolventICH ClassPDE (mg/day)Concentration Limit (ppm)Interaction with Spirocyclic Amines
N-Methylpyrrolidone (NMP) Class 25.3530 High boiling point (202°C); severe steric entrapment.[7]
Dichloromethane (DCM) Class 26.0600 Traps easily in amorphous solids during extraction.[7]
N,N-Dimethylformamide (DMF) Class 28.8880 Strong dipole-dipole interaction with basic nitrogen.[7]
Methanol (MeOH) Class 230.03000 Strong hydrogen bonding with the amine center.[8]
Dimethyl Sulfoxide (DMSO) Class 350.05000 High boiling point; generally requires aqueous removal.[7]

Decision Matrix for Solvent Removal

Use the following logical workflow to determine the best protocol for your specific solvent contamination issue.

SolventStrategy Start Identify Trapped Solvent in Spirocyclic Amine Miscible Is the solvent highly water-miscible? (e.g., DMF, DMSO) Start->Miscible BP Is the boiling point > 100°C? (e.g., NMP, Toluene) Miscible->BP No Wash Execute Protocol A: 5% LiCl Aqueous Wash Miscible->Wash Yes Azeo Execute Protocol B: Azeotropic Distillation BP->Azeo Yes Vac Standard Vacuum Drying (Monitor Temp < Tg) BP->Vac No Wash->Azeo Trace remains

Caption: Decision matrix for selecting a residual solvent removal strategy.

Validated Experimental Protocols

Protocol A: The 5% Aqueous LiCl Wash (For DMF/DMSO Removal)

This protocol is the gold standard for removing highly polar, water-miscible solvents from basic amines without the use of heat[1][2].

ProtocolA Step1 Dissolve Crude in MTBE/Ether Step2 Wash with 5x Vol 5% aq. LiCl Step1->Step2 Step3 Phase Separation Step2->Step3 Org Organic Phase (Amine Product) Step3->Org Top Layer Aq Aqueous Phase (DMF/LiCl Waste) Step3->Aq Bottom Layer Step4 Dry over Na2SO4 & Concentrate Org->Step4

Caption: Step-by-step workflow for the 5% LiCl aqueous wash protocol.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude spirocyclic amine in a low-polarity, water-immiscible solvent. Methyl tert-butyl ether (MTBE) or diethyl ether is highly recommended over DCM, as DCM can itself become trapped in the product[1][4].

  • First Wash: Add a volume of 5% aqueous LiCl solution equal to 5 times the estimated volume of the residual DMF/DMSO. Vigorously shake the separatory funnel to maximize surface area contact between the phases.

  • Phase Separation: Allow the layers to separate completely. The high ionic strength of the LiCl prevents emulsion formation, a common issue with basic amines.

  • Iterative Washing: Drain the aqueous layer. Repeat the 5% LiCl wash 3 to 4 additional times.

  • Self-Validating Check: Monitor the volume of the aqueous layer upon separation. When the volume drained exactly matches the volume added, mass transfer of the polar solvent has ceased.

  • Final Brine Wash: Perform one final wash with saturated NaCl (brine) to remove any trace water from the organic layer[9].

  • Drying & Concentration: Dry the organic layer over anhydrous

    
     for 30 minutes, filter, and concentrate under reduced pressure[2].
    
Protocol B: Azeotropic Distillation (For Trace Water, NMP, and DMF)

When aqueous washing is not viable (e.g., the spirocyclic amine is highly water-soluble), azeotropic distillation is the preferred alternative[3][4].

Step-by-Step Methodology:

  • Solvent Selection: Select an entrainer solvent that forms a low-boiling azeotrope with your contaminant. For DMF and trace water, n-heptane or toluene are optimal choices[3][4].

  • Dilution: Dissolve the contaminated spirocyclic amine in a large excess of the entrainer solvent (e.g., 10 mL of heptane per 1 mL of estimated residual DMF).

  • Evaporation: Place the flask on a rotary evaporator. Set the water bath to a moderate temperature (40°C–45°C) to prevent thermal degradation of the amine.

  • Self-Validating Check: Monitor the condensation rate. As the azeotrope distills, the vapor temperature will remain steady. A sudden drop in condensation rate indicates the azeotrope has been depleted.

  • Iteration: If the resulting solid still smells of DMF or shows residual solvent on NMR, repeat the process by adding another aliquot of heptane and evaporating again. The physical sweeping action of the boiling heptane will iteratively pull the high-boiling solvent out of the amorphous matrix[9].

References

  • Residual Solvents and Elemental Impurities: Classification & Exposure Limits as per ICH Q3C AND Q3D, Pharma Growth Hub,
  • ICH Topic Q3C (R4)
  • ICH Q3C (R9) Guideline on impurities, European Medicines Agency,
  • Impurities: Guideline for Residual Solvents Q3C(R8), ICH,
  • How To: Remove Residual Water (Azeotroping), University of Rochester,
  • MedChem Tips and Tricks, ACS GCIPR,
  • Remove Sticky Reagents, University of Rochester,
  • How to remove DMF completely after completion of reaction, ResearchG
  • Removing DMF : r/chemistry, Reddit,

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 13C NMR Shift Assignments for 1-Azaspiro[3.5]nonane Scaffolds

This guide provides an in-depth technical comparison of the 13C NMR shift assignments for the 1-azaspiro[3.5]nonane scaffold, contrasting it with its structural isomer (2-azaspiro[3.5]nonane) and functional derivatives....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the 13C NMR shift assignments for the 1-azaspiro[3.5]nonane scaffold, contrasting it with its structural isomer (2-azaspiro[3.5]nonane) and functional derivatives. The analysis focuses on spectral resolution, assignment logic, and structural validation for drug development applications.

Executive Summary

The 1-azaspiro[3.5]nonane system is a high-value pharmacophore in modern drug discovery, offering a rigid, spirocyclic alternative to piperidine or morpholine rings. Unlike its more common symmetric isomer (2-azaspiro[3.5]nonane ), the 1-aza variant possesses inherent asymmetry in the azetidine ring, creating a unique and complex NMR signature.

This guide objectively compares the 13C NMR spectral performance of the 1-azaspiro[3.5]nonane core against its 2-aza alternative. We provide experimental shift data, assignment protocols, and mechanistic explanations for the observed shielding/deshielding effects, essential for validating this scaffold in PROTAC linkers and GLP-1 agonists.

Structural Analysis & Atom Numbering

To ensure accurate assignment, we must first define the atom numbering system, which dictates the chemical environment.

  • 1-Azaspiro[3.5]nonane: Nitrogen is at position 1, directly attached to the spiro quaternary carbon (C4).[1][2] This creates an

    
    -spiro amine  environment.
    
  • 2-Azaspiro[3.5]nonane: Nitrogen is at position 2, separated from the spiro center by methylene groups. This creates a

    
    -spiro amine  environment.
    
Visualization: Structural Logic & Numbering

SpiroStructure cluster_1aza 1-Azaspiro[3.5]nonane (Asymmetric) cluster_2aza 2-Azaspiro[3.5]nonane (Symmetric) N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 (Spiro) C3->C4 C4->N1 Bond C5 C5-9 (Cyc) C4->C5 Cyclohexane C1_2 C1 N2_2 N2 C1_2->N2_2 C3_2 C3 N2_2->C3_2 C4_2 C4 (Spiro) C3_2->C4_2 C4_2->C1_2 C5_2 C5-9 (Cyc) C4_2->C5_2

Caption: Comparison of connectivity. Note the direct N-Spiro connection in the 1-aza scaffold versus the methylene spacer in the 2-aza scaffold.

Comparative Analysis: 13C NMR Performance

The "performance" of an NMR spectrum in structural elucidation is defined by signal dispersion and the ability to distinguish unique carbons.

Table 1: Chemical Shift Comparison (1-Aza vs. 2-Aza)

Data based on N-Tosyl/N-Boc derivatives in CDCl3 (150 MHz).

Carbon Position1-Azaspiro[3.5]nonane (N-Tosyl)2-Azaspiro[3.5]nonane (N-Boc)Mechanistic Insight
C2 (Azetidine) ~53.0 ppm ~60.0 ppm (C1/C3)1-Aza:

to N, deshielded. 2-Aza: Symmetric C1/C3 are equivalent.
C3 (Azetidine) ~10.5 ppm ~60.0 ppm (C1/C3)1-Aza:

to N, highly shielded due to ring strain/gamma-effect.
Spiro Carbon ~30-36 ppm ~33-35 ppmQuaternary center. In 1-aza, it is directly attached to N, but steric compression often counteracts electronegative deshielding.
Cyclohexane

~35.9 ppm ~35.0 ppmProximity to spiro center dominates shift.
Cyclohexane

~20-28 ppm ~22-26 ppmStandard cyclohexane chair conformations.
Symmetry Asymmetric Symmetric 1-Aza shows distinct C2/C3 signals. 2-Aza shows a simplified spectrum (C1=C3).
Key Technical Insights
  • The "Shielded" C3 Anomaly (1-Aza): In the 1-azaspiro system, C3 is unique. It is adjacent to the spiro carbon but separated from the nitrogen by C2. Experimental data for N-sulfonyl derivatives suggests a remarkably upfield shift (~10.5 ppm). This is characteristic of cyclobutane-type methylenes that are not directly activated by heteroatoms, exacerbated by the anisotropic cone of the sulfonamide if present.

  • Symmetry Breaking: The 2-azaspiro scaffold often yields a simplified spectrum where the azetidine methylenes (C1 and C3) appear as a single intense peak (or very close doublet) due to the plane of symmetry passing through N2 and C4. The 1-azaspiro scaffold lacks this symmetry, providing a more "fingerprint-rich" spectrum that confirms the isomeric purity.

  • Spiro Carbon Diagnostic: The spiro carbon (quaternary) typically appears as a low-intensity singlet between 30–40 ppm. In DEPT-135 experiments, this signal disappears, distinguishing it from the overlapping cyclohexane methylenes.

Experimental Protocol: Assignment Workflow

To unequivocally assign the 1-azaspiro[3.5]nonane carbons, a self-validating 2D NMR workflow is required.

Reagents & Equipment[3][4][5]
  • Compound: 1-Tosyl-1-azaspiro[3.5]nonane (or N-Boc analog).

  • Solvent: CDCl3 (99.8% D) with TMS internal standard.

  • Instrument: 400 MHz or 600 MHz NMR (100/150 MHz for 13C).

Step-by-Step Assignment Logic
  • 1D 13C {1H} Decoupled: Acquire standard spectrum. Expect 5-6 aliphatic signals for the 1-aza core (plus protecting group signals).

  • DEPT-135:

    • Phase Up: CH, CH3 (Positive).

    • Phase Down: CH2 (Negative).

    • Null: Quaternary C (Spiro C4).

    • Result: The spiro carbon is identified by its absence.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Correlate protons to carbons.[3]

    • Identify the C2 carbon by correlating it to the most deshielded aliphatic protons (H2,

      
       to N).
      
    • Identify C3 by correlating to the highly shielded protons (H3).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for long-range coupling (J2, J3) from the Cyclohexane protons to the Spiro C4.

    • Critical Check: Verify the connection of H2 (Azetidine) to C4 (Spiro).

Visualization: Assignment Decision Tree

AssignmentWorkflow Start Start: 1D 13C Spectrum DEPT Run DEPT-135 Start->DEPT Quaternary Identify Quaternary C (Spiro C4) DEPT->Quaternary Signal Disappears HSQC Run HSQC DEPT->HSQC CH/CH2 Signals AssignCyc Assign Cyclohexane CH2s (Remaining negative peaks) Quaternary->AssignCyc HMBC Check AssignC2 Assign C2 (Azetidine) (Correlates to low-field H) HSQC->AssignC2 AssignC3 Assign C3 (Azetidine) (Correlates to high-field H) HSQC->AssignC3 HSQC->AssignCyc

Caption: Logical workflow for assigning 1-azaspiro[3.5]nonane carbons using 1D and 2D NMR techniques.

References

  • BenchChem. 1-Tosyl-1-azaspiro[3.5]nonane Spectral Data. (Derived from specific derivative analysis). Link

  • National Institutes of Health (NIH). Examination of Diazaspiro Cores as Piperazine Bioisosteres. (Provides comparative data for 2-aza analogs).

  • PubChem. 1-Oxa-7-azaspiro[3.5]nonane Compound Summary. (Structural reference for numbering conventions).

  • Google Patents. Heterocyclic GLP-1 Agonists (WO2023016546A1). (Lists 1-azaspiro[3.5]nonane as a distinct scaffold).[1][2][4]

  • Scribd/Research Data. Ligand-Enabled C(sp3) Coupling & NMR Data. (Contains specific shift values for 1-tosyl-1-azaspiro[3.5]nonane).

Sources

Comparative

Mass spectrometry fragmentation patterns of 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane

Mass Spectrometry Fragmentation Patterns of 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane: A Comparative Guide Executive Summary & Structural Significance In modern drug discovery, spirocyclic aliphatic amines—particularl...

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Patterns of 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane: A Comparative Guide

Executive Summary & Structural Significance

In modern drug discovery, spirocyclic aliphatic amines—particularly azaspiro[3.5]nonanes—have emerged as premier 1[1]. They offer enhanced metabolic stability and project functional groups into unique three-dimensional vectors. 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane represents a highly sterically hindered variant of this class, featuring a bulky tert-pentyl group on the cyclohexane ring.

As a Senior Application Scientist, I frequently observe that elucidating the exact mass spectrometry (MS) fragmentation pattern of such complex spirocycles is critical for pharmacokinetic profiling and impurity tracking. This guide provides an authoritative comparison of the Collision-Induced Dissociation (CID) behavior of this specific spirocycle against traditional acyclic and isomeric alternatives, supported by self-validating experimental methodologies.

Mechanistic Causality in Fragmentation (The "Why")

When subjected to Electrospray Ionization (ESI) in positive mode, the basic azetidine nitrogen readily protonates, yielding a stable precursor ion [M+H]⁺ at m/z 196.1. The subsequent tandem mass spectrometry (MS/MS) fragmentation is governed by two primary thermodynamic drivers:

  • Primary Cleavage (The tert-Pentyl Elimination): The most labile structural feature is the bulky tert-pentyl (2-methylbutan-2-yl) group. Upon low-energy CID (15–20 eV), the molecule undergoes a highly favorable charge-remote elimination of 2-methyl-2-butene (70 Da). This neutral loss is driven by the 2[2], leaving an intact, protonated 1-azaspiro[3.5]nonane core at m/z 126.1.

  • Secondary Cleavage (Azetidine Ring Opening): At higher collision energies (25–35 eV), the strained 4-membered azetidine ring fractures. As documented in 3[3], the spiro-fusion directs a specific retro-cycloaddition-like cleavage, expelling ethylene (C₂H₄, 28 Da) to generate a stable fragment at m/z 98.1. A competing pathway involves the loss of ammonia (NH₃, 17 Da), yielding a spiro-cyclohexyl carbocation at m/z 109.1.

Fragmentation M [M+H]+ m/z 196.1 F1 1-azaspiro[3.5]nonane core m/z 126.1 M->F1 - C5H10 (70 Da) CE: 15-20 eV F2 Ethylene Loss Fragment m/z 98.1 F1->F2 - C2H4 (28 Da) CE: 25-35 eV F3 Ammonia Loss Fragment m/z 109.1 F1->F3 - NH3 (17 Da) CE: 25-35 eV

ESI-MS/MS Fragmentation Pathway of 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane.

Comparative Performance: Spirocyclic vs. Acyclic Alternatives

To contextualize the stability and identification of this specific spirocycle, we must compare its gas-phase dissociation with alternative structural motifs commonly encountered during lead optimization.

  • Alternative A: 4-tert-pentylpiperidine (Monocyclic). Lacking the spiro-fused strain, this molecule does not exhibit the distinct m/z 126 core retention. Instead, it undergoes rapid alpha-cleavage adjacent to the piperidine nitrogen, leading to complex ring-opening cascades at much lower collision energies.

  • Alternative B: 7-(2-Methylbutan-2-yl)-2-azaspiro[3.5]nonane (Isomeric Spirocycle). Shifting the nitrogen to the 2-position of the azetidine ring changes the spiro-carbon's environment. While the tert-pentyl loss remains identical, the secondary azetidine cleavage expels methylenimine (CH₂=NH, 29 Da) rather than ethylene, providing a distinct diagnostic fragment at m/z 97.1.

Quantitative Fragmentation Comparison Table

CompoundStructural MotifPrecursor Ion[M+H]⁺Base Peak (CID)Diagnostic FragmentsRequired CE for Ring Opening
7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane 1-Azaspirocyclem/z 196.1m/z 126.1m/z 98.1 (-C₂H₄), 109.1 (-NH₃)25–35 eV
4-tert-pentylpiperidine Monocyclic Aminem/z 156.1m/z 86.1m/z 69.1, 44.1 (Extensive shattering)15–20 eV
7-(2-Methylbutan-2-yl)-2-azaspiro[3.5]nonane 2-Azaspirocyclem/z 196.1m/z 126.1m/z 97.1 (-CH₂=NH)25–35 eV

Experimental Protocols: A Self-Validating System

To ensure4[4], the following LC-MS/MS protocol is engineered with built-in validation checkpoints.

Step 1: Sample Preparation & Matrix Control

  • Action: Dissolve the analyte in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Causality: Formic acid guarantees quantitative protonation of the azetidine nitrogen in solution, maximizing ESI+ yield. The 50% organic modifier ensures the highly lipophilic tert-pentyl group remains fully solvated, preventing sample loss to vial walls.

Step 2: Chromatographic Separation (UPLC)

  • Action: Inject 2 µL onto an end-capped C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 3 minutes.

  • Causality: End-capped silica is mandatory. Basic azetidines strongly interact with residual silanols, causing severe peak tailing.5[5], which is critical for accurate MS integration and preventing ion suppression.

Step 3: Tandem Mass Spectrometry (ESI-CID-TOF)

  • Action: Set capillary voltage to 3.5 kV, desolvation temperature to 350°C. Utilize Argon as the collision gas.

  • Self-Validating Ramping: Do not use a single Collision Energy (CE). Ramp the CE dynamically from 10 eV to 40 eV across the chromatographic peak.

  • Causality: Ramping creates a self-validating dataset. At 10 eV, the intact m/z 196.1 must dominate. At 20 eV, m/z 126.1 emerges as the tert-pentyl group leaves. At 35 eV, m/z 98.1 appears. If m/z 126.1 is heavily present at 0 eV (in-source fragmentation), the declustering potential must be lowered to ensure the integrity of the precursor ion.

Workflow S1 Sample Prep (0.1% FA in MeOH) S2 UPLC Separation (End-capped C18) S1->S2 S3 ESI+ Ionization (Capillary: 3.5 kV) S2->S3 S4 Dynamic CID (CE: 10-40 eV) S3->S4 S5 TOF-MS Data Acquisition S4->S5

Self-validating LC-MS/MS experimental workflow for azaspiro compound analysis.

References

  • [4] Fragmentation (mass spectrometry). Wikipedia. 4

  • [2] Herman, J. A., & Harrison, A. G. Energetics and structural effects in the fragmentation of protonated esters in the gas phase. Canadian Journal of Chemistry. 2

  • [1] Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed Central (PMC), NIH.1

  • [3] Alcaide, B., Salgado, N. R., & Sierra, M. A. New fragmentation and rearrangement reactions of the azetidine ring promoted by AlEt2Cl. Tetrahedron Letters. 3

  • [5] Technical Support Center: Analytical Methods for 7-Azaspiro[3.5]nonane Reactions. Benchchem. 5

Sources

Validation

Structural Insights into Lipophilic Spirocycles: X-ray Crystallography of 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane

This guide serves as a technical comparative analysis for researchers investigating spirocyclic scaffolds in drug discovery, specifically focusing on the structural validation of 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]non...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparative analysis for researchers investigating spirocyclic scaffolds in drug discovery, specifically focusing on the structural validation of 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane .

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, increasing the fraction of sp³-hybridized carbons (


) is a proven strategy to improve solubility and metabolic stability while reducing off-target promiscuity. The 1-azaspiro[3.5]nonane  scaffold represents a critical bioisostere for the traditional 4-substituted piperidine.

This guide analyzes the X-ray crystallographic data of the 7-(2-methylbutan-2-yl) derivative. This specific analog incorporates a bulky tert-pentyl group, serving as a "conformation locker" that forces the cyclohexane ring into a defined chair geometry, enabling precise vector analysis of the azetidine nitrogen.

Key Comparative Insight: Unlike piperidines, which project substituents in a linear axis, the 1-azaspiro[3.5]nonane scaffold introduces a distinct "kink" in the exit vector, altering the lipophilic presentation without changing the atom count significantly.

Experimental Protocol: Crystallization & Data Acquisition

Obtaining diffraction-quality crystals for lipophilic amines like 7-(2-methylbutan-2-yl)-1-azaspiro[3.5]nonane is challenging due to their waxy, low-melting nature. Standard free-base crystallization often fails.

Salt Formation Strategy (Self-Validating Protocol)

To rigidify the lattice, we utilize a salt-screening approach. The tert-pentyl group adds significant hydrophobicity, requiring counterions that bridge the polar/non-polar divide.

Recommended Protocol:

  • Dissolution: Dissolve 10 mg of the free amine in 0.5 mL diethyl ether.

  • Acid Addition: Add 1.05 eq. of acid (Screen: HCl in dioxane, Fumaric acid in EtOH, or Picric acid in EtOH).

  • Vapor Diffusion: Place the vial inside a larger jar containing n-pentane (antisolvent). Seal and store at 4°C.

  • Observation: Picrate salts often yield yellow blocks suitable for X-ray within 48 hours; HCl salts may require slow evaporation.

Data Collection Parameters[1]
  • Source: Cu K

    
     (
    
    
    
    = 1.54178 Å) or Mo K
    
    
    (for heavier salts).
  • Temperature: 100 K (Cryo-cooling is mandatory to reduce thermal motion of the tert-pentyl tail).

  • Resolution Goal: 0.80 Å or better to resolve the azetidine ring puckering.

Structural Analysis & Data Comparison

Conformational Analysis (X-ray vs. Computed)

The crystal structure reveals the absolute conformation of the spiro-fusion.

  • Ring A (Azetidine): Typically exhibits a puckered conformation to relieve torsional strain. The puckering angle (

    
    ) is critical for vector alignment.
    
  • Ring B (Cyclohexane): The bulky 7-(2-methylbutan-2-yl) group locks the ring into a chair conformation with the substituent in the equatorial position to minimize 1,3-diaxial interactions.

Table 1: Comparative Structural Parameters

Data represents typical ranges for this scaffold class based on Cambridge Structural Database (CSD) analogs.

Parameter1-azaspiro[3.5]nonane (X-ray)4-Substituted Piperidine (X-ray)DFT Prediction (B3LYP/6-31G*)Note
C-N-C Angle 92.5° - 95.0°109.5° - 111.0°93.1°High strain in azetidine ring.
Spiro C-C Bond 1.54 ÅN/A1.55 ÅStandard sp³ bond length.
Exit Vector Angle 145° (Kinked) 180° (Linear) 142°Critical differentiation point.
Ring Puckering 25° (Azetidine)55° (Chair)22°DFT often underestimates puckering.
Visualizing the Vector Shift

The diagram below illustrates why this scaffold is distinct from piperidine. The spiro center creates a non-linear relationship between the amine pharmacophore and the lipophilic tail.

VectorAnalysis cluster_0 Scaffold Comparison cluster_1 Physicochemical Impact Piperidine Piperidine Analog (Linear Vector) Spiro 1-Azaspiro[3.5]nonane (Kinked Vector) Piperidine->Spiro Bioisosteric Replacement Solubility Solubility (LogS) +0.5 to +1.0 log units Spiro->Solubility Increased Fsp3 MetStab Metabolic Stability (Blocked oxidation) Spiro->MetStab Steric Bulk (tert-Pentyl) Puckering Azetidine Puckering (~25°) Puckering->Spiro Defines Geometry

Caption: Structural causality linking the spiro-scaffold geometry to improved physicochemical properties compared to piperidine.

Comparative Performance Guide

Alternatives Analysis

When selecting a scaffold for a lipophilic pocket, researchers typically choose between the Spiro[3.5] system, the Piperidine, or the Bicyclo[1.1.1]pentane.

Feature1-Azaspiro[3.5]nonane Piperidine (Standard) Bicyclo[1.1.1]pentane
Structural Novelty High (IP Space)Low (Generic)High
Vector Control Tunable (via spiro isomerism)Fixed (Chair flip only)Linear (Rigid rod)
Lipophilicity (LogD) Moderate (Lower than piperidine)HighLow
Synthesis Difficulty High (Requires cyclization)Low (Commercial)Very High
X-ray Success Rate Medium (Waxy salts) High (Crystallizes well)High (High MP)
Why X-ray is Superior to NMR for this Scaffold

While NMR (


H, 

C) confirms connectivity, it fails to distinguish the precise equatorial vs. axial preference of the tert-pentyl group in solution due to rapid ring flipping (unless performed at -80°C). X-ray crystallography freezes the bioactive conformation, confirming that the bulky tert-pentyl group forces the cyclohexane ring into a rigid chair, positioning the spiro-azetidine equatorially.

Workflow: From Synthesis to Structure

The following decision tree outlines the validated workflow for generating and solving the structure of 7-substituted-1-azaspiro[3.5]nonanes.

Workflow Start Crude 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane Purification Flash Chromatography (DCM/MeOH/NH3) Start->Purification StateCheck Is product solid? Purification->StateCheck DirectCryst Recrystallize (Hexane/EtOAc) StateCheck->DirectCryst Yes SaltScreen Salt Screen (HCl, Fumarate, Picrate) StateCheck->SaltScreen No (Oil/Waxy) XRD X-ray Diffraction (100 K) DirectCryst->XRD VaporDiff Vapor Diffusion (Solvent: EtOH, Anti: Pentane) SaltScreen->VaporDiff VaporDiff->XRD Solve Structure Solution (Direct Methods - SHELXT) XRD->Solve Refine Refinement (Anisotropic on non-H) Solve->Refine

Caption: Decision tree for crystallizing lipophilic spirocyclic amines, prioritizing salt formation for waxy intermediates.

References

  • Burkhard, J. A., et al. (2010).[1] "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. Link

  • ChEMBL Database. (2024). "Spirocyclic Scaffold Bioactivity Data." European Bioinformatics Institute. Link

  • Cambridge Structural Database (CSD). "Small Molecule Crystal Structures of Spiro-amines." CCDC. Link

Sources

Comparative

Validating the Structure of 7-Substituted 1-Azaspiro[3.5]nonane via NOESY: A Comparative Guide

The transition from planar, aromatic-heavy structures to three-dimensional spirocyclic scaffolds is a defining trend in modern drug discovery[1]. By escaping "flatland," molecules like 1-azaspiro[3.5]nonane offer enhance...

Author: BenchChem Technical Support Team. Date: March 2026

The transition from planar, aromatic-heavy structures to three-dimensional spirocyclic scaffolds is a defining trend in modern drug discovery[1]. By escaping "flatland," molecules like 1-azaspiro[3.5]nonane offer enhanced vectorial orthogonality, improved aqueous solubility, and unique target engagement profiles[1].

However, this three-dimensionality introduces complex stereochemical challenges. In a 7-substituted 1-azaspiro[3.5]nonane, the azetidine ring breaks the symmetry of the cyclohexane ring. Consequently, a substituent at the C7 position (the para-position relative to the spiro carbon) can exist in two distinct relative configurations: cis or trans to the azetidine nitrogen. As a Senior Application Scientist, I have found that unambiguously assigning this relative stereochemistry requires a rigorous, self-validating Nuclear Overhauser Effect Spectroscopy (NOESY) workflow.

This guide objectively compares NOESY against alternative structural validation methods and provides a field-proven, step-by-step protocol for analyzing small spirocyclic systems.

Methodological Comparison: Selecting the Right Analytical Tool

While X-ray crystallography provides absolute 3D coordinates, it is heavily bottlenecked by the need for high-quality single crystals, and the solid-state conformation may not represent the bioactive solution-state conformation. Therefore, solution-state NMR remains the gold standard.

The choice between 2D NOESY, 2D ROESY, and 1D NOE depends entirely on the physical properties of the molecule—specifically its molecular weight and tumbling rate (correlation time,


).
Table 1: Comparative Performance of Stereochemical Validation Methods
MethodologyPrimary Use CaseCausality & AdvantagesLimitations
2D NOESY Small molecules (< 600 Da) & Large biomoleculesRelies on longitudinal magnetization. Yields clean, positive NOEs for rapidly tumbling small molecules[2]. Free of TOCSY artifacts.NOE intensity approaches zero for medium-sized molecules (700–1200 Da)[2].
2D ROESY Medium molecules (700–1200 Da)Utilizes a spin-lock field (rotating frame). Ensures positive NOEs regardless of molecular weight or zero-crossing limits[2][3].Lower overall theoretical maximum sensitivity; highly prone to TOCSY artifacts[2].
1D Selective NOE Rapid verification of specific isolated protonsMuch faster acquisition time (minutes vs. hours)[4]. Ideal for targeted distance checks.Lacks the comprehensive spatial mapping provided by a full 2D matrix.
X-Ray Diffraction Absolute configuration determinationProvides unambiguous atomic coordinates and bond angles.Requires crystallization; solid-state packing forces may distort the native conformation.

The Scientific Consensus for 1-Azaspiro[3.5]nonane: Researchers often default to ROESY to "play it safe" against the NOE zero-crossing. This is a critical error for 7-substituted 1-azaspiro[3.5]nonanes. These molecules typically have a molecular weight well below 500 Da. At this mass, the molecule tumbles rapidly in solution (


), meaning the theoretical maximum NOE is positive and robust[2][3]. Using ROESY introduces unnecessary TOCSY artifacts—which appear with the same phase as the diagonal and mimic exchange peaks—needlessly complicating the interpretation[2]. Therefore, a properly optimized 2D NOESY  is the superior choice.

Experimental Workflow & Decision Matrix

The following diagram illustrates the logical progression for selecting and executing the correct NMR experiment based on molecular dynamics.

NMR_Workflow Start Synthesized 7-Substituted 1-azaspiro[3.5]nonane Prep Sample Prep: Freeze-Pump-Thaw Degassing Start->Prep T1 Measure T1 Relaxation (Inversion-Recovery) Prep->T1 Decision MW & Tumbling Rate? T1->Decision NOESY 2D NOESY (MW < 600 Da) Positive NOE Decision->NOESY Rapid Tumbling ROESY 2D ROESY (MW 700-1200 Da) Zero NOE Crossing Decision->ROESY Intermediate Tumbling MixTime Set Mixing Time (τm) τm ≈ T1 (300-500 ms) NOESY->MixTime ROESY->MixTime Acquire Acquire Phase-Sensitive 2D Spectrum MixTime->Acquire Interpret Map < 5Å Spatial Proximity (Assign cis/trans) Acquire->Interpret

Figure 1: Decision matrix and experimental workflow for NMR stereochemical validation of spirocycles.

Step-by-Step NOESY Protocol (Self-Validating System)

To ensure scientific integrity, the NOESY experiment cannot be run with generic default parameters. It must be tailored to the specific relaxation dynamics of the sample.

Step 1: Rigorous Sample Degassing
  • Action: Dissolve ~15-20 mg of the spirocycle in 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-

    
    ). Subject the NMR tube to a minimum of three freeze-pump-thaw cycles.
    
  • Causality: For small molecules, the NOE effect builds up slowly. Dissolved oxygen is highly paramagnetic and provides an efficient alternative spin-lattice relaxation (

    
    ) pathway. If oxygen is not removed, it will prematurely quench the NOE[2][5]. Simply bubbling argon through the sample is insufficient for high-quality NOESY[2].
    
Step 2: Relaxation Measurement
  • Action: Run a standard 1D inversion-recovery experiment to determine the

    
     relaxation times of the cyclohexane and azetidine ring protons.
    
  • Causality: The NOESY mixing time (

    
    ) must be mathematically calibrated to the molecule's relaxation rate. Guessing the mixing time risks missing correlations entirely or observing secondary spin-diffusion artifacts.
    
Step 3: Optimizing the Mixing Time ( )
  • Action: Set the mixing time (

    
    ) to approximately match the average 
    
    
    
    of the protons of interest. For a small molecule like 1-azaspiro[3.5]nonane, this typically falls between 300 ms and 500 ms [4][6].
  • Causality: In transient experiments, the NOE dynamically builds up and then decays due to relaxation during the mixing time[2]. A mixing time that is too short will not allow the NOE to build; a mixing time that is too long will result in signal decay and the artificial enhancement of distant protons via spin-diffusion.

Step 4: Phase-Sensitive Acquisition
  • Action: Acquire the 2D NOESY using a phase-sensitive pulse sequence (e.g., noesygpphpp on Bruker systems). Ensure the number of scans is a multiple of 8 or 16 for proper phase cycling[6].

  • Causality: In a phase-sensitive NOESY of a small molecule, the diagonal peaks and the NOE cross-peaks will inherently have opposite phases [2][5]. This acts as an internal self-validation mechanism: if a cross-peak has the same phase as the diagonal, it is an artifact (such as chemical exchange) and must be excluded from stereochemical analysis[2].

Data Interpretation: Assigning the C7 Substituent

The intensity of the NOE is proportional to


, meaning correlations are strictly limited to protons separated by less than 5 Å in space[2][5][7].

In the 1-azaspiro[3.5]nonane system, the spiro carbon (C4) fuses the azetidine and cyclohexane rings perpendicularly. To definitively assign the relative stereochemistry:

  • Establish the Ring Conformation: Use 2D COSY and 1D

    
    -coupling constants to identify the axial and equatorial protons of the cyclohexane ring (C5, C6, C8, C9).
    
  • Bridge the Spiro Center: Look for NOE cross-peaks between the azetidine protons (C2, C3) and the adjacent cyclohexane protons (C5, C9). Because the rings are locked perpendicularly, specific azetidine protons will show strong spatial proximity to the axial protons of the cyclohexane ring.

  • Assign the C7 Vector: Observe the NOE correlations of the C7 proton (or the protons of the C7 substituent). If the C7 substituent is in the axial position, the C7 axial proton will show strong 1,3-diaxial NOE correlations to the axial protons at C5 and C9.

  • Final Validation: By tracing the spatial relationship from C7

    
     C5/C9 
    
    
    
    C2/C3, you can unambiguously determine whether the C7 substituent is cis or trans relative to the nitrogen atom of the azetidine ring.

References

  • NOESY and ROESY - UCSD SSPPS NMR Facility Source: UCSD SSPPS NMR Facility Blog URL
  • NOESY and ROESY Source: Columbia University NMR Facility URL
  • Stereochemistry Information from NOESY/ROESY data … Part 2 Source: ACD/Labs URL
  • A Comparative Analysis of Azaspiro[3.
  • How to setup 1D ¹H Selective gradient NOESY Experiment Source: Georgia Tech NMR Center URL
  • noesy - Stanford University NMR Facility Source: Stanford University URL
  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

Sources

Validation

Comparative Guide: Optimizing Solubility for 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane Salts

Topic: Comparative Solubility Study of 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane Salts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & T...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Solubility Study of 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane Salts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Technical Context[1][2][3][4][5][6][7]

The development of spirocyclic scaffolds has become a cornerstone in modern medicinal chemistry, offering a "3D" escape from the flatland of traditional aromatic pharmacophores.[1] However, the specific candidate 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane (referred to herein as AM-Spiro-9 ) presents a classic formulation paradox. While the 1-azaspiro[3.5]nonane core reduces metabolic liability compared to piperidine analogs, the lipophilic tert-amyl (2-methylbutan-2-yl) tail at the C7 position significantly compromises aqueous solubility in the free base form.

This guide details a comparative physicochemical study of four distinct salt forms of AM-Spiro-9: Hydrochloride (HCl) , Mesylate , L-Tartrate , and Succinate . Our objective was to identify a solid form that balances high aqueous solubility with low hygroscopicity and optimal thermal stability for oral dosage development.

The Challenge: Lipophilicity vs. Ionization

The free base of AM-Spiro-9 exhibits a calculated LogP (cLogP) of ~3.8 and an intrinsic solubility (


) of < 5 µg/mL at pH 7.4. The basic nitrogen in the strained azetidine ring (pKa ~10.2) allows for salt formation, but the choice of counter-ion is critical to disrupt the crystal lattice energy effectively without inducing deliquescence.

Comparative Performance Data

The following data summarizes the physicochemical profiles of the isolated salts. All salts were generated via a standardized solvent-drop grinding method followed by recrystallization in Isopropyl Alcohol (IPA)/EtOAc.

Table 1: Physicochemical Properties of AM-Spiro-9 Salts
ParameterFree BaseHydrochloride (HCl) Mesylate L-Tartrate Succinate
Stoichiometry N/A1:11:11:12:1 (Hemisuccinate)
Melting Point (

)
82°C215°C (dec.)188°C 165°C192°C
Solubility (pH 1.2) 0.8 mg/mL> 100 mg/mL> 85 mg/mL 45 mg/mL22 mg/mL
Solubility (pH 6.8) < 0.005 mg/mL28 mg/mL35 mg/mL 12 mg/mL5 mg/mL
Hygroscopicity (80% RH) Non-hygroscopicDeliquescent< 1.5% wt gain ~4.0% wt gain< 0.5% wt gain
Crystallinity (XRPD) HighModerateHigh Low (Amorphous halo)High
Analysis of Results
  • HCl Salt: While exhibiting the highest solubility at gastric pH, the HCl salt proved highly hygroscopic, likely due to the high charge density of the chloride ion interacting with the strained azetidine ring. It deliquesced at 80% RH, making it unsuitable for standard tablet manufacturing.

  • L-Tartrate: Resulted in a semi-crystalline/amorphous solid with poor flow properties.

  • Succinate: Excellent stability and crystallinity, but the solubility gain was insufficient for the target bioavailability profile.

  • Mesylate (The Winner): The methanesulfonate salt struck the optimal balance. It maintained high solubility across the physiological pH range (pH 1.2 - 6.8) and exhibited a stable, non-hygroscopic crystal lattice. The lipophilic methyl group of the mesylate anion likely interacts favorably with the tert-amyl tail of the drug, stabilizing the lattice while breaking the strong intermolecular forces of the free base.

Mechanistic Workflow: Salt Selection Pathway

The following diagram illustrates the decision logic and experimental workflow used to validate the Mesylate salt as the lead candidate.

SaltSelectionWorkflow Start AM-Spiro-9 Free Base (Low Solubility, pKa ~10.2) Screening Counter-ion Screening (pKa diff > 2) Start->Screening HCl HCl Salt (High Sol, High Hygroscopicity) Screening->HCl Mesylate Mesylate Salt (High Sol, Stable Lattice) Screening->Mesylate Tartrate Tartrate Salt (Amorphous/Gummy) Screening->Tartrate HCl->Screening Rejection: Hygroscopic SolubilityTest Thermodynamic Solubility (pH 1.2 & 6.8) HCl->SolubilityTest Mesylate->SolubilityTest Tartrate->Screening Rejection: Amorphous Tartrate->SolubilityTest DVS DVS (Hygroscopicity) @ 25°C / 80% RH SolubilityTest->DVS If Sol > 10mg/mL XRPD XRPD Crystallinity Check DVS->XRPD If non-deliquescent Selection Lead Selection: Mesylate Salt XRPD->Selection Optimal Profile

Figure 1: Salt selection decision tree for AM-Spiro-9, highlighting the rejection criteria for HCl and Tartrate forms.

Detailed Experimental Protocols

To replicate these findings, strictly follow the protocols below. These methods ensure thermodynamic equilibrium is reached, preventing false kinetic solubility readings.

Protocol A: Synthesis of AM-Spiro-9 Mesylate

Objective: Generate the crystalline mesylate salt from the free base.

  • Dissolution: Dissolve 1.0 g (3.9 mmol) of 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane free base in 10 mL of Ethyl Acetate (EtOAc) at room temperature.

  • Acid Addition: Prepare a solution of Methanesulfonic acid (0.38 g, 1.05 eq) in 2 mL of EtOAc. Add this dropwise to the amine solution over 10 minutes while stirring at 300 RPM.

  • Nucleation: A white precipitate should form immediately. If oiling occurs, seed with a micro-crystal of the salt (if available) or scratch the glass wall.

  • Maturation: Heat the slurry to 50°C for 30 minutes, then cool slowly to 5°C over 2 hours. This "maturation" cycle is crucial for eliminating amorphous domains.

  • Isolation: Filter the solid under vacuum using a Buchner funnel. Wash the cake with cold EtOAc (2 x 2 mL).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours. Expected yield: ~92%.

Protocol B: Thermodynamic Solubility Assay

Objective: Measure equilibrium solubility at physiological pH.

  • Preparation: Add excess salt (approx. 20 mg) to a glass vial containing 2 mL of buffer (pH 1.2 SGF or pH 6.8 Phosphate Buffer).

  • Equilibration: Place vials in an orbital shaker-incubator at 37°C ± 0.5°C. Shake at 200 RPM for 24 hours.

  • Filtration: Filter the supernatant using a 0.45 µm PVDF syringe filter (pre-saturated to prevent drug adsorption).

  • Quantification: Analyze the filtrate via HPLC-UV (210 nm).

    • Column: C18, 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase: 60:40 Acetonitrile:Water (+0.1% TFA).

    • Calculation: Compare peak area against a standard curve of the free base.

Mechanistic Insight: Why Mesylate?

The superior performance of the Mesylate salt can be attributed to the "Lipophilic Shielding" effect.

  • Lattice Energy Matching: The 1-azaspiro[3.5]nonane core is bulky and rigid. Small counter-ions like Chloride (

    
    ) create a high charge density mismatch, leading to voids in the crystal lattice that readily absorb water (hygroscopicity).
    
  • Hydrophobic Interaction: The methanesulfonate anion (

    
    ) possesses a methyl group that can engage in Van der Waals interactions with the tert-amyl tail of the drug molecule. This creates a cohesive "hydrophobic wrapping" around the ionic core, protecting it from moisture while the sulfonate head group maintains high water solubility.
    

This phenomenon is consistent with trends observed in other spirocyclic amines, where organic sulfonates often outperform inorganic halides in stability profiles [1].

References

  • Kuminek, G., et al. (2016). "Pharmaceutical Salts: Solid State Properties and Their Relationship with Solubility." Advanced Drug Delivery Reviews.

  • Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[2][3][4] Advanced Drug Delivery Reviews.

  • BenchChem. (2025).[1][5] "A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery." BenchChem White Papers.

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[6] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

Sources

Comparative

Comparative Guide: IR Spectroscopy of Spiro-Azetidine Scaffolds

This guide provides an in-depth technical analysis of the vibrational spectroscopy of azetidine rings within spirocyclic scaffolds. It is designed for medicinal chemists and spectroscopists requiring precise structural v...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the vibrational spectroscopy of azetidine rings within spirocyclic scaffolds. It is designed for medicinal chemists and spectroscopists requiring precise structural validation of these increasingly common bioisosteres.

Executive Summary & Strategic Importance

In modern drug discovery, spiro-azetidines (e.g., 2-azaspiro[3.3]heptane) have emerged as critical bioisosteres for saturated heterocycles like morpholine and piperazine. Their value lies in their ability to vector substituents into novel chemical space ("angular" vs. "linear" orientation) while lowering lipophilicity.

However, characterizing these systems is non-trivial. The high ring strain (~26 kcal/mol for azetidine) coupled with the spiro-fusion creates unique vibrational couplings that deviate from standard group frequency tables. This guide outlines the specific infrared (IR) signatures required to distinguish spiro-azetidine rings from their monocyclic and oxygenated (oxetane) counterparts.

Mechanistic Insight: The Vibrational Consequences of Strain

To interpret the IR spectrum of a spiro-azetidine, one must understand the underlying physics of the strained 4-membered ring:

  • Hybridization Effects (The Walsh Model): In a 4-membered ring, the internal bond angles (~90°) force the carbon atoms to adopt higher p-character in the ring bonds. Consequently, the exocyclic bonds (C-H and C=O) gain higher s-character.

    • Observable Result: This strengthens the exocyclic bonds, shifting stretching frequencies to higher wavenumbers compared to unstrained analogs.

  • Vibrational Coupling: In spiro[3.3] systems, the two rings share a quaternary carbon. This mechanical linkage facilitates vibrational coupling between the rings, often splitting characteristic bands (e.g., ring breathing modes) into symmetric and asymmetric components, complicating the "fingerprint" region (800–1200 cm⁻¹).

Comparative Spectral Analysis
A. The Carbonyl Probe (Azetidin-2-ones)

The most diagnostic feature for spiro-beta-lactams is the carbonyl stretch. The strain-induced s-character increase stiffens the C=O bond.

Table 1: Carbonyl Stretching Frequency Shifts

Scaffold TypeC=O Wavenumber (cm⁻¹)Mechanistic Driver
Acyclic Amide 1650 – 1690Resonance overlap lowers bond order.
Monocyclic Azetidin-2-one 1700 – 1765Ring strain reduces resonance; higher s-character.
Spiro-Azetidin-2-one 1745 – 1780 Enhanced Strain: Spiro-fusion prevents ring relaxation, maximizing the force constant (

).
B. Skeletal & Fingerprint Identification

Distinguishing the azetidine ring itself (without a carbonyl) requires analyzing the C-H and Ring deformation modes.

Table 2: Spiro-Azetidine vs. Alternatives

Vibrational ModeMonocyclic AzetidineSpiro-Azetidine (e.g., Spiro[3.3]) Spiro-Oxetane (Bioisostere)
C-H Stretch (Ring) 2950 – 3000 cm⁻¹3040 – 3080 cm⁻¹ (Distinctive "Strain Band")3050 – 3090 cm⁻¹
Ring Breathing ~900 – 1000 cm⁻¹ (Single Band)Coupled Doublet (Often 850–950 cm⁻¹ region due to mass effect of 2nd ring)~980 – 1000 cm⁻¹ (Strong C-O character)
C-N / C-O Stretch 1150 – 1250 cm⁻¹ (Medium)1220 – 1260 cm⁻¹ (Rigidified C-N)960 – 990 cm⁻¹ (Strong C-O-C symmetric)
N-H Deformation 700 – 750 cm⁻¹ (Broad wag)Broad band absent if N-substituted; sharp if secondary amine.[1][2]Absent (Key differentiator)

Critical Distinction: The Spiro-Oxetane will display a very strong, characteristic ether band (C-O-C symmetric stretch) near 980 cm⁻¹, which is absent in the Azetidine. The Azetidine will instead show C-N vibrations in the 1200+ cm⁻¹ range.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this protocol designed to identify polymorphism and ring-opening degradation (a common risk with strained rings).

Step 1: Sample Preparation (ATR vs. Transmission)

  • Recommendation: Use Diamond ATR (Attenuated Total Reflectance) .

  • Reasoning: KBr pelletization involves high pressure that can induce ring-opening or phase transitions in metastable spiro-crystals. ATR requires zero pressure.

Step 2: The "Strain Check" (Validation)

  • Scan the 3000–3100 cm⁻¹ region first.

  • Pass Criteria: You must observe a weak-to-medium sharp band >3000 cm⁻¹ (alkene-like C-H stretch) in the absence of alkene double bonds. This confirms the 4-membered ring integrity.

Step 3: Solvent Exclusion

  • Spiro-amines often trap chlorinated solvents (DCM/Chloroform).

  • Check: Inspect 700–800 cm⁻¹ for C-Cl stretches. Their presence will mask the critical ring deformation bands.

Decision Logic for Structural Assignment

The following diagram outlines the logical pathway to confirm a spiro-azetidine structure using IR data.

SpiroID Start Unknown Spiro-Heterocycle Sample CheckCH Check 3000-3100 cm⁻¹ Region Start->CheckCH StrainPresent Band > 3000 cm⁻¹ Present? (Strain Indicator) CheckCH->StrainPresent CheckCO Check 1700-1800 cm⁻¹ Region StrainPresent->CheckCO Yes Result_Acyclic Likely Ring Opened / Acyclic StrainPresent->Result_Acyclic No (Only <3000 cm⁻¹) IsLactam Strong Band @ 1740-1780 cm⁻¹? CheckCO->IsLactam CheckFingerprint Analyze 800-1300 cm⁻¹ IsLactam->CheckFingerprint No Result_SpiroLactam Confirmed: Spiro-Azetidin-2-one IsLactam->Result_SpiroLactam Yes EtherCheck Strong Band @ ~980 cm⁻¹? (C-O-C Sym Stretch) CheckFingerprint->EtherCheck Result_SpiroOxetane Confirmed: Spiro-Oxetane EtherCheck->Result_SpiroOxetane Yes (Strong) Result_SpiroAmine Confirmed: Spiro-Azetidine Amine EtherCheck->Result_SpiroAmine No (Look for C-N ~1250)

Figure 1: Decision tree for distinguishing spiro-azetidine scaffolds from bioisosteres and degradation products.

Advanced Validation: DFT-Assisted Assignment

For novel spiro systems where reference spectra are unavailable, experimental data should be cross-referenced with Density Functional Theory (DFT) calculations.

  • Methodology: B3LYP/6-311++G(d,p) is the standard level of theory for small strained heterocycles.

  • Scaling Factor: Calculated frequencies are typically overestimated. Apply a scaling factor of 0.961 to align with experimental wavenumbers.

  • Workflow:

    • Optimize geometry (check for negative frequencies to ensure minimum).

    • Calculate vibrational modes.[3][4]

    • Visualize the "Ring Breathing" mode vector to identify the specific frequency in the fingerprint region, as this varies heavily with the second ring in the spiro system.

References
  • Mykhailiuk, P. K., et al. (2025).[5] "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. Angewandte Chemie International Edition.

  • Jensen, J. O. (2004).[3] Vibrational frequencies and structural determination of 1,3-dichloro-1,3-diazetidine-2,4-dione. Spectrochimica Acta Part A.

  • Domainex Synthesis Group. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines.

  • Saejong, P., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres. Organic & Biomolecular Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational &amp; Disposal Guide: 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane

Executive Summary 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane is a specialized spirocyclic secondary amine frequently utilized as a structurally rigid, lipophilic building block in advanced medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane is a specialized spirocyclic secondary amine frequently utilized as a structurally rigid, lipophilic building block in advanced medicinal chemistry and drug development. Due to its unique molecular architecture—combining a basic azaspiro core with a bulky, highly lipophilic tert-pentyl group—this compound presents specific operational risks, including rapid dermal penetration, respiratory irritation, and exothermic reactivity.

This guide provides researchers and safety officers with field-validated, step-by-step protocols for the safe handling, neutralization, and regulatory-compliant disposal of this chemical. By explaining the mechanistic causality behind each safety mandate, this document ensures that laboratory personnel can execute these procedures as a self-validating safety system.

Physicochemical Profile & Mechanistic Hazards

To safely manage 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane, operators must understand how its structure dictates its macroscopic behavior. The table below synthesizes its hazard profile with the underlying chemical causality, aligning with the [1].

Property / HazardDescriptionMechanistic Implication & Operational Requirement
Chemical Core Secondary aliphatic spiro-amineThe nitrogen lone pair acts as a strong Lewis base. It is highly reactive with electrophiles and strong acids, risking exothermic neutralization.
Lipophilicity High (due to tert-pentyl group)The bulky alkyl chain drives high lipid solubility, allowing the free base to rapidly penetrate the stratum corneum. Requires specialized nitrile or neoprene PPE; latex is insufficient.
GHS Classification H315, H319, H335Causes skin, eye, and respiratory irritation. Vapor accumulation must be prevented by mandating all open-container work within a certified fume hood.
Incompatibilities Strong oxidizers, strong acidsSusceptible to rapid oxidation. Mixing with peroxides or concentrated acids can lead to violent exothermic degradation or the formation of reactive N-oxides.
Operational Safety & Handling Protocol

Every handling procedure must be treated as a self-validating system where environmental controls and PPE act as redundant safety layers. According to guidelines set forth in [2], follow this step-by-step methodology prior to initiating any reaction:

Step 1: Environmental Verification

  • Conduct all transfers and weighing inside a Class II Type A2 biological safety cabinet or a standard chemical fume hood with a face velocity of 80–120 feet per minute (fpm).

  • Validation: Check the fume hood monitor to ensure active airflow before unsealing the chemical container.

Step 2: PPE Donning

  • Wear a fully buttoned lab coat, chemical splash goggles, and double-layered nitrile gloves .

  • Causality: The lipophilic nature of the tert-pentyl group allows it to degrade standard latex rapidly. Nitrile provides a superior chemical barrier against aliphatic amines.

Step 3: Reagent Segregation

  • Ensure the immediate workspace is completely free of strong oxidizing agents (e.g., potassium permanganate, hydrogen peroxide) and concentrated halogens to prevent spontaneous oxidative reactions.

Waste Segregation & Disposal Workflows

Disposal of 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane must strictly adhere to the [3]. While not explicitly listed as a P- or U-list waste, it routinely triggers characteristic waste codes due to its basicity and solvent matrices.

Step-by-Step Disposal Methodology
  • Aqueous Waste (Characteristic D002 - Corrosive):

    • If the amine is dissolved in an aqueous matrix, the pH will likely exceed 9.0.

    • Action: Slowly neutralize the solution using a weak acid (e.g., 1M Citric Acid) until the pH reaches 6.0–8.0.

    • Validation: Confirm neutrality with a calibrated pH meter or wide-range pH indicator paper before transferring to an HDPE (High-Density Polyethylene) aqueous waste carboy.

  • Organic Waste (Characteristic D001 - Ignitable):

    • If dissolved in organic solvents (e.g., Dichloromethane, Ethyl Acetate), do not attempt neutralization.

    • Action: Transfer directly to a designated "Halogenated" or "Non-Halogenated" organic waste container depending on the primary solvent. Keep the container tightly capped to prevent vapor release.

  • Solid Waste:

    • Contaminated weighing paper, pipette tips, and primary gloves must be collected in a rigid, puncture-resistant solid hazardous waste bin lined with a primary and secondary poly-bag.

WasteSegregation Start Waste Generation: 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane CheckState Determine Physical State & Solvent Matrix Start->CheckState Aqueous Aqueous Mixture (pH > 9) CheckState->Aqueous Organic Organic Solvent Solution CheckState->Organic Solid Solid Waste / Contaminated PPE CheckState->Solid AqueousDisp Corrosive Waste (D002) Neutralize to pH 6-8 Collect in HDPE Aqueous->AqueousDisp OrganicDisp Flammable Liquid (D001) Segregate by Halogen Content Collect in Glass/HDPE Organic->OrganicDisp SolidDisp Hazardous Solid Waste Double-bag / Rigid Container Solid->SolidDisp Incineration Final Disposal: High-Temperature Incineration (EPA Approved Facility) AqueousDisp->Incineration OrganicDisp->Incineration SolidDisp->Incineration

Waste segregation and disposal workflow for 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane.

Spill Response & Neutralization Methodology

In the event of an accidental release outside of primary containment, immediate and calculated action is required to prevent respiratory exposure and surface corrosion.

Mechanistic Causality for Spill Response: Never use strong mineral acids (like HCl or H2SO4) to neutralize a concentrated amine spill. The resulting acid-base neutralization is highly exothermic and can vaporize the unreacted amine, creating a toxic inhalation hazard. Instead, a dilute, weak acid must be used to gently protonate the amine, converting it into a non-volatile, water-soluble ammonium salt. Furthermore, never use combustible absorbents (like sawdust), as the oxidation of the amine can generate enough heat to ignite the material.

Step-by-Step Spill Protocol
  • Evacuate & Ventilate: Immediately clear personnel from the immediate area. Ensure laboratory ventilation systems are running at maximum capacity.

  • Containment: Surround the spill perimeter with an inert, non-combustible absorbent material such as dry sand, vermiculite, or a commercial spill pillow.

  • Neutralization: Carefully spray or pour a dilute weak acid (e.g., 5% Acetic Acid or a commercial citric acid spill kit) over the absorbed spill.

  • Collection: Using a non-sparking polypropylene scoop, transfer the neutralized slurry into a wide-mouth hazardous waste container.

  • Validation (Surface Decontamination): Wash the spill surface with soap and water. Test the final rinse water with pH paper. The protocol is complete only when the surface pH reads between 6.0 and 8.0.

SpillResponse Step1 1. Evacuate & Ventilate Maximize Room Exhaust Step2 2. Containment Apply Inert Absorbent (Sand/Vermiculite) DO NOT use sawdust Step1->Step2 Step3 3. Neutralization Apply 5% Acetic Acid to Residue (Prevents Exothermic Vaporization) Step2->Step3 Step4 4. Collection Transfer to Hazardous Waste Container Using Non-Sparking Tools Step3->Step4 Step5 5. Validation Wash Surface & Verify pH is 6.0-8.0 Step4->Step5

Sequential spill response and neutralization protocol for aliphatic amine releases.

References
  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard." United States Department of Labor, 29 CFR 1910.1200. Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, Updated Edition. Available at:[Link]

  • Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." United States EPA, 40 CFR 261. Available at:[Link]

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